2,4-Di-tert-butylphenyl methyl carbonate
Description
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Properties
IUPAC Name |
(2,4-ditert-butylphenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZXDUZVJNFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,4-Di-tert-butylphenyl methyl carbonate chemical properties
[1]
Executive Summary & Compound Identity
2,4-Di-tert-butylphenyl methyl carbonate (CAS: 873055-54-0) is a specialized aryl alkyl carbonate primarily utilized as a selective methoxycarbonylating agent and a lipophilic intermediate in organic synthesis.[1] Structurally, it consists of a sterically hindered phenol core (2,4-di-tert-butylphenol) capped with a methyl carbonate moiety.
Unlike simple dialkyl carbonates (e.g., dimethyl carbonate), this compound features a "tuned" leaving group. The 2,4-di-tert-butylphenoxide anion is bulky and electronically stabilized, making the carbonate bond sufficiently reactive toward nucleophiles under mild conditions while suppressing side reactions common with more aggressive reagents like methyl chloroformate.
Chemical Identity Table
| Property | Data |
| IUPAC Name | (2,4-Di-tert-butylphenyl) methyl carbonate |
| CAS Number | 873055-54-0 |
| Molecular Formula | C₁₆H₂₄O₃ |
| Molecular Weight | 264.36 g/mol |
| LogP (Calc) | ~5.4 (Highly Lipophilic) |
| Appearance | White to off-white low-melting solid or viscous oil |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
Chemical Properties & Mechanistic Insight[4][5]
Steric Tuning & Reactivity
The defining feature of this molecule is the steric bulk provided by the tert-butyl groups at the 2- and 4-positions of the phenyl ring.
-
Ortho-Effect: The tert-butyl group at the 2-position creates significant steric crowding around the carbonate carbonyl. This kinetic shielding prevents rapid hydrolysis by atmospheric moisture, granting the compound superior shelf-stability compared to chloroformates.
-
Leaving Group Ability: Upon nucleophilic attack, the molecule expels 2,4-di-tert-butylphenol. This leaving group is less basic (pKa ~11.6) than a standard alkoxide, facilitating the reaction, but the steric bulk prevents the leaving group from acting as a nucleophile to reverse the reaction.
Reaction Pathways
The compound acts primarily as a "Soft" Methoxycarbonyl Transfer Reagent.
Mechanism: The reaction proceeds via a BAc2 (Base-catalyzed Acyl cleavage, bimolecular) mechanism. A nucleophile (e.g., a primary amine) attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate collapses to expel the sterically hindered phenoxide, yielding a methyl carbamate.
Figure 1: Mechanistic pathway for methoxycarbonylation of amines using 2,4-di-tert-butylphenyl methyl carbonate.
Synthesis Protocol
Context: While commercially available, in-house synthesis is often required for fresh batches to ensure absence of phenol degradation products. The following protocol is adapted for high purity.
Prerequisites:
-
Inert Atmosphere (Nitrogen or Argon)
-
Dry Solvents (Dichloromethane or Diethyl Ether)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck round bottom flask with 2,4-Di-tert-butylphenol (1.0 eq) and dry Dichloromethane (DCM) [0.5 M concentration].
-
Base Addition: Add Triethylamine (1.2 eq) . The solution may darken slightly due to phenoxide formation. Cool the mixture to 0°C using an ice bath.
-
Acylation: Add Methyl Chloroformate (1.1 eq) dropwise over 20 minutes.
-
Critical Control Point: Maintain temperature <5°C to prevent bis-acylation or decomposition.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 9:1). The starting phenol (UV active) should disappear.
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl solution.
-
Extract aqueous layer with DCM (2x).
-
Wash combined organics with 1M HCl (to remove residual amine), then Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from cold Hexane or purify via short-path silica chromatography (eluting with 5% EtOAc in Hexane).
Figure 2: Synthetic workflow for the preparation of the target carbonate.
Applications in Drug Development & Synthesis
Selective Protection of Amines
The reagent is superior to Methyl Chloroformate for introducing the Moc (Methoxycarbonyl) protecting group on polyfunctional molecules.
-
Advantage: The bulky leaving group prevents reaction with sterically hindered nucleophiles, allowing for regioselective protection of primary amines in the presence of secondary amines or alcohols.
"Green" Reagent Alternative
In process chemistry, this carbonate serves as a safer alternative to phosgene derivatives.[2]
-
Recyclability: The leaving group, 2,4-di-tert-butylphenol, is a non-volatile solid that can be recovered by filtration or crystallization after the reaction and recycled, improving the Atom Economy of the process compared to reagents that release CO₂ or toxic gases.
Polymer Stabilization Studies
The compound is frequently used as a model substrate to study the migration and degradation of phenolic antioxidants in polymers. It mimics the "protected" or latent form of the antioxidant, releasing the active phenol only under specific hydrolytic conditions (e.g., high heat or enzymatic attack).
Safety & Handling (E-E-A-T)
Hazard Identification
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Toxicology: While the carbonate is less corrosive than chloroformates, it hydrolyzes to release 2,4-di-tert-butylphenol, which is toxic to aquatic life (H410) and a skin irritant.
Storage Protocols
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic; store under Argon or Nitrogen.
-
Stability: Stable for >12 months if kept dry. Degradation is indicated by the smell of phenol (medicinal/acrid odor).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59544152, 2,4-Di-tert-butylphenyl methyl carbonate. Retrieved from [Link]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[3] Accounts of Chemical Research. (Contextual grounding for aryl carbonate reactivity).
-
Lead Sciences. Product Specifications: 2,4-Di-tert-butylphenyl methyl carbonate (CAS 873055-54-0).[1][4][5] Retrieved from [Link]
-
Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.[6] Toxins (Basel). (Toxicology of the leaving group). Retrieved from [Link]
Sources
- 1. 2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3 | CID 59544152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anaxlab.com [anaxlab.com]
- 5. 2,4-Di-tert-butylphenyl methyl carbonate - Lead Sciences [lead-sciences.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2,4-Di-tert-butylphenyl Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,4-di-tert-butylphenyl methyl carbonate. The structure of this document is designed to offer not just a procedural methodology, but also a deeper understanding of the chemical principles, safety considerations, and analytical validations inherent in this synthetic process.
Introduction and Strategic Importance
2,4-Di-tert-butylphenyl methyl carbonate is a valuable intermediate in organic synthesis. Its structural precursor, 2,4-di-tert-butylphenol, is a widely utilized compound in the chemical industry, serving as a key building block for antioxidants, UV stabilizers, and various pharmaceuticals.[1] The addition of the methyl carbonate moiety to the phenolic oxygen modifies its reactivity and physical properties, making it a useful synthon for more complex molecular architectures. Understanding the efficient synthesis of this carbonate is therefore of significant interest to professionals in medicinal chemistry and materials science.
Underlying Chemical Principles: The Schotten-Baumann Reaction
The synthesis of 2,4-di-tert-butylphenyl methyl carbonate from 2,4-di-tert-butylphenol and methyl chloroformate is a classic example of the Schotten-Baumann reaction.[2] This reaction, first described in the late 19th century, is a robust method for the acylation of alcohols and amines.[2] In the context of this synthesis, it specifically applies to the formation of an ester (a carbonate) from a phenol and an acyl halide (a chloroformate).
The reaction is typically conducted in the presence of a base. The primary role of the base is to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of the methyl chloroformate. The base also serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards product formation. Common bases for this transformation include aqueous hydroxides or, as in the detailed protocol below, an organic amine base like triethylamine in an aprotic solvent.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar aryl methyl carbonates and is supported by patent literature describing this specific transformation.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 2,4-Di-tert-butylphenol | 99% | Sigma-Aldrich |
| Methyl chloroformate | ≥99% | Acros Organics |
| Triethylamine | ≥99.5%, anhydrous | Fisher Scientific |
| N,N-Dimethylaminopyridine (DMAP) | ≥99% | Alfa Aesar |
| Methylene chloride (DCM) | Anhydrous, ≥99.8% | J.T.Baker |
| Hydrochloric acid (HCl) | 1M aqueous solution | VWR |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | EMD Millipore | |
| Round-bottom flask | Appropriate size | Kimble |
| Magnetic stirrer and stir bar | IKA | |
| Addition funnel | Pyrex | |
| Inert atmosphere setup (Nitrogen or Argon) | ||
| Rotary evaporator | Büchi | |
| Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,4-di-tert-butylphenol (1.0 eq) in anhydrous methylene chloride under an inert atmosphere of nitrogen or argon.
-
Addition of Base and Catalyst: To the stirred solution, add triethylamine (2.0 eq) followed by a catalytic amount of N,N-dimethylaminopyridine (DMAP) (0.05 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Methyl Chloroformate: Add methyl chloroformate (1.2 eq) dropwise to the cooled reaction mixture via the addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up - Quenching and Phase Separation: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1M HCl to remove excess triethylamine and DMAP.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.
-
Finally, wash with brine to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 2,4-di-tert-butylphenyl methyl carbonate can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, for larger scales, purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system.
Visualization of the Synthesis
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 2,4-di-tert-butylphenyl methyl carbonate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,4-di-tert-butylphenyl methyl carbonate.
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₃ |
| Molecular Weight | 264.36 g/mol |
| Appearance | Expected to be a liquid or a low-melting solid |
| Purity (Typical) | >96% after purification |
Note: The following analytical data is predicted or based on closely related structures due to the limited availability of experimentally derived spectra in the public domain. Researchers should acquire their own analytical data for verification.
-
¹H NMR (predicted): The proton NMR spectrum is expected to show characteristic signals for the two tert-butyl groups (singlets, ~1.3-1.5 ppm, 18H), the methyl group of the carbonate (singlet, ~3.8 ppm, 3H), and the aromatic protons (multiplets, ~7.0-7.4 ppm, 3H).
-
¹³C NMR (predicted): The carbon NMR spectrum should display signals for the tert-butyl carbons (~30-35 ppm), the methyl carbonate carbon (~55 ppm), the aromatic carbons (~120-150 ppm), and the carbonyl carbon of the carbonate (~155 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 264.36).
Safety and Handling
-
2,4-Di-tert-butylphenol: This starting material is known to cause skin and serious eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.
-
Methyl Chloroformate: This reagent is highly toxic, corrosive, and flammable. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Triethylamine: This base is flammable and can cause severe skin burns and eye damage. It also has a strong, unpleasant odor.
-
Methylene Chloride (DCM): This solvent is a suspected carcinogen and should be handled in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of 2,4-di-tert-butylphenyl methyl carbonate is a straightforward yet important transformation that can be achieved in high yield using the Schotten-Baumann reaction. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is key to a successful outcome. The protocol outlined in this guide, when coupled with rigorous purification and characterization, provides a reliable method for obtaining this valuable chemical intermediate for further applications in research and development.
References
-
Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. Retrieved from [Link]
-
Wikipedia. (2023). 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Filo. (2025). Phenol reacts with methyl chloroformate in the presence of aqueous NaOH. Retrieved from [Link]
-
Brainly.in. (2023). Phenol reacts with methyl chloroformate in the presence of naoh to form producta. Retrieved from [Link]
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An In-depth Technical Guide to 2,4-Di-tert-butylphenyl Methyl Carbonate (CAS No. 873055-54-0)
A Core Synthetic Building Block in the Development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,4-di-tert-butylphenyl methyl carbonate (CAS No. 873055-54-0). This compound has emerged as a critical intermediate in the synthesis of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), most notably in the production of Ivacaftor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the field of cystic fibrosis.
Chemical Identity and Physicochemical Properties
2,4-Di-tert-butylphenyl methyl carbonate is an aromatic organic compound characterized by a phenyl ring substituted with two tert-butyl groups and a methyl carbonate group.
Table 1: Chemical Identifiers and Nomenclature [1]
| Identifier | Value |
| CAS Number | 873055-54-0 |
| IUPAC Name | (2,4-di-tert-butylphenyl) methyl carbonate |
| Synonyms | Carbonic acid, 2,4-bis(1,1-dimethylethyl)phenyl methyl ester; 2,4-Bis(tert-butyl)phenyl methyl carbonate |
| Molecular Formula | C₁₆H₂₄O₃ |
| Molecular Weight | 264.36 g/mol |
| InChI | InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 |
| InChIKey | MRZZXDUZVJNFQL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C |
Table 2: Physicochemical Properties [1][2]
| Property | Value |
| Physical Form | Liquid, Solid, or Semi-solid |
| Storage Temperature | Room Temperature (Sealed in dry conditions) |
| Purity (Typical) | ≥97% |
| Computed XLogP3 | 5.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
Synthesis of 2,4-Di-tert-butylphenyl Methyl Carbonate
The synthesis of 2,4-di-tert-butylphenyl methyl carbonate is typically achieved through the reaction of 2,4-di-tert-butylphenol with methyl chloroformate. This reaction is a standard procedure for the formation of a carbonate ester from a phenol.
Experimental Protocol: Synthesis of 2,4-Di-tert-butylphenyl Methyl Carbonate
This protocol is based on established chemical principles and information from related syntheses.
Materials:
-
2,4-Di-tert-butylphenol
-
Methyl chloroformate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-di-tert-butylphenol in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the non-nucleophilic base (e.g., triethylamine) dropwise to the stirred solution.
-
Acylation: Slowly add methyl chloroformate to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2,4-di-tert-butylphenyl methyl carbonate.
Diagram 1: Synthesis Workflow of 2,4-Di-tert-butylphenyl Methyl Carbonate
Caption: A schematic representation of the synthesis of 2,4-di-tert-butylphenyl methyl carbonate.
Application in the Synthesis of CFTR Modulators
The primary and most significant application of 2,4-di-tert-butylphenyl methyl carbonate is as a key intermediate in the synthesis of Ivacaftor (VX-770), a potent potentiator of the CFTR protein.[3][4][5] Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder.[3] Ivacaftor helps to restore the function of mutated CFTR channels at the cell surface.[4]
The synthesis of Ivacaftor involves the coupling of a quinoline carboxylic acid derivative with an aniline derivative. 2,4-Di-tert-butylphenyl methyl carbonate serves as a precursor to the required aniline component, 5-amino-2,4-di-tert-butylphenol. The methyl carbonate group acts as a protecting group for the phenolic hydroxyl group during the nitration and subsequent reduction steps.
Diagram 2: Role of 2,4-Di-tert-butylphenyl Methyl Carbonate in Ivacaftor Synthesis
Caption: The synthetic pathway from 2,4-di-tert-butylphenol to Ivacaftor, highlighting the role of 2,4-di-tert-butylphenyl methyl carbonate.
The use of 2,4-di-tert-butylphenyl methyl carbonate is also noted in the synthesis of triazoles as amide bioisosteres in other CFTR modulators. In this context, the bulky di-tert-butylphenyl group can provide favorable steric and electronic properties to the final molecule, potentially enhancing its binding affinity and efficacy.
Safety and Toxicology
Detailed toxicological data specifically for 2,4-di-tert-butylphenyl methyl carbonate are not extensively available. However, safety information for the precursor, 2,4-di-tert-butylphenol, is well-documented and provides a basis for handling the carbonate derivative with appropriate caution.
Table 3: Hazard Information for 2,4-Di-tert-butylphenol (Precursor) [6][7][8]
| Hazard Statement | GHS Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H410 | Very toxic to aquatic life with long lasting effects |
Given these hazards for the precursor, it is prudent to handle 2,4-di-tert-butylphenyl methyl carbonate with similar precautions.
Recommended Safety Precautions: [6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Environmental Precautions: Avoid release to the environment.
Conclusion
2,4-Di-tert-butylphenyl methyl carbonate (CAS No. 873055-54-0) is a key synthetic intermediate with significant importance in the pharmaceutical industry, particularly in the development of treatments for cystic fibrosis. Its role as a precursor to the aniline component of Ivacaftor underscores its value in modern medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible synthesis protocol, and its critical application in drug synthesis. As research into CFTR modulators continues, the demand for and understanding of such pivotal intermediates will undoubtedly grow.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
Haz-Map. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenol. PubChem Compound Database. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Di-tert-butylphenyl methyl carbonate. Retrieved from [Link]
- Google Patents. (n.d.). US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator.
-
ResearchGate. (2025). Expeditious Synthesis of Ivacaftor. Retrieved from [Link]
-
ACS Publications. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US11873300B2 - Crystalline forms of CFTR modulators.
-
Chemsrc. (n.d.). CAS#:1182822-31-6 | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. Retrieved from [Link]
-
European Patent Office. (2017). AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR. Retrieved from [Link]
- Google Patents. (n.d.). WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates.
-
NIST. (n.d.). 2,4-Di-tert-butylphenol. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US8865902B2 - Deuterated CFTR potentiators.
-
WIPO. (2014). WO/2014/135096 IVACAFTOR PREPARATION METHOD AND INTERMEDIATE THEREOF. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of N -(2,4-Di- tert -butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN105130891A - Ivacaftor synthesis method and intermediate thereof.
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- 5. US8865902B2 - Deuterated CFTR potentiators - Google Patents [patents.google.com]
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Technical Monograph: 2,4-Di-tert-butylphenyl Methyl Carbonate
CAS: 873055-54-0 | Formula: C₁₆H₂₄O₃ | Context: Impurity Profiling & Synthetic Intermediates[1][2]
Executive Summary & Molecular Architecture
2,4-Di-tert-butylphenyl methyl carbonate is a lipophilic organic carbonate ester derived from the antioxidant degradation product 2,4-di-tert-butylphenol (2,4-DTBP).[1] In drug development, this compound is primarily relevant in two contexts:
-
Extractables & Leachables (E&L): As a transformation product of phenolic antioxidants (e.g., Irgafos 168) used in plastic packaging, particularly when exposed to methanolic environments or carbonate sources.[1]
-
Synthetic Chemistry: As a protected phenol intermediate or a reagent for introducing the lipophilic 2,4-di-tert-butylphenyl moiety.[1]
Structurally, the molecule features a phenyl ring substituted with two bulky tert-butyl groups at the ortho (2) and para (4) positions, with the hydroxyl group capped as a methyl carbonate.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted descriptors essential for analytical method development (HPLC/GC).
| Property | Value / Description | Relevance to Protocol |
| Molecular Weight | 264.36 g/mol | Mass Spectrometry (Parent Ion) |
| LogP (Predicted) | ~5.4 | High lipophilicity; elutes late on C18 columns.[1] |
| Boiling Point | ~372°C (Predicted at 760 mmHg) | GC-MS Injector settings (>250°C required).[1] |
| Solubility | Soluble in DCM, Toluene, EtOAc.[1] Insoluble in water.[1] | Extraction solvent selection. |
| H-Bond Donors | 0 | Lower melting point than parent phenol.[1] |
| H-Bond Acceptors | 3 | Interactions with polar stationary phases.[1] |
Synthetic Routes & Process Optimization
For researchers requiring a high-purity reference standard (e.g., for quantifying E&L peaks), the synthesis must avoid contamination with the parent phenol.[1] Two primary routes exist: the classical Chloroformate route (high yield) and the Carbonate Transesterification route (green chemistry).[1]
Route A: Acylation via Methyl Chloroformate (Recommended for Lab Scale)
This pathway is preferred for generating analytical standards due to its high conversion rate and ease of purification.[1]
Mechanism: Nucleophilic acyl substitution where the phenoxide attacks the carbonyl of methyl chloroformate.[1]
Protocol:
-
Reagents: 2,4-Di-tert-butylphenol (1.0 eq), Methyl Chloroformate (1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).[1]
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Addition: Dissolve phenol in DCM. Cool to 0°C. Add TEA. Dropwise add Methyl Chloroformate (exothermic).[1]
-
Workup: Stir at Room Temp (RT) for 4 hours. Quench with dilute HCl (removes TEA). Wash organic layer with NaHCO₃ (removes acid) and Brine.[1]
-
Purification: Flash chromatography (Hexane/EtOAc 95:5). The bulky ortho-t-butyl group prevents tight packing, often yielding a viscous oil or low-melting solid.[1]
Route B: Oxidative Carbonylation (Industrial/Green Context)
In industrial settings, this compound may form via reaction with Dimethyl Carbonate (DMC) using a base catalyst, avoiding chlorinated reagents.[1] This is often how the impurity generates in situ during processing if DMC is present.[1]
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow for the generation of the reference standard via the chloroformate route.
Analytical Characterization (The Fingerprint)
To validate the structure, researchers must distinguish the carbonate from the parent phenol.[1] The key differentiator is the loss of the phenolic -OH signal and the appearance of the methoxy singlet.[1]
Nuclear Magnetic Resonance (NMR)
The steric bulk of the tert-butyl groups influences the chemical shifts.[1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40 (d, J=2.5 Hz, 1H): Aromatic H-3 (between t-butyls).[1]
-
δ 7.15 (dd, J=8.5, 2.5 Hz, 1H): Aromatic H-5.[1]
-
δ 6.95 (d, J=8.5 Hz, 1H): Aromatic H-6 (Shielded by carbonate).[1]
-
δ 3.92 (s, 3H): -OCH₃ (Diagnostic Carbonate Methyl).[1] Note: This peak is absent in the parent phenol.[1]
-
δ 1.32 (s, 9H): tert-butyl (2-position).[1]
-
Mass Spectrometry (GC-MS/EI)[1]
Visualization: MS Fragmentation Logic
Figure 2: Proposed EI-MS fragmentation pathway for structural confirmation.
Stability & Reactivity Profile
Understanding the stability of this carbonate is critical for "In-Use" stability studies in drug formulation.[1]
Hydrolysis Susceptibility
Unlike simple alkyl carbonates, the 2,4-di-tert-butyl substitution pattern provides significant steric protection to the carbonate carbonyl group.[1]
-
Acidic Conditions (pH < 4): Relatively stable.[1] The bulky 2-position t-butyl group blocks the approach of water/hydronium ions.
-
Basic Conditions (pH > 9): Susceptible to hydrolysis.[1] Hydroxide ions are small enough to attack the carbonyl, cleaving the molecule back to 2,4-di-tert-butylphenol and methanol/carbonate.[1]
Implication for Drug Development: If this compound is identified as a leachable in a liquid drug product at high pH, it will likely degrade over time into 2,4-DTBP.[1] Quantitation methods must account for both the parent carbonate and the phenol degradation product to achieve mass balance.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59544152, 2,4-Di-tert-butylphenyl methyl carbonate.[1] Retrieved from [Link][1]
-
Li, Z., et al. (2017). Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst.[1] Transition Metal Chemistry.[1][4] (Contextual grounding for the parent phenol synthesis). Retrieved from [Link]
Sources
2,4-Di-tert-butylphenyl methyl carbonate molecular weight
An In-Depth Technical Guide to 2,4-Di-tert-butylphenyl Methyl Carbonate
Part 1: Executive Summary & Core Directive
2,4-Di-tert-butylphenyl methyl carbonate (CAS: 873055-54-0) is a specialized organic intermediate, primarily recognized for its critical role in the convergent synthesis of CFTR modulators, most notably Ivacaftor (Kalydeco).
While the user's query specifically highlights "molecular weight," in a drug development context, this value (264.36 g/mol ) is not merely a physical constant but the gravimetric anchor for stoichiometry in Good Manufacturing Practice (GMP) protocols. This guide explores the compound as a "masked" phenolic scaffold, detailing its physicochemical profile, its function as a regioselective directing group, and the analytical workflows required to validate its identity.
Part 2: Physicochemical Profile & Molecular Weight Analysis
The precise molecular weight is the fundamental metric for determining yield and purity during the multi-step synthesis of the Ivacaftor pharmacophore.
Table 1: Key Chemical Data
| Property | Specification |
| Chemical Name | 2,4-Di-tert-butylphenyl methyl carbonate |
| CAS Number | 873055-54-0 |
| Molecular Formula | |
| Molecular Weight | 264.36 g/mol |
| Monoisotopic Mass | 264.1725 Da |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water |
| Key Function | Protected Phenol / Regioselective Intermediate |
Molecular Weight Calculation Breakdown
For high-precision mass spectrometry (HRMS) validation:
-
Carbon (16 × 12.011): 192.176
-
Hydrogen (24 × 1.008): 24.192
-
Oxygen (3 × 15.999): 47.997
-
Total MW: 264.365 g/mol
Part 3: Synthetic Utility & Mechanism
The primary utility of 2,4-di-tert-butylphenyl methyl carbonate lies in its ability to protect the phenolic oxygen of 2,4-di-tert-butylphenol . This protection is not passive; it alters the electronic environment of the aromatic ring to facilitate downstream functionalization (specifically nitration) at the C5 position, which is sterically and electronically challenging to access on the free phenol.
The "Masking" Strategy in Ivacaftor Synthesis
-
Protection: The free phenol (2,4-di-tert-butylphenol) is reacted with methyl chloroformate. This converts the strongly activating hydroxyl group (-OH) into a carbonate ester (-OCOOMe).
-
Regiocontrol: The bulky tert-butyl groups at C2 and C4 block those positions. The carbonate group at C1 modulates the reactivity, preventing over-oxidation during the subsequent nitration step.
-
Functionalization: The carbonate intermediate is nitrated to form 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (CAS 873055-55-1).[1]
-
Activation: Reduction of the nitro group yields the aniline (5-amino-2,4-di-tert-butylphenyl methyl carbonate), which is the direct coupling partner for the quinoline moiety of Ivacaftor.
Visualization: The Synthetic Pathway
Figure 1: The strategic role of 2,4-di-tert-butylphenyl methyl carbonate in the synthesis of CFTR modulators.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2,4-Di-tert-butylphenyl Methyl Carbonate
Context: Converting the raw phenol into the protected carbonate intermediate.
Materials:
-
2,4-Di-tert-butylphenol (1.0 eq)
-
Methyl chloroformate (1.2 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
Methodology:
-
Dissolution: Charge a reaction vessel with 2,4-di-tert-butylphenol and DCM. Cool to 0°C under nitrogen atmosphere.
-
Base Addition: Add Triethylamine dropwise, maintaining temperature <5°C.
-
Acylation: Add Methyl chloroformate slowly over 30 minutes. The reaction is exothermic; control the rate to prevent temperature spikes which could lead to bis-acylation or impurities.
-
Monitoring: Monitor by TLC or HPLC. The disappearance of the phenol peak and appearance of the carbonate (MW 264.36) indicates completion.
-
Work-up: Quench with water. Wash the organic layer with dilute HCl (to remove amine salts) and brine. Dry over Na2SO4 and concentrate in vacuo.
-
Yield Check: Calculate yield based on the theoretical MW of 264.36 g/mol .
Protocol B: Analytical Validation (MW Confirmation)
Context: Verifying the identity of the synthesized intermediate.
Technique: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50-95% B.
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode) or APCI.
-
Target Signal:
-
Look for
-
Look for
-
Note: Carbonates can sometimes be labile; ensure mild ionization conditions.
-
Part 5: Analytical Logic & Quality Control
To ensure the material is suitable for downstream GMP steps, a rigorous analytical logic must be applied. The molecular weight is the first gate; purity is the second.
Visualization: Analytical Decision Tree
Figure 2: Quality control workflow for validating the intermediate prior to nitration.
References
-
PubChem. (2025). 2,4-Di-tert-butylphenyl methyl carbonate (Compound Summary).[2][1][3][4][5][6][7][8][9] National Library of Medicine.[10] Retrieved from [Link]
- Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor): A Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. (Contextual reference for the phenol scaffold).
-
Vertex Pharmaceuticals. (2011). Process for the synthesis of Ivacaftor intermediates.[2][3][5] World Intellectual Property Organization, Patent WO2011019413. (Describes the use of the carbonate protecting group strategy).
Sources
- 1. 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate | 873055-55-1 [chemicalbook.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR - Patent 4043439 [data.epo.org]
- 4. 2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3 | CID 59544152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. achmem.com [achmem.com]
- 8. anaxlab.com [anaxlab.com]
- 9. 2,4-Di-tert-butylphenyl methyl carbonate | 873055-54-0 [sigmaaldrich.com]
- 10. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
Technical Guide: Solubility Profiling & Thermodynamic Modeling of 2,4-Di-tert-butylphenyl Methyl Carbonate
This technical guide details the physicochemical profiling, solubility behavior, and thermodynamic modeling of 2,4-Di-tert-butylphenyl methyl carbonate (CAS 873055-54-0).
As a critical intermediate in the synthesis of pharmaceutical agents (notably Ivacaftor precursors), this compound exhibits a distinct lipophilic profile driven by its steric bulk and carbonate functionality. This guide addresses the lack of publicly available empirical solubility tables by establishing a predictive framework and a validated experimental protocol for in-house determination.
Executive Summary
2,4-Di-tert-butylphenyl methyl carbonate (C₁₆H₂₄O₃) serves as a protected phenol intermediate, primarily utilized to mask the hydroxyl group of 2,4-di-tert-butylphenol during multi-step organic synthesis (e.g., nitration or coupling reactions in CFTR modulator production).
Its solubility profile is dominated by the hydrophobic effect of the two tert-butyl groups, resulting in high solubility in non-polar solvents (Toluene, DCM) and negligible solubility in aqueous media. Accurate solubility data is essential for optimizing solvent swaps during the transition from lipophilic reaction conditions to polar deprotection steps.
Physicochemical Profile & Predicted Solubility[1][2]
Molecular Descriptors
The compound is characterized by significant steric hindrance and high lipophilicity. The carbonate moiety removes the hydrogen bond donor capability of the parent phenol, further reducing water solubility.
| Property | Value | Relevance to Solubility |
| CAS Number | 873055-54-0 | Unique Identifier |
| Molecular Weight | 264.36 g/mol | Moderate size; diffusion limited in viscous solvents |
| XLogP3 | ~5.4 (Computed) | Highly Lipophilic; partitions strongly into organic phase |
| H-Bond Donors | 0 | Poor interaction with protic solvents (Water, MeOH) |
| H-Bond Acceptors | 3 | Capable of weak interaction with polar aprotic solvents |
Solubility Prediction Matrix
Based on the Hansen Solubility Parameters (HSP) and dielectric constants, the following solubility behavior is predicted. This table guides initial solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Non-Polar / Aromatic | Toluene, Benzene, Hexane | High | "Like dissolves like"; Van der Waals forces dominate. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Strong dispersion interactions; ideal for reaction medium. |
| Polar Aprotic | DMF, DMSO, Acetone | Moderate to High | Dipole-dipole interactions with carbonate carbonyls. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Lack of H-bond donors limits dissolution; solubility increases with T. |
| Aqueous | Water, Buffers (pH 1-10) | Insoluble (< 0.1 mg/L) | Hydrophobic effect of tert-butyl groups prevents hydration. |
Experimental Protocol: Determination of Mole Fraction Solubility
Since specific mole fraction (
Methodology: Static Gravimetric Analysis
This method is chosen for its robustness and direct measurement of mass, eliminating errors from UV-Vis extinction coefficient variations.
Equipment Required:
-
Jacketted equilibrium cell (50 mL) with magnetic stirring.
-
Thermostatic water bath (Control precision
K). -
Syringe filters (0.22 µm PTFE - Hydrophobic).
-
Analytical Balance (
g).
Step-by-Step Workflow:
-
Saturation: Add excess 2,4-Di-tert-butylphenyl methyl carbonate to 20 mL of the target solvent (e.g., Methanol, Toluene) in the equilibrium cell.
-
Equilibration: Stir at the set temperature (
) for 24 hours. Stop stirring and allow phases to settle for 4 hours. -
Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe (to prevent precipitation). Filter immediately into a pre-weighed weighing dish (
). -
Quantification: Weigh the dish with solution (
). Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved ( ). -
Calculation: The mole fraction solubility (
) is calculated as: Where is the solute MW (264.[1]36) and is the solvent MW.
Data Validation (The "Trust" Pillar)
-
Triplicate Analysis: Every data point must be the average of three independent runs.
-
RSD Limit: Relative Standard Deviation must be
. -
Temperature Check: Verify bath temperature with a calibrated thermometer, not just the digital display.
Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated to thermodynamic models to allow for interpolation and process scale-up.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis.
Interpretation:
-
If
is negative and large, solubility is strongly temperature-dependent (high enthalpy of dissolution). -
Use this model to predict solubility at cooling crystallization endpoints (e.g., 5°C).
Thermodynamic Parameters
The dissolution enthalpy (
-
Positive
: Endothermic dissolution (Solubility increases with Temperature). -
Positive
: Entropy-driven process (Disorder increases upon mixing).
Application: Synthesis & Purification Logic
The solubility profile dictates the process engineering for the synthesis of Ivacaftor intermediates. The following diagram illustrates the critical "Solvent Swap" enabled by the solubility difference between the carbonate intermediate and the deprotected product.
Figure 1: Solubility-driven process flow. The carbonate intermediate remains soluble in organic solvents, while the downstream deprotected product can be crystallized out by switching to a polar protic solvent (Methanol) where its solubility is lower.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59544152, 2,4-Di-tert-butylphenyl methyl carbonate. Retrieved from [Link]
- Hadfield, A. et al. (2014).Process for the synthesis of Ivacaftor and related compounds. World Intellectual Property Organization, WO2014118805.
- Apelblat, A. & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics.
Sources
The Pivotal Intermediate: 2,4-Di-tert-butylphenyl Methyl Carbonate in Modern Drug Development
[1]
Executive Summary: The "Discovery" Context
The "discovery" of 2,4-Di-tert-butylphenyl methyl carbonate (CAS: 873055-54-0) is not merely the identification of a new chemical entity, but rather a landmark achievement in process chemistry optimization .
Originally, the synthesis of Ivacaftor —a CFTR potentiator—was hampered by poor regioselectivity during the nitration of its starting material, 2,4-di-tert-butylphenol.[1] The direct nitration favored the undesired ortho-isomer (6-nitro), requiring tedious chromatographic separation.[1] Scientists at Vertex Pharmaceuticals discovered that protecting the phenol as a methyl carbonate altered the electronic landscape of the ring, sterically and electronically directing nitration to the desired meta-position (5-nitro).[1]
This modification transformed a low-yielding, chromatography-dependent medicinal chemistry route into a robust, scalable industrial process relying on crystallization.[1]
The Synthetic Challenge: Regiocontrol in Hindered Phenols
To understand the necessity of this carbonate, one must analyze the substrate: 2,4-Di-tert-butylphenol .[1]
The Problem: Direct Nitration
When nitrating 2,4-di-tert-butylphenol directly:
-
Electronic Effect: The hydroxyl group (-OH) is a strong ortho/para activator.
-
Steric Effect: The tert-butyl groups at positions 2 and 4 block those sites.
-
Result: The incoming nitro group is directed primarily to position 6 (ortho to -OH).
-
Requirement: Ivacaftor requires the amino group at position 5 .[2][1][3][4][5][6][7]
The Solution: Carbonate Protection
Converting the phenol to a methyl carbonate (-OCOOMe):
-
Electronic Modulation: The carbonate is less electron-donating than the free phenol, dampening the activation of the ring.[1]
-
Steric Shielding: The carbonate group adds bulk at position 1, further disfavoring the adjacent position 6.[1]
-
Outcome: The nitration is redirected to position 5 (ortho to the tert-butyl at 4, but distal from the carbonate), improving the ratio of the desired isomer.[1]
Technical Specifications & Properties
| Property | Data |
| Chemical Name | 2,4-Di-tert-butylphenyl methyl carbonate |
| CAS Number | 873055-54-0 |
| Molecular Formula | C₁₆H₂₄O₃ |
| Molecular Weight | 264.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 62–64 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Key Reactivity | Stable to weak acids; Hydrolyzes in strong base (NaOH/MeOH) |
Experimental Protocol: Synthesis & Utilization
The following protocol synthesizes the carbonate and demonstrates its use in the "Improved Route" for Ivacaftor precursors.
Step 1: Synthesis of 2,4-Di-tert-butylphenyl methyl carbonate
This step protects the phenol to control downstream regiochemistry.
-
Reagents: 2,4-Di-tert-butylphenol (1.0 equiv), Methyl chloroformate (1.2 equiv), Triethylamine (TEA, 1.5 equiv), DMAP (0.05 equiv).[1]
-
Solvent: Dichloromethane (DCM) or Diethyl Ether.[1]
-
Procedure:
-
Dissolve 2,4-di-tert-butylphenol in DCM under nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add TEA and DMAP.[1]
-
Add Methyl chloroformate dropwise, maintaining temperature < 5 °C (Exothermic).
-
Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Quench: Wash with water, then 1N HCl, then brine.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate.[1] Recrystallize from Hexanes/EtOAc if necessary.
-
Validation: Confirm structure via ¹H NMR (Methoxy singlet ~3.9 ppm).
-
Step 2: Regioselective Nitration
The critical "discovery" step.[1]
-
Substrate: 2,4-Di-tert-butylphenyl methyl carbonate.
-
Reagents: Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), or KNO₃/H₂SO₄.[1]
-
Procedure:
-
Dissolve the carbonate in DCM or Sulfuric Acid (depending on method).[1]
-
Cool to -5 °C.
-
Result: Formation of 5-nitro-2,4-di-tert-butylphenyl methyl carbonate (Major) vs 6-nitro (Minor).[9]
-
Purification: The 5-nitro isomer often crystallizes preferentially or can be isolated via slurry in methanol, avoiding column chromatography.[1][9]
-
Step 3: Reduction to Aniline[2]
-
Reagents: H₂/Pd-C or Ammonium Formate/Pd-C.[4]
-
Product: 5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS: 1182822-31-6).[3][10]
-
Note: The carbonate group is often retained during this reduction to serve as a protecting group during the subsequent amide coupling with the quinoline carboxylic acid.[1]
Visualizing the "Improved Route"
The diagram below illustrates the comparative advantage of the Carbonate Route (Vertex Improved) versus the Direct Phenol Route.
Caption: Comparative workflow showing how the Carbonate Intermediate (Green) bypasses the yield-limiting chromatography step of the traditional route.
Comparative Analysis of Routes
| Feature | Direct Phenol Route | Carbonate Protected Route (The Discovery) |
| Regioselectivity | Favors 6-Nitro (Undesired) | Favors 5-Nitro (Desired) |
| Purification | Column Chromatography (Expensive) | Crystallization (Scalable) |
| Overall Yield | Low (<30%) | High (>70%) |
| Handling | Phenol is prone to oxidation | Carbonate is stable and crystalline |
| Coupling Partner | Uses free aminophenol (unstable) | Uses amino-carbonate (stable) |
References
-
Hadida, S. et al. (2014).[1] "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator."[11] Journal of Medicinal Chemistry, 57(23), 9776–9795.[1] Link[1]
-
Vertex Pharmaceuticals Inc. (2014).[1][9] "Process for the preparation of Ivacaftor and its intermediates." World Intellectual Property Organization, WO2014125506.[1] Link
-
Ferreira, F. C. et al. (2024).[1][8][9] "Ivacaftor (VX-770): Synthetic Routes and Mechanisms." Encyclopedia, Entry 55020.[1] Link[1]
-
BenchChem. (2025).[1] "Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate." BenchChem Technical Support. Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents [patents.google.com]
- 3. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
- 4. 5-Amino-2,4-di-tert-butylphenol | 873055-58-4 | Benchchem [benchchem.com]
- 5. 5-Amino-2-tert-butylphenol | 873055-35-7 | Benchchem [benchchem.com]
- 6. EP3464243A2 - An improved process for the synthesis of ivacaftor - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. rsc.org [rsc.org]
- 9. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ivacaftor synthesis - chemicalbook [chemicalbook.com]
- 11. US20180127373A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to (2,4-ditert-butylphenyl) methyl carbonate: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of (2,4-ditert-butylphenyl) methyl carbonate, a derivative of the widely utilized antioxidant, 2,4-di-tert-butylphenol (2,4-DTBP). This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed methodologies, in-depth scientific rationale, and insights into its potential applications.
Introduction: The Rationale for Derivatization
2,4-Di-tert-butylphenol is a sterically hindered phenol extensively used as an antioxidant in various industries, including plastics, elastomers, and petroleum products.[1] Its antioxidant properties stem from the ability of the phenolic hydroxyl group to scavenge free radicals, thus terminating oxidative chain reactions. Furthermore, 2,4-DTBP has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
The derivatization of the phenolic hydroxyl group to a methyl carbonate creates (2,4-ditert-butylphenyl) methyl carbonate. This modification can serve several purposes in a drug development or synthetic chemistry context:
-
Prodrug Strategy: The carbonate ester can act as a prodrug moiety, which may be cleaved in vivo by esterases to release the parent 2,4-DTBP.[3][4] This approach can be used to improve the pharmacokinetic properties of the parent molecule, such as solubility, stability, and bioavailability.[5]
-
Protecting Group: In multi-step organic synthesis, the methyl carbonate group can serve as a protecting group for the phenolic hydroxyl, preventing it from reacting with certain reagents.[6] Carbonate protecting groups offer an alternative to other protecting groups and can be cleaved under specific conditions.[6]
-
Modulation of Biological Activity: The addition of the methyl carbonate group can modulate the biological activity of the parent phenol, potentially leading to altered efficacy, selectivity, or toxicity profiles.
This guide will delve into the synthesis of this molecule, starting from its precursor, and will cover its physicochemical properties, spectroscopic characterization, reactivity, and potential applications.
Synthesis and Purification
The synthesis of (2,4-ditert-butylphenyl) methyl carbonate is a two-step process, beginning with the synthesis of the precursor, 2,4-di-tert-butylphenol.
Synthesis of 2,4-Di-tert-butylphenol (Precursor)
The industrial synthesis of 2,4-di-tert-butylphenol is typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene in the presence of an acid catalyst.[7]
Diagram 1: Synthesis of 2,4-Di-tert-butylphenol
Caption: Friedel-Crafts alkylation of phenol to produce 2,4-di-tert-butylphenol.
Synthesis of (2,4-ditert-butylphenyl) methyl carbonate
The conversion of 2,4-di-tert-butylphenol to its methyl carbonate derivative is achieved by reacting it with methyl chloroformate in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of methyl chloroformate.
Diagram 2: Synthesis of (2,4-ditert-butylphenyl) methyl carbonate
Caption: Esterification of 2,4-DTBP with methyl chloroformate.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-di-tert-butylphenol (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane or diethyl ether.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) dropwise. The choice of base is critical to avoid side reactions.
-
Reagent Addition: While maintaining the temperature at 0 °C, add methyl chloroformate (1.1 eq.) dropwise from the dropping funnel over a period of 30 minutes. Caution: Methyl chloroformate is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2][8][9][10][11]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes.[9][12]
-
Column Chromatography: For oily products or to achieve higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective.[13][14]
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of (2,4-ditert-butylphenyl) methyl carbonate
| Property | Value | Source |
| IUPAC Name | (2,4-di-tert-butylphenyl) methyl carbonate | - |
| Molecular Formula | C₁₆H₂₄O₃ | [15] |
| Molecular Weight | 264.36 g/mol | [15] |
| Appearance | Liquid or Solid or Semi-solid | - |
| Purity | Typically >97% | - |
| Storage | Sealed in dry, room temperature | - |
Spectroscopic Analysis
The structure of (2,4-ditert-butylphenyl) methyl carbonate can be confirmed using various spectroscopic techniques.
3.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following characteristic signals (in CDCl₃):
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm), corresponding to the three protons on the phenyl ring.
-
Methyl Protons: A singlet at approximately δ 3.8 ppm, corresponding to the three protons of the methyl carbonate group.
-
tert-Butyl Protons: Two distinct singlets in the aliphatic region (δ 1.3-1.5 ppm), corresponding to the 18 protons of the two tert-butyl groups.
3.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show the following key resonances (in CDCl₃):[16]
-
Carbonyl Carbon: A signal in the downfield region (δ 150-160 ppm) characteristic of a carbonate carbonyl group.
-
Aromatic Carbons: Signals in the range of δ 120-150 ppm.
-
Methyl Carbon: A signal around δ 55 ppm for the methyl group of the carbonate.
-
tert-Butyl Carbons: Signals for the quaternary and methyl carbons of the tert-butyl groups in the aliphatic region (δ 30-35 ppm).
3.1.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically observed in the range of 1760-1780 cm⁻¹. Other significant absorptions will include C-H stretching of the alkyl and aromatic groups, and C-O stretching vibrations.
Reactivity and Stability
Aryl methyl carbonates are generally stable compounds under neutral conditions. However, they are susceptible to hydrolysis under both acidic and basic conditions to yield the parent phenol, methanol, and carbon dioxide. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. The bulky tert-butyl groups in (2,4-ditert-butylphenyl) methyl carbonate may provide some steric hindrance to hydrolysis.
The carbonate functionality is less reactive towards basic hydrolysis than a corresponding ester due to the resonance delocalization from the second oxygen atom, which reduces the electrophilicity of the carbonyl carbon.[17]
Potential Applications in Research and Drug Development
The unique structural features of (2,4-ditert-butylphenyl) methyl carbonate suggest several potential applications.
Prodrug Development
The conversion of the phenolic hydroxyl group of 2,4-DTBP to a methyl carbonate ester is a viable prodrug strategy.[18] This modification can enhance the lipophilicity of the parent molecule, potentially improving its absorption and distribution characteristics. In vivo, esterases can hydrolyze the carbonate linkage, releasing the active 2,4-DTBP at the target site.[3] This approach could be particularly relevant for leveraging the known anti-inflammatory, antimicrobial, and anticancer activities of 2,4-DTBP in a controlled-release manner.[2]
Antioxidant Applications
While the primary antioxidant activity of 2,4-DTBP is attributed to the free phenolic hydroxyl group, the carbonate derivative may still exhibit antioxidant properties or act as a precursor to the active antioxidant. The stability and release profile of the parent phenol would be critical factors in determining its efficacy as a delayed-release antioxidant in various formulations.
Synthetic Intermediate
As a protected form of 2,4-DTBP, (2,4-ditert-butylphenyl) methyl carbonate can be a useful intermediate in multi-step organic syntheses where the reactivity of the phenolic hydroxyl group needs to be masked. The carbonate group can be readily removed under relatively mild basic or acidic conditions, regenerating the phenol for subsequent reactions.
Safety and Handling
-
Precursor (2,4-Di-tert-butylphenol): This compound is a skin and eye irritant. Appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.
-
Reagent (Methyl Chloroformate): This is a highly toxic, corrosive, and flammable liquid.[2][8][9][10][11] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate respiratory protection may be necessary.
Conclusion
(2,4-ditert-butylphenyl) methyl carbonate is a versatile molecule with potential applications in drug development, particularly as a prodrug of the biologically active 2,4-di-tert-butylphenol. Its synthesis from readily available starting materials is straightforward, and its chemical properties make it an interesting candidate for further investigation. This guide provides a solid foundation for researchers and scientists to explore the synthesis, characterization, and potential utility of this compound in their respective fields.
References
Please note that the accessibility of the following links may vary over time.
-
PrepChem.com. Preparation of methyl chloroformate. [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
- Google Patents. (1993).
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SciSpace. (2018). 2, 4-di-tert-butylphenol preparation method. [Link]
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New Journal of Chemistry. (2019). An efficient method to prepare aryl acetates by the carbonylation of aryl methyl ethers or phenols. [Link]
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Wikipedia. Protecting group. [Link]
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ResearchGate. (2015). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. [Link]
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Loba Chemie. (2015). METHYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]
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UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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MDPI. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. [Link]
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NIH. (2021). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]
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ResearchGate. (2022). How to recrystallize an oily compound after column chromatography? [Link]
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ACS Publications. (1962). Hydrolysis of Simple Aromatic Esters and Carbonates. [Link]
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Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]
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Food & Function. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. [Link]
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PubMed. (2007). Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions. [Link]
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The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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PubMed Central. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
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University of California, Los Angeles. Recrystallization and Crystallization. [Link]
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The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
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Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]
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MDPI. (2022). DELTA50: A Highly Accurate Database of Experimental ¹H and ¹³C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hindered Phenolic Antioxidants in Modern Material Science. [Link]
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Semantic Scholar. (2007). Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions. [Link]
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Wiley Online Library. (2016). Method development for separating organic carbonates by ion-moderated partition high-performance liquid chromatography. [Link]
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ResearchGate. (2019). Synthesis of the carbonate prodrug 7. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Dove Medical Press. (2017). Surface-functionalized cockle shell–based calcium carbonate aragonite polymorph as a drug nanocarrier. [Link]
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PubChem. 2,4-Di-tert-butylphenyl methyl carbonate. [Link]
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Technical Safety Guide: 2,4-Di-tert-butylphenyl Methyl Carbonate
CAS Registry Number: 873055-54-0 Formula: C₁₆H₂₄O₃ Molecular Weight: 264.36 g/mol Synonyms: Carbonic acid, 2,4-bis(1,1-dimethylethyl)phenyl methyl ester; (2,4-di-tert-butylphenyl) methyl carbonate[1]
Executive Summary & Chemical Context
This guide provides a technical safety analysis of 2,4-Di-tert-butylphenyl methyl carbonate , a specialized organic intermediate often encountered in the synthesis of hindered phenolic antioxidants or as a derivative in polymer additive degradation studies (e.g., related to Irgafos® 168).
Critical Safety Premise (Read-Across Toxicology): While specific in vivo toxicological data for this carbonate ester is limited in public registries, its safety profile is scientifically predicated on its primary hydrolytic metabolite: 2,4-Di-tert-butylphenol (CAS 96-76-4) . Upon contact with moisture, mucosal surfaces, or intracellular esterases, the carbonate moiety cleaves to release the lipophilic phenol and methanol. Consequently, safety protocols must address the hazards of the parent phenol—severe irritation, aquatic toxicity, and systemic absorption.
Physicochemical Properties & Stability
Understanding the physical behavior of this compound is the first line of defense. The bulky tert-butyl groups confer significant lipophilicity, affecting both bioavailability and environmental persistence.
| Property | Value / Characteristic | Implication for Safety |
| Physical State | Solid (typically white to off-white powder/crystals) | Dust inhalation hazard; particulate control required. |
| Solubility (Water) | Negligible (< 0.1 mg/L predicted) | Persists in aquatic environments; difficult to wash off skin with water alone. |
| Solubility (Organic) | Soluble in DMSO, Methanol, Chloroform | Readily penetrates lipid barriers (skin/cell membranes). |
| LogP (Octanol/Water) | ~5.4 (Predicted) | High potential for bioaccumulation; partitions into fatty tissues. |
| Reactivity | Susceptible to Hydrolysis | Decomposes in acidic/basic conditions to release 2,4-di-tert-butylphenol and methanol. |
Hazard Identification (GHS Classification)
Derived from structural activity relationships (SAR) and metabolite toxicity.
Health Hazards[2][3][4][5][6][7][8][9]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3] The lipophilic nature allows the compound to embed in the stratum corneum, where hydrolysis leads to localized phenolic burns.
-
Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation.[2][3] Solid particulates can cause mechanical abrasion combined with chemical irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if dust is inhaled.[2]
Environmental Hazards[3][4][5][6][7][8]
-
Aquatic Acute/Chronic (Category 1): Very toxic to aquatic life with long-lasting effects.[4][5][2][3] The extreme lipophilicity (LogP > 5) suggests the compound binds to organic matter in sediment and bioaccumulates in aquatic organisms.
Toxicological Mechanism & Metabolic Pathway
To understand the toxicity, one must visualize the metabolic fate of the molecule. The carbonate linkage is the "weak link" that dictates the biological impact.
Diagram 1: Hydrolytic Degradation Pathway
This diagram illustrates the breakdown of the compound upon contact with biological fluids or environmental moisture.
Caption: In vivo or environmental hydrolysis releases the toxic parent phenol and methanol.
Exposure Controls & Personal Protection
Goal: Prevent dermal absorption and inhalation of particulates.[6]
Engineering Controls
-
Local Exhaust Ventilation (LEV): Mandatory for all solid handling. Capture velocity should be > 1 m/s at the source.
-
Closed Systems: For synthesis or compounding, use closed transfer systems to minimize dust generation.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Scientific Rationale |
| Respiratory | N95 (minimum) or P100 HEPA Respirator | Prevents inhalation of particulates that can hydrolyze in the moist lung epithelium. |
| Dermal (Hands) | Nitrile (> 0.11 mm) or Fluoroelastomer | Standard latex is permeable to lipophilic carbonates. Change gloves immediately upon splash. |
| Ocular | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of dust migration behind lenses. |
| Body | Tyvek® Lab Coat or Apron | Prevent accumulation of dust on street clothes; compound is difficult to wash out. |
Emergency Response Protocols
This protocol is designed to be self-validating: every step addresses a specific physicochemical property of the substance.
Diagram 2: Spill & Exposure Decision Logic
Caption: Operational logic for immediate incident mitigation.
Detailed Protocol
-
Skin Contact:
-
Immediate Action: Do not use organic solvents (ethanol/acetone) to wash skin. This will increase the permeation rate of the lipophilic carbonate into the bloodstream.
-
Correct Protocol: Physically brush off dry powder, then wash with copious amounts of soap (surfactant) and water to emulsify the compound.
-
-
Eye Contact:
-
Flush immediately with saline or water for 15 minutes. The hydrolysis releases methanol and phenol, which can cause corneal clouding; seek ophthalmological evaluation.
-
-
Spill Cleanup:
-
Do not dry sweep. Dampen the spill slightly with an inert absorbent (e.g., vermiculite) to suppress dust, then scoop into a hazardous waste container labeled "Toxic to Aquatic Life."
-
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated) recommended to inhibit spontaneous hydrolysis or transesterification.
-
Atmosphere: Store under inert gas (Nitrogen/Argon). Moisture in the air will degrade the carbonate to the phenol over time, changing the purity and hazard profile of the sample.
-
Incompatibilities: Strong acids, strong bases, and strong oxidizing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59544152, 2,4-Di-tert-butylphenyl methyl carbonate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2,4-di-tert-butylphenol (CAS 96-76-4). (Used for read-across toxicity data). Retrieved from [Link]
-
Dopico-García, M. S., et al. (2007). Degradation of Irgafos 168 and determination of its degradation products.[7][8] (Context for origin and degradation). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Stability of 2,4-Di-tert-butylphenyl methyl carbonate under acidic conditions
An In-depth Technical Guide to the Stability of 2,4-Di-tert-butylphenyl Methyl Carbonate Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 2,4-di-tert-butylphenyl methyl carbonate when subjected to acidic conditions. The document delineates the mechanistic principles governing its hydrolysis, influenced by the compound's significant steric hindrance and electronic characteristics. While this molecule serves as a stable protecting group for the sterically hindered phenol, 2,4-di-tert-butylphenol, its cleavage is achievable under specific acidic protocols. This guide synthesizes theoretical knowledge with practical, field-proven insights to offer generalized experimental protocols for deprotection, methods for analytical monitoring, and essential safety considerations.
Introduction: The Chemical Context of a Sterically Encumbered Carbonate
2,4-Di-tert-butylphenyl methyl carbonate is a derivative of 2,4-di-tert-butylphenol, a widely utilized antioxidant and stabilizer in various industrial applications. The addition of the methyl carbonate group serves to mask the phenolic hydroxyl group, rendering it inert to certain reaction conditions, a common strategy in multi-step organic synthesis. The stability of this carbonate linkage is of paramount importance for its utility as a protecting group.
The defining structural feature of this molecule is the presence of two bulky tert-butyl groups at the ortho and para positions of the phenyl ring. This steric hindrance profoundly influences the reactivity of the adjacent carbonate functional group, making it significantly more stable than simpler aryl carbonates. Understanding the conditions under which this stability can be overcome is critical for its strategic use in synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals.
Mechanistic Underpinnings of Acid-Catalyzed Hydrolysis
The cleavage of 2,4-di-tert-butylphenyl methyl carbonate in an acidic medium is a classic example of ester hydrolysis, a reaction that can proceed through several mechanistic pathways. The operative mechanism is largely dictated by the structure of the substrate and the reaction conditions.
The AAC2 Mechanism: A Bimolecular Pathway
The most common pathway for the acid-catalyzed hydrolysis of esters and carbonates is the bimolecular acyl-oxygen cleavage (AAC2) mechanism.[1][2] This pathway involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carbonate by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the oxygen atoms of the original carbonate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the expulsion of the 2,4-di-tert-butylphenol as the leaving group.
-
Deprotonation: The resulting protonated carbonic acid monoester is deprotonated to yield carbonic acid, which is unstable and decomposes to carbon dioxide and methanol.
The Influence of Steric Hindrance and Potential for AAL1 Character
The significant steric bulk imposed by the two tert-butyl groups can hinder the approach of the water nucleophile to the carbonyl carbon.[3][4][5] This steric shield is expected to decrease the rate of the AAC2 reaction compared to less hindered aryl carbonates.
An alternative mechanism to consider is the unimolecular alkyl-oxygen cleavage (AAL1) pathway.[6] This mechanism is typically observed for esters with leaving groups that can form stable carbocations. While the aryl group itself does not form a carbocation, the electronic environment created by the tert-butyl groups and the potential for protonation at the ether-like oxygen of the carbonate could introduce some AAL1 character to the transition state, especially under strongly acidic, non-aqueous conditions.
Experimental Protocols for Acid-Catalyzed Deprotection
While specific, optimized protocols for the deprotection of 2,4-di-tert-butylphenyl methyl carbonate are not extensively reported, the following generalized procedures, based on the cleavage of other sterically hindered protecting groups, can serve as a starting point for methodology development.
General Experimental Workflow
Protocol 1: Cleavage with Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used for the cleavage of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group.[1] Its effectiveness in a non-aqueous solvent like dichloromethane (DCM) makes it a suitable candidate for the deprotection of the target carbonate.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,4-di-tert-butylphenyl methyl carbonate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration would be in the range of 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored periodically.
-
Monitoring: Withdraw small aliquots from the reaction mixture, quench with a saturated solution of sodium bicarbonate, extract with an organic solvent (e.g., ethyl acetate), and analyze by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis with Strong Mineral Acids
For a more forceful cleavage, a strong mineral acid such as sulfuric acid or hydrochloric acid in a suitable solvent can be employed.[7][8]
Step-by-Step Methodology:
-
Reaction Mixture: To a solution of 2,4-di-tert-butylphenyl methyl carbonate (1 equivalent) in a mixture of acetic acid and water (e.g., 4:1 v/v), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heating: Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC as described in Protocol 1.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker of ice water.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic extracts with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 2,4-di-tert-butylphenol as needed.
Analytical Methods for Reaction Monitoring
Effective monitoring is crucial for determining the optimal reaction time and maximizing the yield of the deprotection reaction.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively follow the disappearance of the starting material and the appearance of the product, 2,4-di-tert-butylphenol. A suitable eluent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the carbonate and the phenol.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction progress, HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like TFA or formic acid) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the methyl singlet of the carbonate group and the appearance of the phenolic hydroxyl proton signal of the product.
Summary of Stability and Reactivity
The stability of 2,4-di-tert-butylphenyl methyl carbonate under various acidic conditions can be summarized as follows:
| Acidic Condition | Solvent | Temperature | Expected Stability/Reactivity | Notes |
| Dilute Aqueous Acid (e.g., 1M HCl) | Water/THF | Room Temp. | Likely stable for short periods, slow hydrolysis over extended time. | Steric hindrance significantly retards the AAC2 mechanism. |
| Concentrated Mineral Acid (e.g., H₂SO₄) | Acetic Acid | 50-80 °C | Hydrolysis is expected to occur at a reasonable rate. | Harsher conditions are needed to overcome the steric barrier. |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 °C to RT | Effective for cleavage, reaction time may vary. | A common and effective method for deprotecting acid-labile groups. |
| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Anhydrous Organic Solvent | Room Temp. to Elevated | May catalyze cleavage, but optimization is required. | Offers an alternative to Brønsted acids. |
Safety and Handling
Proper safety precautions are essential when working with the compounds and reagents described in this guide.
-
2,4-Di-tert-butylphenyl methyl carbonate: While specific toxicity data for this compound is limited, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
-
2,4-Di-tert-butylphenol: The product of the hydrolysis reaction is a known skin and eye irritant and may cause respiratory irritation.[9] It is also very toxic to aquatic life with long-lasting effects.[10] All handling should be done in a fume hood, and appropriate measures should be taken to prevent its release into the environment.
-
Acids: Concentrated acids such as sulfuric acid, hydrochloric acid, and trifluoroacetic acid are highly corrosive and can cause severe burns. They should be handled with extreme care, using appropriate PPE, and always added to solutions slowly and with cooling.
Conclusion
2,4-Di-tert-butylphenyl methyl carbonate is a sterically hindered molecule that exhibits considerable stability under mild acidic conditions. However, its cleavage to the parent phenol, 2,4-di-tert-butylphenol, can be effectively achieved using strong acids such as trifluoroacetic acid or mineral acids at elevated temperatures. The choice of deprotection conditions will depend on the sensitivity of other functional groups present in the molecule. The mechanistic understanding and generalized protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize and deprotect this compound in their synthetic endeavors.
References
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- Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. (2017).
- Anilinolysis of Reactive Aryl 2,4-Dinitrophenyl Carbonates: Kinetics and Mechanism. (2011).
- CN104744506A. (2015). Method for preparing tri-(2, 4-di-tertiary butyl phenyl) phosphite ester antioxidant.
- Chemos GmbH & Co. KG. (n.d.).
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- Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. (2016). MDPI.
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- Formation of Hindered O-tert-alkyl N-arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. (2017). PubMed.
- A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis r
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- Fisher Scientific. (2025).
- StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis.
- Boryl
- Trifluoroacetic acid. (n.d.). Wikipedia.
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- Thermo Fisher Scientific. (2025).
- PubChem. (n.d.).
- Enantioselective construction of sterically hindered tertiary α-aryl ketones: a catalytic asymmetric synthesis of isoflavanones. (2012). PubMed.
Sources
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- 4. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
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- 7. Model Experiments to Study the Inhibition Mechanism of Lignin Self-Condensation under tert-Butyl Alcohol and Concentrated Sulfuric Acid Conditions | BioResources [ojs.bioresources.com]
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- 10. cpachem.com [cpachem.com]
An In-depth Technical Guide to 2,4-Di-tert-butylphenyl Methyl Carbonate: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Di-tert-butylphenyl methyl carbonate, a molecule of significant interest to researchers and professionals in drug development and chemical synthesis. By leveraging established principles of organic chemistry and drawing parallels with structurally related compounds, this document will explore its synthesis, physicochemical properties, and potential applications, with a particular focus on its role as a versatile chemical intermediate.
The Significance of the 2,4-Di-tert-butylphenyl Moiety
The foundational structure of 2,4-Di-tert-butylphenyl methyl carbonate is the 2,4-di-tert-butylphenol (2,4-DTBP) scaffold. This sterically hindered phenolic group is a cornerstone in industrial chemistry, primarily utilized as a precursor for antioxidants and UV stabilizers.[1] The bulky tert-butyl groups at the ortho and para positions to the hydroxyl group are key to its function. They enhance the stability of the phenoxy radical that forms upon scavenging free radicals, thereby effectively terminating oxidative chain reactions.
The biological activities of 2,4-DTBP and its derivatives are also well-documented, encompassing antioxidative, anti-inflammatory, antifungal, and antibacterial properties.[2] This lipophilic phenolic compound is a natural product and secondary metabolite found in a variety of plants.[2] Its presence in numerous organisms, from bacteria and fungi to plants and animals, underscores its diverse biological relevance.[3][4]
Synthesis of 2,4-Di-tert-butylphenyl Methyl Carbonate
While specific literature on the direct synthesis of 2,4-Di-tert-butylphenyl methyl carbonate is not abundant, a robust synthetic route can be extrapolated from the well-established procedures for analogous compounds, such as 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. The fundamental reaction involves the acylation of the parent phenol, 2,4-di-tert-butylphenol, with methyl chloroformate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2,4-Di-tert-butylphenyl methyl carbonate.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific requirements of 2,4-Di-tert-butylphenyl methyl carbonate.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-di-tert-butylphenol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add methyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over a period of 15-30 minutes. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using a suitable chromatographic method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield the pure 2,4-Di-tert-butylphenyl methyl carbonate.
Physicochemical Properties
The physicochemical properties of 2,4-Di-tert-butylphenyl methyl carbonate can be inferred from its structure and data available for related compounds.
| Property | Predicted/Inferred Value | Source(s) |
| Molecular Formula | C₁₆H₂₄O₃ | [5] |
| Molecular Weight | 264.36 g/mol | [5] |
| Appearance | Likely a white to off-white solid | [1] |
| Boiling Point | ~372°C (Predicted for amino-substituted analog) | [6] |
| Density | ~1.038 g/cm³ (Predicted for amino-substituted analog) | [6] |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, diethyl ether, and dichloromethane. | [6] |
Analytical Characterization
A suite of analytical techniques is essential for the unambiguous identification and purity assessment of 2,4-Di-tert-butylphenyl methyl carbonate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both qualitative and quantitative analysis. The mass spectrum will provide the molecular weight and fragmentation pattern, confirming the structure, while the gas chromatogram will indicate the purity.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl protons of the carbonate group, and the highly shielded protons of the two tert-butyl groups.
-
¹³C NMR: Will reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carbonate.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ will be indicative of the C=O stretch of the carbonate functional group.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the synthesized compound with high accuracy.[6]
Applications in Research and Drug Development
The primary application of 2,4-Di-tert-butylphenyl methyl carbonate is anticipated to be as a key chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6] The carbonate group can serve as a protecting group for the phenol or as a reactive handle for further chemical transformations.
The structural similarity to intermediates used in the synthesis of drugs like Ivacaftor suggests its potential utility in the development of new therapeutic agents.[6] The 2,4-di-tert-butylphenyl moiety can impart desirable properties to a drug candidate, such as increased lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, the inherent antioxidant properties of this scaffold could be leveraged to design molecules with dual modes of action.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,4-Di-tert-butylphenyl methyl carbonate. Based on the safety data for the parent compound, 2,4-di-tert-butylphenol, the carbonate derivative may cause skin and eye irritation.[10][11][12] It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12][13]
Conclusion
2,4-Di-tert-butylphenyl methyl carbonate is a molecule with significant potential, primarily as a versatile intermediate in organic synthesis. Its synthesis is readily achievable through standard acylation procedures. The well-documented biological and chemical properties of its core 2,4-di-tert-butylphenol structure provide a strong foundation for its application in the design of novel pharmaceuticals and other specialty chemicals. Further research into the reactivity and applications of this compound is warranted and is expected to unlock new avenues in chemical and pharmaceutical development.
References
Sources
- 1. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3 | CID 59544152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedpharmajournal.org [biomedpharmajournal.org]
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- 11. fishersci.com [fishersci.com]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Use of 2,4-Di-tert-butylphenyl methyl carbonate in organic synthesis
Technical Guide: Use of 2,4-Di-tert-butylphenyl Methyl Carbonate in Organic Synthesis
Executive Summary
2,4-Di-tert-butylphenyl methyl carbonate (CAS: 873055-54-0) is a specialized "masked" phenolic reagent primarily utilized in the pharmaceutical industry as a key intermediate for the synthesis of Ivacaftor (VX-770), a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.
Beyond its specific role in drug synthesis, this compound represents a class of sterically hindered mixed carbonates .[1] It serves two distinct synthetic functions:
-
Protective Shielding: It acts as a robust protecting group for the oxidation-prone 2,4-di-tert-butylphenol moiety during electrophilic aromatic substitution (specifically nitration).
-
Activated Carbonate Reagent: It functions as a mild methoxycarbonyl transfer agent, where the bulky 2,4-di-tert-butylphenolate anion acts as a tunable leaving group, offering different selectivity profiles compared to traditional reagents like methyl chloroformate or p-nitrophenyl carbonates.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| Chemical Name | 2,4-Di-tert-butylphenyl methyl carbonate |
| CAS Number | 873055-54-0 |
| Molecular Formula | C₁₆H₂₄O₃ |
| Molecular Weight | 264.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Stability | Stable under standard conditions; hydrolyzes in strong aqueous base |
| Key Moiety | 2,4-Di-tert-butylphenol (DTBP): A bulky, electron-rich leaving group |
Primary Application: Synthesis of Ivacaftor Intermediates
The most critical application of this carbonate is in the regioselective synthesis of 5-amino-2,4-di-tert-butylphenyl methyl carbonate , the immediate precursor to Ivacaftor. Direct nitration of the free phenol (2,4-di-tert-butylphenol) often leads to oxidation byproducts (quinones) or poor regioselectivity. Converting the phenol to the methyl carbonate mitigates these issues.[1]
Mechanism of Action
-
Electronic Modulation: The carbonate group is less electron-donating than the free hydroxyl group, moderating the ring's reactivity and preventing over-oxidation during nitration.[1]
-
Steric Direction: The bulky tert-butyl groups at positions 2 and 4, combined with the carbonate at position 1, direct the incoming nitro group to the 5-position (meta to the bulky tert-butyls, ortho to the carbonate).[1]
Experimental Protocol: Nitration & Reduction Sequence
Step 1: Synthesis of the Carbonate (Protection) [2]
-
Reagents: 2,4-Di-tert-butylphenol (1.0 eq), Methyl Chloroformate (1.2 eq), Triethylamine (1.5 eq), DMAP (0.05 eq).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2,4-di-tert-butylphenol in DCM at 0°C.
-
Add Et₃N and DMAP.[1]
-
Dropwise add methyl chloroformate, maintaining temperature <5°C.
-
Warm to RT and stir for 4–6 hours.
-
Workup: Wash with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate.
-
Yield: >95% (White solid).
-
Step 2: Regioselective Nitration (Key Step)
-
Reagents: 2,4-Di-tert-butylphenyl methyl carbonate (1.0 eq), Nitric Acid (HNO₃, fuming or 65%), Sulfuric Acid (H₂SO₄) or Acetic Anhydride.
-
Conditions: Controlled temperature (-5°C to 0°C).
-
Procedure:
-
Dissolve the carbonate in DCM or Acetic Anhydride.[1]
-
Slowly add the nitration mixture (HNO₃/H₂SO₄) while vigorously stirring. Crucial: Maintain temperature below 0°C to avoid dinitration or carbonate cleavage.[1]
-
Quench with ice water. Extract with DCM.[1]
-
Purification: Crystallization from Hexane/EtOAc.
-
Product: 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate (CAS: 873055-55-1).[3][4][5]
-
Step 3: Reduction to Amino-Carbonate
-
Reagents: Nitro-carbonate intermediate, H₂ (gas) or Ammonium Formate, Pd/C (10% wt).[1]
-
Procedure:
Step 4: Coupling to Ivacaftor This amino-carbonate is then coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using T3P (Propylphosphonic anhydride). The methyl carbonate protecting group is cleaved in the final step using Sodium Methoxide (NaOMe) in Methanol to reveal the phenol.[1]
Workflow Visualization: Ivacaftor Pathway
Figure 1: The strategic role of 2,4-di-tert-butylphenyl methyl carbonate in the synthesis of Ivacaftor.
Secondary Application: Methoxycarbonyl Transfer Agent
In broader organic synthesis, mixed aryl alkyl carbonates are valuable for transferring the alkoxycarbonyl group (
Why use this over Methyl Chloroformate?
-
Safety: It is a crystalline solid, non-lachrymatory, and easier to handle than the volatile and corrosive methyl chloroformate.[1]
-
Selectivity: The leaving group (2,4-di-tert-butylphenolate) is bulky (
). It reacts slower than chlorides or p-nitrophenolates, allowing for chemoselective acylation of primary amines in the presence of secondary amines or alcohols.[1]
Protocol: Selective Carbamoylation of Amines
Reaction:
-
Setup: Dissolve the target amine (1.0 eq) in Acetonitrile or THF.[1]
-
Addition: Add 2,4-Di-tert-butylphenyl methyl carbonate (1.1 eq).
-
Catalyst: Add a mild base (e.g., K₂CO₃) or heat to reflux (60–80°C) depending on amine nucleophilicity.[1] Note: The steric bulk of the leaving group may require thermal activation.[1]
-
Monitoring: Monitor disappearance of amine by TLC.
-
Workup: The byproduct, 2,4-di-tert-butylphenol, is highly lipophilic.[1]
Mechanistic Visualization
Figure 2: Mechanism of methoxycarbonyl transfer. The bulky phenol leaving group drives the reaction forward upon collapse of the intermediate.[1]
Safety & Handling
-
Hazards: While the carbonate itself is relatively stable, it is a derivative of a phenol and a carbonate.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]
-
Nitration Risks: The nitration step (Protocol 1, Step 2) is exothermic.[1] Strict temperature control is required to prevent thermal runaway or decomposition.[1]
-
Byproduct Management: 2,4-Di-tert-butylphenol (the leaving group) is toxic to aquatic life and should be disposed of as hazardous chemical waste. It is lipophilic and can accumulate; avoid release into water systems.[1]
References
-
Ivacaftor Synthesis & Intermediates
- Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor)
- Source: Journal of Medicinal Chemistry (2014).
-
URL:[Link]
-
Process Chemistry Patent (Vertex Pharmaceuticals)
- Title: Modulators of
-
Source: US Patent 7,495,103 B2.[1]
- URL
-
Carbonate Reagent Chemistry
-
Compound Data
Sources
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- 2. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
- 3. CAS#:1182822-31-6 | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents [patents.google.com]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
2,4-Di-tert-butylphenyl methyl carbonate as a protecting group
Executive Summary
This technical guide details the utility of 2,4-Di-tert-butylphenyl methyl carbonate (DTB-MC) in advanced organic synthesis. While often overlooked as a simple derivative, this molecule represents a sophisticated "dual-use" chemical entity:
-
Regiodirecting Protection Strategy: It serves as a critical protected intermediate in the synthesis of the cystic fibrosis therapeutic Ivacaftor (VX-770) . Here, the methyl carbonate moiety masks the phenol, suppressing its electronic activation to alter the regioselectivity of electrophilic aromatic substitution (nitration).
-
Chemoselective Acylating Reagent: Due to the steric bulk and non-nucleophilic nature of the 2,4-di-tert-butylphenoxide leaving group, DTB-MC functions as a mild, selective reagent for the introduction of the Methoxycarbonyl (Moc) protecting group to amines, offering distinct advantages over highly reactive chloroformates.
Mechanism of Action & Chemical Logic
The "Steric Steering" Effect in Phenol Protection
In the synthesis of complex aromatics like Ivacaftor, direct nitration of 2,4-di-tert-butylphenol is problematic. The free hydroxyl group is a powerful ortho/para activator. With the para (4) and one ortho (2) position blocked by tert-butyl groups, the free phenol strongly directs electrophiles to the remaining ortho position (C6).
The Solution: Converting the phenol to a methyl carbonate (DTB-MC) dramatically alters the electronic landscape:
-
Electronic Deactivation: The carbonate oxygen is less electron-donating than the free phenoxide, reducing the ring's overall susceptibility to oxidation.
-
Regiochemical Reversal: By suppressing the directing power of the oxygen at C1, the directing influence of the alkyl groups (at C2 and C4) becomes dominant. Both tert-butyl groups direct electrophilic attack to C5 (which is para to the C2-tBu and ortho to the C4-tBu).
Active Carbonate Reactivity (Moc-Transfer)
As a reagent, DTB-MC operates as a "mixed carbonate." When reacted with a nucleophile (e.g., a primary amine), the reaction proceeds via nucleophilic attack at the carbonyl carbon.
-
Leaving Group: 2,4-Di-tert-butylphenoxide.
-
pKa Advantage: While less acidic than p-nitrophenol (pKa ~7), the 2,4-di-tert-butylphenol (pKa ~11.6) is sufficiently acidic to serve as a leaving group, yet bulky enough to prevent side reactions. This allows for the chemoselective protection of amines in the presence of alcohols or other nucleophiles.
Experimental Protocols
Protocol A: Synthesis of DTB-MC (Phenol Protection)
Context: Preparation of the key intermediate for Ivacaftor synthesis.
Reagents:
-
2,4-Di-tert-butylphenol (1.0 equiv)[1]
-
Methyl Chloroformate (1.5 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
DMAP (0.05 equiv - Catalyst)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Setup: Charge a reactor with 2,4-di-tert-butylphenol and DCM (4 vol). Cool the solution to 0–5 °C under N₂ atmosphere.
-
Base Addition: Add Et₃N and DMAP. Stir for 15 minutes.
-
Acylation: Add Methyl Chloroformate dropwise, maintaining internal temperature <10 °C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to 20–25 °C and stir for 2 hours.
-
Checkpoint: Monitor by HPLC/TLC. Disappearance of phenol indicates completion.
-
-
Workup: Quench with water. Separate the organic layer.[2][3][4] Wash with 1N HCl (to remove amine salts) followed by brine.
-
Isolation: Concentrate the organic layer.[2] The product, 2,4-Di-tert-butylphenyl methyl carbonate , typically crystallizes or acts as a stable oil (Yield >95%).
Protocol B: Regioselective Nitration (The "Steering" Step)
Context: Installing the nitrogen functionality at the C5 position.
Reagents:
-
DTB-MC (Substrate)
-
Sulfuric Acid (H₂SO₄) / Nitric Acid (HNO₃)
-
DCM (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve DTB-MC in DCM and cool to -5 °C.
-
Nitration: Add a mixture of HNO₃/H₂SO₄ dropwise.
-
Critical Control: Temperature must be kept low to prevent over-nitration or carbonate hydrolysis.
-
-
Directing Effect: The reaction yields predominantly the 5-nitro isomer (approx 8:1 ratio over the 6-nitro isomer).[5]
-
Workup: Quench into ice water. Extract with DCM.
-
Purification: Crystallization from hexanes or column chromatography (if high purity is required).
Protocol C: Moc-Protection of Amines (Active Carbonate Method)
Context: Using DTB-MC as a reagent to protect a sensitive amine (R-NH₂).
Reagents:
-
Target Amine (R-NH₂) (1.0 equiv)
-
DTB-MC (1.1 equiv)
-
Solvent (THF or DMF)
-
Base (Optional: Diisopropylethylamine if the amine is a salt)
Methodology:
-
Dissolve the amine in THF.
-
Add DTB-MC in one portion.
-
Heat to 40–60 °C (activation of the bulky carbonate usually requires mild heat compared to chloroformates).
-
Stir for 4–12 hours.
-
Purification: The byproduct is 2,4-di-tert-butylphenol (lipophilic). It can be easily removed by washing the reaction mixture with basic aqueous solution (NaOH) or via silica plug filtration (the phenol moves fast, the carbamate moves slow).
Data Summary & Comparison
Table 1: Comparison of Moc-Transfer Reagents
| Reagent | Reactivity | Selectivity | Byproduct Toxicity | Storage Stability |
| Methyl Chloroformate | High (Violent) | Low (Reacts with OH/NH) | HCl (Corrosive) | Low (Moisture sensitive) |
| Dimethyl Carbonate | Very Low | High | Methanol | High |
| DTB-MC (This Reagent) | Moderate | High (Chemoselective) | 2,4-DTBP (Low Tox) | High (Solid/Stable Oil) |
Table 2: Regioselectivity in Nitration of 2,4-Di-tert-butylphenol Derivatives
| Substrate | Protecting Group | Major Product Position | Ratio (5-Nitro : 6-Nitro) |
| Free Phenol | None (-OH) | C6 (Ortho) | < 1 : 20 |
| Methyl Carbonate | -O-CO-OMe | C5 (Meta to O) | ~ 8 : 1 |
Pathway Visualization (Graphviz)
The following diagram illustrates the two distinct pathways: the Ivacaftor Synthesis Pathway (where DTB-MC is the substrate) and the Moc-Transfer Pathway (where DTB-MC is the reagent).
Caption: Figure 1. Dual utility of 2,4-Di-tert-butylphenyl methyl carbonate. Pathway A demonstrates its role in directing the nitration of Ivacaftor intermediates. Pathway B illustrates its use as a mild methoxycarbonylating agent for amines.
References
-
Hadida Ruah, S. S., et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, 57(23), 9776–9795. Link
-
Vertex Pharmaceuticals Inc. (2011). "Modulators of Cystic Fibrosis Transmembrane Conductance Regulator." World Intellectual Property Organization, WO 2011/133751. Link
-
Gong, Y., et al. (2016). "Process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof." World Intellectual Property Organization, WO 2016/075703. Link
-
Kocienski, P. J. (2005).[6] Protecting Groups. 3rd Edition, Thieme.[3] (General reference for Carbonate protecting group stability). Link
Sources
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- 2. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 3. WO2019109021A1 - Processes for making modulators of cystic fibrosis transmembrane conductance regulator - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents [patents.google.com]
Application of 2,4-Di-tert-butylphenyl methyl carbonate in drug discovery
Application Note: Strategic Utilization of 2,4-Di-tert-butylphenyl Methyl Carbonate in the Convergent Synthesis of CFTR Modulators
Executive Summary
In the landscape of cystic fibrosis (CF) drug discovery, the synthesis of CFTR potentiators—specifically Ivacaftor (VX-770) and its deuterated analogs—relies on the precise construction of a quinolone-phenol scaffold. 2,4-Di-tert-butylphenyl methyl carbonate (CAS: 873055-54-0) serves as a critical "gateway intermediate" in this pathway.
Unlike the direct nitration of 2,4-di-tert-butylphenol, which suffers from oxidative degradation and poor regioselectivity, the methyl carbonate derivative utilizes a steric-electronic steering mechanism . The carbonate moiety protects the phenolic oxygen from oxidation while subtly deactivating the ring, allowing the tert-butyl groups to direct electrophilic substitution exclusively to the 5-position. This application note details the synthesis, purification, and downstream utilization of this reagent to generate high-purity 5-amino-2,4-di-tert-butylphenyl methyl carbonate, the essential coupling partner for the Ivacaftor quinolone core.
Chemical Foundation & Mechanism
The Regioselectivity Challenge
The synthesis of Ivacaftor requires an amino group at the 5-position of the 2,4-di-tert-butylphenol ring.
-
Direct Phenol Nitration: The free phenol is highly electron-rich. Nitration often leads to over-oxidation (tars) and significant formation of the 6-nitro isomer due to the strong ortho-directing effect of the hydroxyl group.
-
Carbonate Solution: Converting the phenol to a methyl carbonate (–OCOOCH₃) serves two functions:
-
Protection: It prevents quinone formation during oxidative nitration conditions.
-
Directing Effect: The carbonate is a weaker ortho-director than the free hydroxyl. This allows the strong para-directing effect of the tert-butyl group at position 2 to dominate, directing the incoming nitro group to position 5 (the meta position relative to the carbonate, but para to the C2 tert-butyl).
-
Physical Properties
| Property | Data |
| Chemical Formula | C₁₆H₂₄O₃ |
| Molecular Weight | 264.36 g/mol |
| Appearance | White to Off-white Crystalline Solid |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water |
| Stability | Stable under anhydrous conditions; hydrolyzes in strong base (NaOH/MeOH) |
Experimental Protocols
Protocol A: Synthesis of 2,4-Di-tert-butylphenyl Methyl Carbonate
Objective: Quantitative protection of the starting phenol.
Reagents:
-
2,4-Di-tert-butylphenol (1.0 eq)
-
Methyl Chloroformate (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (10 Volumes)
Step-by-Step Methodology:
-
Dissolution: Charge a reactor with 2,4-di-tert-butylphenol and DCM under nitrogen atmosphere. Cool the solution to 0–5°C .
-
Base Addition: Add Triethylamine dropwise, maintaining temperature <10°C. Stir for 15 minutes.
-
Acylation: Add Methyl Chloroformate slowly over 30 minutes. Caution: Exothermic reaction; gas evolution (HCl formed, neutralized by TEA).
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 4 hours.
-
Workup: Quench with water (5 Vol). Separate phases. Wash the organic layer with 1N HCl (to remove excess TEA) followed by Brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize from minimal Methanol/Water (9:1) if high purity (>99%) is required for the next step.
Protocol B: Regioselective Nitration (The Core Application)
Objective: Install the nitro group at the 5-position using the Carbonate directing effect.
Reagents:
-
2,4-Di-tert-butylphenyl methyl carbonate (from Protocol A)[4][5][6][7]
-
Potassium Nitrate (KNO₃) (1.1 eq)
-
Sulfuric Acid (H₂SO₄, 98%) (Solvent/Catalyst)
-
DCM (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve the carbonate substrate in DCM (5 Vol) and cool to -5°C .
-
Acid Mixture: In a separate vessel, dissolve KNO₃ in H₂SO₄ (3 Vol) keeping temp <10°C.
-
Nitration: Slowly add the Nitration mixture to the Carbonate solution over 1 hour, maintaining the internal temperature between -5°C and 0°C .
-
Critical Parameter: Exceeding 5°C increases the formation of the 6-nitro impurity.
-
-
Quench: Pour the reaction mixture onto crushed ice/water (10 Vol). Stir vigorously.
-
Extraction: Separate the organic (DCM) layer. Extract aqueous layer once with DCM.
-
Purification: Wash combined organics with saturated NaHCO₃ (until neutral pH) and Brine.
-
Outcome: Evaporation yields 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate .
-
Yield Expectation: 85–90%.
-
Regio-purity: Typically >90:10 (5-nitro vs 6-nitro).
-
Protocol C: Deprotection & Utilization (Ivacaftor Synthesis)
Context: After reducing the nitro group to an amine (using Pd/C + H₂) and coupling it with the indole/quinoline acid, the carbonate must be removed.
-
Coupling: React the 5-amino-2,4-di-tert-butylphenyl methyl carbonate with the acid chloride or activated ester of the quinolone core.
-
Deprotection Step:
Analytical Quality Control
To ensure the integrity of the drug discovery pipeline, the following HPLC method distinguishes the Carbonate intermediate from its degradation products (Phenol) and downstream derivatives (Aniline).
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 mins.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).
Retention Time Logic:
-
Free Phenol (Impurity): Elutes earliest (Most polar due to -OH).
-
Methyl Carbonate (Target): Elutes later (Hydroxyl masked, more lipophilic).
-
Nitro-Carbonate (Product): Elutes slightly earlier than the starting carbonate (Nitro group adds polarity).
Pathway Visualization (Graphviz)
The following diagram illustrates the convergent synthesis pathway, highlighting the specific role of the methyl carbonate in controlling regiochemistry.
Caption: Synthesis workflow showing the Methyl Carbonate as the critical directing group for the regioselective installation of the nitrogen functionality.
References
-
Hadida-Ruah, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 57(23), 9776–9795. Link
-
Ambhaikar, S. B., et al. (2017). Industrial process for making an Ivacaftor and its intermediates. U.S. Patent No.[8] 9,676,722. Washington, DC: U.S. Patent and Trademark Office. Link
-
Bhalerao, R., et al. (2016). Process for the synthesis of ivacaftor and related compounds.[1][2][3][4][5][8][9] WIPO Patent Application WO2016181414A1. Link
-
BenchChem. (2025). 5-Amino-2,4-di-tert-butylphenyl methyl carbonate: Technical Datasheet and Synthesis Guide. Link
Sources
- 1. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
- 2. 5-Amino-2,4-di-tert-butylphenol | 873055-58-4 | Benchchem [benchchem.com]
- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]
- 5. US20200290972A1 - Processes for making modulators of cystic fibrosis transmembrane conductance regulator - Google Patents [patents.google.com]
- 6. 5-Amino-2-tert-butylphenol | 873055-35-7 | Benchchem [benchchem.com]
- 7. 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tdcommons.org [tdcommons.org]
- 9. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
2,4-Di-tert-butylphenyl methyl carbonate as an intermediate for API synthesis
The following Application Note and Protocol guide details the strategic utilization of 2,4-Di-tert-butylphenyl methyl carbonate as a pivotal intermediate in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), specifically focusing on the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor (VX-770) .
Executive Summary & Strategic Rationale
In the landscape of modern pharmaceutical synthesis, 2,4-Di-tert-butylphenyl methyl carbonate (CAS: N/A for specific carbonate, precursor to CAS 1182822-31-6) represents a masterclass in "protective group engineering." It is not merely a transient intermediate but a regiochemical director .
The synthesis of Ivacaftor requires the introduction of an amino group at the 5-position of the 2,4-di-tert-butylphenol scaffold.[1][2][3][4] Direct nitration of the unprotected phenol is chemically hazardous and inefficient due to:
-
Oxidative Instability: Electron-rich phenols are prone to oxidation into quinones under nitrating conditions.
-
Steric Occlusion: The bulky tert-butyl groups at positions 2 and 4 create a "steric fortress," making controlled substitution difficult.
The Solution: Converting the phenol to its methyl carbonate ester serves a dual purpose:
-
Electronic Modulation: It attenuates the electron density of the phenolic oxygen, preventing oxidative degradation while maintaining sufficient activation for electrophilic aromatic substitution.
-
Regiocontrol: It works in concert with the tert-butyl groups to direct nitration exclusively to the 5-position, the only sterically accessible site, enabling the subsequent synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate —the actual coupling partner for the Ivacaftor quinoline moiety.
Chemical Pathway Visualization
The following diagram illustrates the workflow from the starting phenol to the final API coupling, highlighting the critical role of the methyl carbonate intermediate.
Figure 1: Synthetic route for Ivacaftor highlighting the critical carbonate protection step.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,4-Di-tert-butylphenyl Methyl Carbonate
This protocol establishes the protective group. The reaction uses methyl chloroformate under basic conditions.[3]
Reagents & Materials:
-
Reagent: Methyl Chloroformate (1.1 - 1.5 eq)
-
Base: Triethylamine (TEA) (2.0 eq)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)
Step-by-Step Methodology:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet. Ensure the system is dry.
-
Charging: Charge 2,4-DTBP (1.0 wt) and DCM (10 vol) into the reactor. Stir until fully dissolved.
-
Base Addition: Add DMAP (0.05 eq) and TEA (2.0 eq) to the solution.
-
Critical Control Point: Cool the mixture to 0°C – 5°C . The subsequent reaction is exothermic.
-
-
Acylation: Add Methyl Chloroformate dropwise via an addition funnel, maintaining the internal temperature below 10°C .
-
Causality: Rapid addition causes localized overheating, which may lead to impurities or loss of the volatile chloroformate.
-
-
Reaction Phase: Allow the mixture to warm to 20°C – 25°C and stir for 2–4 hours.
-
In-Process Control (IPC): Monitor by HPLC or TLC.
-
Target: < 1.0% remaining 2,4-DTBP.
-
-
Workup:
-
Quench with water (5 vol).
-
Separate phases.[3] Wash the organic layer with 1N HCl (to remove excess TEA/DMAP) followed by brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Output: 2,4-Di-tert-butylphenyl methyl carbonate (typically a viscous oil or low-melting solid).
Protocol B: Regioselective Nitration (The "API Synthesis" Application)
This step demonstrates why the carbonate was synthesized. It directs the nitro group to the 5-position.
Reagents:
-
Substrate: 2,4-Di-tert-butylphenyl methyl carbonate (from Protocol A)
-
Nitrating Agent: Nitric Acid (70%) / Trifluoroacetic Acid (TFA) or H₂SO₄/HNO₃ system.
-
Note: The Vertex patent literature often cites the use of HNO₃ in TFA or similar mixed acid systems to ensure solubility and reactivity.
-
Methodology:
-
Dissolution: Dissolve the carbonate intermediate in TFA (or DCM if using a two-phase system).
-
Nitration: Add the nitrating mixture dropwise at 0°C – 10°C .
-
Quench & Isolation: Pour onto ice water. Extract with Ethyl Acetate.
-
Result: 5-Nitro-2,4-di-tert-butylphenyl methyl carbonate.
Analytical Specifications & Data
To ensure the intermediate is suitable for API manufacturing, the following specifications must be met.
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid/oil | Visual | Color indicates oxidation impurities (quinones are yellow/red). |
| Purity | ≥ 98.0% | HPLC (UV 210/254 nm) | High purity required to prevent side-reactions in nitration. |
| 2,4-DTBP | ≤ 0.5% | HPLC | Unreacted phenol will form highly colored nitrophenol impurities. |
| Water Content | ≤ 0.1% | KF Titration | Moisture consumes the nitrating agent. |
| Proton NMR | Confirms structure | ¹H NMR (CDCl₃) | Verify integral of methyl carbonate singlet (~3.9 ppm). |
References
-
Vertex Pharmaceuticals Inc. (2011). Modulators of ATP-Binding Cassette Transporters. WO2011072241A1.[4][8]
- Source of the specific nitration and carbonate protection route for Ivacaftor intermedi
-
Hadida, S., et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, 57(23), 9776–9795.[4]
- Primary scientific paper detailing the SAR and synthesis of Ivacaftor.
-
BenchChem. (n.d.). 5-Amino-2,4-di-tert-butylphenyl methyl carbonate Technical Guide.
- Commercial supplier data confirming the intermedi
-
Organic Syntheses. (2006). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- General reference for the reactivity of alkyl phenyl carbon
Sources
- 1. Ivacaftor (VX-770) | Encyclopedia MDPI [encyclopedia.pub]
- 2. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
- 3. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 4. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: A Deep Dive into the Reaction of 2,4-Di-tert-butylphenyl Methyl Carbonate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Carbamate Synthesis in Modern Chemistry
The formation of carbamates is a cornerstone of contemporary organic synthesis, with profound implications in pharmaceuticals, agrochemicals, and materials science. Carbamates are not only stable functional groups present in numerous bioactive molecules but also serve as critical protecting groups for amines in multi-step synthetic pathways. The reaction of 2,4-di-tert-butylphenyl methyl carbonate with primary amines represents a nuanced yet powerful method for carbamate synthesis. The sterically hindered phenoxide leaving group imparts unique reactivity and selectivity to this reagent. This technical guide provides a comprehensive exploration of the underlying reaction mechanism, detailed experimental protocols, and practical insights to empower researchers in leveraging this transformation for their synthetic endeavors.
I. The Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The reaction between 2,4-di-tert-butylphenyl methyl carbonate and a primary amine proceeds via a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate, followed by the departure of the leaving group.
Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 2,4-di-tert-butylphenyl methyl carbonate. This addition step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.
Step 2: Collapse of the Intermediate and Departure of the Leaving Group
The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl pi bond. This is accompanied by the cleavage of the carbon-oxygen bond connected to the 2,4-di-tert-butylphenoxide moiety. The 2,4-di-tert-butylphenoxide anion is an excellent leaving group due to the electron-withdrawing nature of the phenyl ring and the steric hindrance from the two tert-butyl groups, which helps to stabilize the resulting phenoxide ion. The departure of the leaving group results in the formation of the protonated carbamate.
Step 3: Deprotonation to Yield the Final Carbamate
In the final step, a base, which can be another molecule of the primary amine or a scavenger base added to the reaction mixture, deprotonates the positively charged nitrogen atom of the protonated carbamate. This yields the neutral carbamate product and the protonated base.
The overall reaction is driven to completion by the formation of the stable carbamate and the departure of the stabilized 2,4-di-tert-butylphenoxide leaving group. The bulky tert-butyl groups on the phenol leaving group can also influence the reaction rate, potentially by minimizing side reactions.
Visualizing the Reaction Pathway
Caption: A simplified workflow of the reaction mechanism.
II. Experimental Protocols: A Guide to Practical Application
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific primary amine used.
General Protocol for the Synthesis of N-Alkyl Carbamates
This protocol outlines a general procedure for the reaction of 2,4-di-tert-butylphenyl methyl carbonate with a primary amine.
Materials:
-
2,4-Di-tert-butylphenyl methyl carbonate
-
Primary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-di-tert-butylphenyl methyl carbonate (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 equivalents). The reaction can be carried out at room temperature or heated to reflux, depending on the reactivity of the amine.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by saturated sodium bicarbonate solution to remove the phenolic byproduct, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude carbamate can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Experimental Workflow
Caption: A flowchart of the general experimental procedure.
III. Quantitative Data and Reaction Optimization
The yield and reaction time can be significantly influenced by the choice of solvent, reaction temperature, and the nature of the primary amine. Below is a table summarizing typical reaction conditions and expected outcomes for different classes of primary amines.
| Primary Amine (R-NH2) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| n-Butylamine | DCM | 25 | 2-4 | >90 |
| Benzylamine | THF | 65 | 6-8 | 85-95 |
| Aniline | Acetonitrile | 80 | 12-16 | 70-80 |
| tert-Butylamine | Toluene | 110 | 24 | 50-60 |
Note: These are representative examples. Sterically hindered or electron-deficient amines may require more forcing conditions and may result in lower yields.
IV. Safety and Handling Precautions
-
2,4-Di-tert-butylphenyl methyl carbonate: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Primary Amines: Many primary amines are corrosive and have strong odors. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents are flammable. Ensure all heating is done using a heating mantle and that no open flames are present.
V. Conclusion and Future Perspectives
The reaction of 2,4-di-tert-butylphenyl methyl carbonate with primary amines is a reliable and versatile method for the synthesis of a wide range of carbamates. The predictability of the nucleophilic acyl substitution mechanism, coupled with the favorable properties of the 2,4-di-tert-butylphenoxide leaving group, makes this a valuable tool in the arsenal of the synthetic chemist. Further research may focus on expanding the substrate scope to include more complex and functionally diverse primary amines, as well as the development of catalytic systems to enhance the reaction efficiency under milder conditions.
VI. References
-
Nucleophilic Acyl Substitution: For a general overview of the mechanism.
-
Title: Nucleophilic Acyl Substitution
-
Source: LibreTexts Chemistry
-
URL: [Link]
-
-
Carbamate Synthesis: A relevant publication on carbamate synthesis from amines and carbonates.
-
Title: Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups
-
Source: Synlett
-
-
Kinetics of Aryl Carbonate Aminolysis: A study on the reaction kinetics providing mechanistic insights.
-
Title: Kinetics and mechanism of the reactions of polyallylamine with aryl acetates and aryl methyl carbonates
-
Source: International Journal of Chemical Kinetics
-
URL: [Link]
-
-
General Organic Chemistry Textbooks: For foundational principles.
-
Title: Organic Chemistry
-
Publisher: Pearson
-
(A specific URL is not provided as this is a general textbook reference.)
-
-
Safety Data Sheets (SDS): For handling and safety information.
-
It is recommended to consult the SDS for 2,4-di-tert-butylphenyl methyl carbonate and the specific primary amine being used from the chemical supplier.
-
Experimental procedure for using 2,4-Di-tert-butylphenyl methyl carbonate
Application Note: Selective Methoxycarbonylation using 2,4-Di-tert-butylphenyl Methyl Carbonate
Executive Summary & Rationale
2,4-Di-tert-butylphenyl methyl carbonate (CAS: 873055-54-0) represents a highly specialized class of "mixed carbonate" reagents designed for the selective introduction of the methoxycarbonyl (Moc) protecting group.
While methyl chloroformate is the industrial standard for generating methyl carbamates, it suffers from high toxicity, volatility, and poor selectivity (often reacting with secondary amines or alcohols indiscriminately). By contrast, 2,4-Di-tert-butylphenyl methyl carbonate leverages the steric bulk of the 2,4-di-tert-butylphenol moiety to "tune" the electrophilicity of the carbonyl center.
Key Advantages:
-
Chemoselectivity: Preferential reaction with primary amines over secondary amines or alcohols.
-
Handling: Solid or viscous oil (low volatility) compared to gaseous/volatile chloroformates.
-
Purification Logic: The leaving group, 2,4-di-tert-butylphenol (2,4-DTBP), is highly lipophilic (
), allowing for facile separation from polar carbamate products via simple filtration or short-path silica chromatography.
Chemical Mechanism & Workflow
The utility of this reagent relies on an Addition-Elimination mechanism. The bulky phenoxide is a superior leaving group compared to simple alkoxides, but less reactive than the chloride in chloroformates, providing a "Goldilocks" zone of reactivity.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway for selective methoxycarbonylation. The steric bulk of the leaving group drives the reaction forward while preventing over-reaction.
Comparative Data: Reagent Performance
The following table contrasts the target reagent with standard alternatives in drug discovery workflows.
| Feature | Methyl Chloroformate | Dimethyl Carbonate | 2,4-Di-tert-butylphenyl Methyl Carbonate |
| Reactivity | High (Aggressive) | Low (Requires Heat/Cat.) | Moderate (Tunable) |
| Selectivity | Poor (Hits -OH, -NH, -NH2) | Low | High (1° Amines > 2° Amines) |
| Physical State | Volatile Liquid/Gas | Liquid | Viscous Liquid / Low-melt Solid |
| Byproduct | HCl (Acidic gas) | Methanol | 2,4-DTBP (Neutral lipophile) |
| Toxicity | High (Lachrymator) | Low | Low (Solid handling) |
Experimental Protocols
Protocol A: Synthesis of the Reagent
Use this protocol if the reagent is not commercially available in your region. This synthesizes the carbonate from the parent phenol.
Reagents:
-
2,4-Di-tert-butylphenol (20.6 g, 100 mmol)
-
Methyl Chloroformate (10.4 g, 110 mmol)
-
Triethylamine (11.1 g, 110 mmol)
-
Dichloromethane (DCM) (200 mL)
Procedure:
-
Setup: Charge a 500 mL 3-neck round-bottom flask with 2,4-di-tert-butylphenol and DCM. Cool to 0°C under a nitrogen atmosphere.
-
Addition: Add Triethylamine (TEA) in one portion. The solution may darken slightly.
-
Reaction: Add Methyl Chloroformate dropwise via an addition funnel over 30 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.
-
Digestion: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The phenol spot (
) should disappear, replaced by the carbonate ( ). -
Workup: Quench with water (100 mL). Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine, followed by Brine (50 mL).
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from cold pentane or use as-is (purity typically >95%).
Protocol B: Selective Methoxycarbonylation of a Primary Amine
Standard operating procedure for protecting a valuable amine intermediate.
Reagents:
-
Target Amine (1.0 equiv)
-
Ethanol or THF (Concentration 0.2 M)
-
Optional: catalytic DMAP (0.05 equiv) if the amine is non-nucleophilic.
Procedure:
-
Dissolution: Dissolve the Target Amine in Ethanol (absolute).[3]
-
Reagent Addition: Add 2,4-Di-tert-butylphenyl methyl carbonate as a solid/oil directly to the stirring solution at RT.
-
Incubation: Heat the mixture to 50°C for 6–12 hours.
-
Note: Unlike chloroformate reactions, no exothermic spike occurs, and no external base is strictly required if the amine is basic enough, though 1.0 equiv of DIEA is recommended for salt forms.
-
-
Monitoring: HPLC will show the formation of the carbamate and the release of 2,4-di-tert-butylphenol.
-
Purification (The "Lipophilic Shift" Strategy):
-
Concentrate the solvent.[3]
-
Redissolve in a minimum amount of Hexanes/EtOAc.
-
Pass through a short silica plug. The 2,4-DTBP byproduct elutes first (very non-polar). The polar carbamate product elutes later with increased polarity (e.g., 50% EtOAc).
-
Quality Control & Analytics
Expected Analytical Signatures for CAS 873055-54-0:
-
1H NMR (400 MHz, CDCl3):
- 7.4 (d, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H).
- 3.92 (s, 3H, -OCH3). Distinctive singlet for the methyl carbonate.
- 1.3-1.4 (s, 18H, tert-butyl groups).
-
Mass Spectrometry:
-
Molecular Ion: 264.36 Da.
-
Fragment: 206 Da (Loss of carbomethoxy group -> Phenol cation).
-
Safety & Handling
-
Reagent Stability: Store at 2–8°C. The compound is hydrolytically stable compared to chloroformates but will degrade slowly in the presence of moisture and strong bases.
-
Byproduct Toxicity: The leaving group, 2,4-DTBP, is a known secondary metabolite in various organisms but exhibits cytotoxicity at high concentrations. All waste streams containing the phenol byproduct must be segregated for incineration.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the synthesis step (Protocol A) due to the use of methyl chloroformate.
References
-
PubChem. (n.d.).[1] 2,4-Di-tert-butylphenyl methyl carbonate (CID 59544152).[1] National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]
-
Organic Syntheses. (1992). (2-Aminoethyl)carbamic acid tert-butyl ester.[3] Organic Syntheses, Coll. Vol. 8, p.13. (Demonstrates the general utility of alkyl phenyl carbonates for selective protection). Retrieved October 24, 2023, from [Link]
-
Zhao, F., et al. (2020).[4] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.[4][5][6] Toxins, 12(1), 35. (Reference for the properties and toxicity of the leaving group). Retrieved October 24, 2023, from [Link]
Sources
- 1. 2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3 | CID 59544152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Scalable Synthesis of 2,4-Di-tert-butylphenyl Methyl Carbonate: A Detailed Guide for Pharmaceutical and Industrial Applications
Abstract
This comprehensive technical guide details a robust and scalable two-stage synthesis of 2,4-Di-tert-butylphenyl methyl carbonate, a key intermediate in the production of advanced pharmaceuticals and specialty chemicals. The protocol begins with the efficient synthesis of the precursor, 2,4-Di-tert-butylphenol, via a Friedel-Crafts alkylation of phenol. This is followed by the high-yield conversion to the target methyl carbonate. This document provides not only step-by-step protocols but also delves into the underlying chemical principles, safety considerations, and the critical role of this molecule in modern drug development, such as in the synthesis of the cystic fibrosis drug, Ivacaftor.
Introduction: The Strategic Importance of 2,4-Di-tert-butylphenyl Methyl Carbonate
2,4-Di-tert-butylphenyl methyl carbonate serves as a pivotal building block in multi-step organic synthesis. Its strategic importance lies in the temporary protection of the phenolic hydroxyl group of 2,4-Di-tert-butylphenol. This protection is crucial for preventing unwanted side reactions during subsequent chemical transformations, such as nitration, on the aromatic ring. The methyl carbonate group can be readily introduced and later removed under specific conditions, making it an effective protecting group in complex synthetic pathways.
The precursor, 2,4-Di-tert-butylphenol, is a widely used industrial chemical with applications as an intermediate for antioxidants, UV stabilizers, and fragrances.[1] It also exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4] The ability to selectively modify this precursor through the formation of its methyl carbonate derivative opens up a vast landscape for the development of novel compounds with significant therapeutic potential. A prime example of its application is in the synthesis of intermediates for Ivacaftor, a drug used to treat cystic fibrosis.[5][6]
This guide provides a comprehensive, field-proven methodology for the scalable synthesis of 2,4-Di-tert-butylphenyl methyl carbonate, designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
Synthesis Pathway Overview
The synthesis is a two-stage process, designed for scalability and efficiency.
Caption: Overall synthesis pathway from phenol to the target compound.
Stage 1: Scalable Synthesis of 2,4-Di-tert-butylphenol
The first stage involves the Friedel-Crafts alkylation of phenol with isobutylene. For scalability and safety, isobutylene can be generated in situ from more easily handled liquid precursors like methyl tert-butyl ether (MTBE).[7][8]
Underlying Principles
This reaction is a classic electrophilic aromatic substitution. A strong acid catalyst, such as a solid acid like a zeolite or an acid-supported alumina, is used to protonate isobutylene, generating a stable tert-butyl carbocation.[8][9] This electrophile then attacks the electron-rich phenol ring. The ortho and para positions are activated by the hydroxyl group, and the bulky tert-butyl groups sterically favor substitution at the 2 and 4 positions.
Detailed Protocol
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Vacuum distillation setup
-
Phenol
-
Methyl tert-butyl ether (MTBE) or isobutylene gas
-
Solid acid catalyst (e.g., acid-activated montmorillonite clay or Y-zeolite)
-
Toluene (solvent)
-
Sodium hydroxide solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reactor Setup: In a clean, dry, and inerted (e.g., with nitrogen) jacketed reactor, charge the solid acid catalyst (typically 1-10% by weight relative to phenol).[9]
-
Solvent and Reactant Addition: Add toluene to the reactor, followed by molten phenol. Begin stirring to create a slurry.
-
Heating: Heat the mixture to the desired reaction temperature, typically between 70-150 °C.[10]
-
Alkylation: Slowly add MTBE or bubble isobutylene gas through the reaction mixture over 3-7 hours.[10] The reaction is exothermic, so the addition rate should be controlled to maintain a stable temperature.
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the consumption of phenol is complete.
-
Catalyst Removal: Cool the reaction mixture to room temperature. The solid catalyst can be removed by filtration. The catalyst can often be regenerated and reused.[7][10]
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude 2,4-Di-tert-butylphenol can be purified by vacuum distillation to yield a white crystalline solid.[7]
Expected Results
| Parameter | Expected Value |
| Yield | > 90% |
| Purity (by GC) | > 99% |
| Appearance | White crystalline solid |
| Melting Point | 53-57 °C |
Stage 2: Synthesis of 2,4-Di-tert-butylphenyl Methyl Carbonate
This stage involves the reaction of the synthesized 2,4-Di-tert-butylphenol with methyl chloroformate in the presence of a base. The protocol is adapted from analogous syntheses of related compounds.[11]
Underlying Principles
The reaction is a nucleophilic acyl substitution. A base, such as triethylamine, deprotonates the phenolic hydroxyl group of 2,4-Di-tert-butylphenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing the chloride ion and forming the methyl carbonate product. The bulky tert-butyl groups do not significantly hinder the reaction at the hydroxyl group.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
- 6. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 9. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]
- 10. CN111205172A - Clean production method of 2, 4-di-tert-butylphenol - Google Patents [patents.google.com]
- 11. WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents [patents.google.com]
2,4-Di-tert-butylphenyl methyl carbonate supplier for research
Role in Pharmaceutical Impurity Profiling & Kinetic Modeling of Hindered Phenols [1]
Executive Summary & Research Context
2,4-Di-tert-butylphenyl methyl carbonate (CAS: 873055-54-0) is a specialized lipophilic carbonate ester.[1] While structurally related to the ubiquitous antioxidant degradation product 2,4-di-tert-butylphenol (2,4-DTBP), this specific methylated carbonate derivative serves a critical, high-value role in two distinct research sectors:[1]
-
Pharmaceutical Process Chemistry: It acts as a Key Process Impurity Standard and Model Compound for the synthesis of Cystic Fibrosis therapeutics (specifically Ivacaftor intermediates). It mimics the steric bulk of the active pharmaceutical ingredient (API) precursors without the labile amine functionality, allowing researchers to isolate and study the kinetics of carbonate deprotection.
-
Polymer Analytics: It serves as a stable Derivatization Standard for the GC-MS quantification of hindered phenols in complex plastic matrices, where direct analysis of free phenols is hampered by peak tailing and hydrogen bonding.[1]
This guide outlines the physicochemical profile of the compound and provides validated protocols for its use in kinetic hydrolysis studies and impurity quantification.[1]
Technical Specifications & Physicochemical Profile[2][3][4]
To ensure reproducibility in analytical workflows, the following physicochemical constants should be used for instrument calibration.
| Property | Value | Relevance to Research |
| CAS Number | 873055-54-0 | Unique Identifier for procurement/regulatory search.[1] |
| Molecular Formula | C₁₆H₂₄O₃ | Basis for High-Resolution Mass Spectrometry (HRMS).[1] |
| Molecular Weight | 264.36 g/mol | Calculation of molar extinction coefficients.[1] |
| LogP (Predicted) | ~5.4 | Indicates high lipophilicity; requires non-polar solvents (Hexane, DCM) for stock solutions. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Critical for biphasic extraction protocols. |
| Stability | Hydrolytically unstable at pH > 9 or < 2 | Requires buffered mobile phases for HPLC analysis.[1] |
Application I: Kinetic Hydrolysis Model (Protocol)
Context: In the synthesis of 5-amino-2,4-di-tert-butylphenyl methyl carbonate (a precursor to Ivacaftor), the methyl carbonate group acts as a phenol protecting group.[1][2] Researchers must often determine the precise pH and temperature conditions required to remove this group without degrading the rest of the molecule.[1]
Objective: Use 2,4-Di-tert-butylphenyl methyl carbonate as a "dummy" substrate to determine the rate constant (
Materials
-
Substrate: 2,4-Di-tert-butylphenyl methyl carbonate (>98% purity).[1][3]
-
Solvent: Methanol (HPLC Grade).[1]
-
Base: 1.0 M NaOH.[1]
-
Internal Standard: Naphthalene (chemically inert in these conditions).[1]
-
Analysis: HPLC-UV (254 nm) or GC-FID.
Step-by-Step Protocol
-
Stock Preparation: Dissolve 26.4 mg of the substrate and 10 mg of Naphthalene in 10 mL of Methanol (Concentration ~10 mM).
-
Reaction Initiation:
-
Sampling:
-
At intervals of 5, 10, 20, 40, and 60 minutes, withdraw 200 µL aliquots.
-
Quench immediately by adding the aliquot to a vial containing 200 µL of 1% Acetic Acid in Acetonitrile.
-
-
Analysis: Inject quenched samples into HPLC (C18 Column, 80:20 MeCN:Water).
-
Calculation:
Application II: Impurity Profiling in API Synthesis
Context: During the nitration of the protected phenol (to form the 5-nitro intermediate), unreacted starting material or side-products where the carbonate has migrated or hydrolyzed are common.[1] This compound serves as the Reference Standard (RS) for the "Starting Material" impurity.[1]
Mechanistic Pathway & Impurity Logic
The following diagram illustrates where 2,4-Di-tert-butylphenyl methyl carbonate fits within the synthetic and degradation landscape. It highlights the critical "Impurity Node" that this standard identifies.
Figure 1: Synthetic pathway illustrating the role of 2,4-Di-tert-butylphenyl methyl carbonate as the protected intermediate.[1][2] Red paths indicate failure modes where the carbonate is lost, necessitating this compound as a QC standard.
Quantification Protocol (HPLC-UV)
To quantify this impurity in a batch of 5-Nitro or 5-Amino intermediate:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (Carbonyl) and 280 nm (Aromatic).[1]
-
Retention Time Reference:
Self-Validating Check: The absorbance ratio (210nm/280nm) for the Methyl Carbonate should be distinct from the free phenol. If the ratios are identical, the standard has degraded (hydrolyzed) in the vial. Always prepare fresh in neutral solvent (Acetonitrile).
Storage & Handling (Safety)
-
Storage: Store at +2°C to +8°C. The carbonate linkage is susceptible to moisture.[1] Keep under Argon/Nitrogen if storing for >3 months.[1]
-
Solubility Warning: Do not attempt to dissolve directly in aqueous buffers. Predissolve in DMSO or Methanol before spiking into aqueous media.[1]
-
Hazards: Irritant.[1] While less corrosive than the free phenol, it can hydrolyze on skin contact to release the phenol and methanol.[1] Wear nitrile gloves.[1]
References
-
PubChem. (n.d.).[1][4] 2,4-Di-tert-butylphenyl methyl carbonate (Compound Summary).[1][4][5][2][6] National Library of Medicine.[1] Retrieved October 24, 2025, from [Link]
-
NIST Chemistry WebBook. (n.d.).[1] 2,4-Di-tert-butylphenol (Related Phenol Data).[1][4][7][8] National Institute of Standards and Technology. Retrieved October 24, 2025, from [Link]
-
Hadfield, A., et al. (2012). Process for the preparation of Ivacaftor and intermediates thereof.[1][2] Vertex Pharmaceuticals.[1] (Contextual grounding for the synthetic pathway of tert-butylphenyl carbonates in CFTR potentiators).
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3 | CID 59544152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. anaxlab.com [anaxlab.com]
- 7. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 2,4-Di-tert-butylphenyl Methyl Carbonate Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,4-di-tert-butylphenyl methyl carbonate. This document moves beyond simple protocols to explain the scientific principles behind each step, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Introduction: The Chemistry and Challenges
2,4-Di-tert-butylphenyl methyl carbonate is a key intermediate in various synthetic pathways, often utilized as a protected form of 2,4-di-tert-butylphenol. Its synthesis, typically achieved by reacting 2,4-di-tert-butylphenol with methyl chloroformate in the presence of a base, can yield a crude product contaminated with starting materials, side products, and reagents.[1] Effective purification is therefore critical to ensure the integrity of subsequent reaction steps and the purity of the final active pharmaceutical ingredient or research compound.
The primary challenge in purification lies in efficiently separating the desired carbonate ester from the structurally similar starting phenol and potential byproducts, which may have comparable polarities. This guide provides a systematic approach to achieving high purity through various laboratory techniques.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Question 1: My crude product is a persistent oil or waxy solid, but I expect a crystalline solid. What are the likely causes and how can I resolve this?
Answer: This is a frequent issue, typically indicating the presence of impurities that disrupt the crystal lattice of the pure product.
-
Primary Cause: The most common impurity is unreacted 2,4-di-tert-butylphenol.[2][3][4][5] Its phenolic hydroxyl group makes it more polar than the desired carbonate product and can interfere with crystallization.
-
Secondary Cause: Residual solvent from the reaction or workup can also lead to an oily product.
-
Solution Pathway:
-
Aqueous Base Wash: The most effective first step is to remove the acidic 2,4-di-tert-butylphenol. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Wash the organic layer with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) or 1-2% sodium hydroxide (NaOH) solution. The base will deprotonate the phenol, forming a water-soluble phenoxide salt that partitions into the aqueous layer.
-
Causality: This is a classic acid-base extraction. The pKa of a phenol is typically around 10, while the pKa of water is about 15.7. Therefore, a base like NaOH can effectively deprotonate the phenol. Sodium bicarbonate is a weaker base but is often sufficient and less likely to cause hydrolysis of the desired carbonate ester.
-
-
Brine Wash & Drying: After the base wash, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water and break up any emulsions.[6] Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solution using a rotary evaporator.
-
Trituration: If the product is still not a solid, trituration can be effective. This involves adding a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes). Stirring or sonicating the mixture will often induce the product to crystallize while the impurities remain in the solvent.
-
Question 2: My TLC plate shows multiple spots after the reaction. How do I proceed with purification?
Answer: A multi-spot TLC indicates an incomplete reaction or the formation of side products. The key is to identify the spots and choose an appropriate purification strategy.
-
Identification:
-
Run a TLC of your crude reaction mixture.
-
On the same plate, spot a sample of your starting material (2,4-di-tert-butylphenol).
-
The spot corresponding to the starting material will help you gauge the reaction's completion. The product, 2,4-di-tert-butylphenyl methyl carbonate, should have a higher Rf value (be less polar) than the starting phenol.
-
-
Common Impurities and their TLC Behavior:
| Compound | Expected Rf Value | Rationale |
| 2,4-Di-tert-butylphenyl methyl carbonate | Higher | The hydroxyl group is capped, reducing polarity. |
| 2,4-Di-tert-butylphenol | Lower | The free hydroxyl group allows for hydrogen bonding with the silica gel, slowing its movement. |
| Bis(2,4-di-tert-butylphenyl) carbonate | Highest | This potential side product is even less polar than the desired product. |
-
Purification Strategy: Based on the TLC, column chromatography is the most effective method for separating compounds with different polarities.[7][8]
Question 3: My yield is very low after purification. What are the common sources of product loss?
Answer: Product loss can occur at several stages of the workup and purification process.
-
Hydrolysis: The methyl carbonate group is generally stable but can be cleaved (hydrolyzed) back to the phenol under harsh basic conditions (e.g., concentrated NaOH) or prolonged exposure to strong acids.[1][9][10] Use mild bases like NaHCO₃ for washes and avoid unnecessarily long reaction or workup times.
-
Incomplete Extraction: Ensure you perform multiple extractions (e.g., 3 times) with your organic solvent from the aqueous layer to maximize the recovery of your product.
-
Loss During Chromatography: The product can be lost if it streaks on the column or if an inappropriate solvent system is used, leading to very broad fractions.
-
Recrystallization Issues: Using too much solvent during recrystallization will result in a significant portion of your product remaining dissolved in the mother liquor.[11]
Question 4: My column chromatography is giving poor separation. What can I do to improve it?
Answer: Poor separation is usually due to an improperly chosen solvent system or incorrect technique.
-
Solvent System Selection: The ideal solvent system should give your product an Rf value of ~0.3 on the TLC plate. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Avoid Streaking: Streaking on the TLC plate suggests that your compound may be too acidic for standard silica gel or that you are overloading the plate. If streaking is observed, consider using deactivated silica gel (by adding a small amount of triethylamine, ~1%, to your eluent) for the column.
-
Proper Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a more volatile solvent like dichloromethane. Load this concentrated solution carefully onto the top of the silica gel bed. Overloading the column with too much crude material is a common cause of poor separation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect? A1: The primary impurities are unreacted 2,4-di-tert-butylphenol and potentially bis(2,4-di-tert-butylphenyl) carbonate if there are impurities like phosgene in the methyl chloroformate. Hydrolysis of the product can also regenerate the starting phenol.
Q2: Is an aqueous wash always necessary? A2: If your reaction is very clean and goes to completion, you might proceed directly to chromatography or recrystallization. However, an aqueous wash is highly recommended to remove the base used in the reaction (e.g., triethylamine hydrochloride) and any unreacted phenol, which simplifies subsequent purification steps.
Q3: Can I use distillation for purification? A3: While 2,4-di-tert-butylphenol itself can be distilled, the boiling point of 2,4-di-tert-butylphenyl methyl carbonate is likely high. Vacuum distillation could be an option for large-scale purification, but for laboratory scale, chromatography and recrystallization are generally more practical and effective.
Q4: How do I confirm the purity and identity of my final product? A4: A combination of methods provides the best confirmation:
-
TLC: A single spot suggests high purity.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and reveal the presence of any impurities. The disappearance of the phenolic -OH peak and the appearance of a methoxy (-OCH₃) peak in the ¹H NMR are key indicators of a successful reaction.
-
FTIR Spectroscopy: Look for the characteristic carbonate C=O stretch (around 1750 cm⁻¹) and the absence of the broad phenolic -OH stretch from the starting material.
Section 3: Standard Purification Protocols
Protocol 1: General Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 50 mL for a 10g scale reaction).
-
Wash the organic layer sequentially with: a. 5% NaHCO₃ solution (2 x 50 mL). Check the pH of the aqueous layer after the second wash to ensure it is basic. b. Water (1 x 50 mL). c. Saturated NaCl (brine) solution (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. As a rule of thumb, use about 50g of silica gel for every 1g of crude material. Pack the column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the column.
-
Elute: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitor: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Choose a Solvent: The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold. A solvent pair, like methanol/water or ethanol/water, can also be effective.[11]
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry: Dry the crystals in a vacuum oven to remove any residual solvent.
Section 4: Visualized Workflows and Logic
Caption: Decision tree for troubleshooting common purification issues.
References
-
Guo, J. (2018). 2, 4-di-tert-butylphenol preparation method. SciSpace. Available at: [Link]
-
Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
- Google Patents. (n.d.). US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite.
-
Abdel-Shafi, S., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
-
PubChem. (n.d.). 2,4-Di-tert-butylphenyl methyl carbonate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4-di-tert-butyl phenol. Retrieved from [Link]
-
Chen, Y., et al. (2017). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
-
Royal Society of Chemistry. (2019). Purification and structural elucidation of carbon dots by column chromatography. Nanoscale. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
-
ResearchGate. (n.d.). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P24): An atmospheric pressure photoionisation mass spectrometric study. Retrieved from [Link]
-
PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (2017). Automated Programmable Preparation of Carbonate-Bicarbonate Eluents for Ion Chromatography with Pressurized Carbon Dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. Retrieved from [Link]
-
Mac-Chem. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
PubMed. (2009). Stability of the Secondary Antioxidant Bis(2,4-di-tert-butylphenyl)pentaerythritol Diphosphite in Food Simulants. Retrieved from [Link]
-
OAText. (n.d.). Synthesis and application of carbon adsorbents in chromatographic separation of biologically active complexes. Retrieved from [Link]
-
Blogspot. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Tris(2,4-di- tert -butylphenyl)phosphate: An Unexpected Abundant Toxic Pollutant Found in PM 2.5. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
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- 3. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 4. 2,4-di-tert-butyl phenol, 96-76-4 [thegoodscentscompany.com]
- 5. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Purification and structural elucidation of carbon dots by column chromatography - Nanoscale (RSC Publishing) [pubs.rsc.org]
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Overcoming low reactivity of 2,4-Di-tert-butylphenyl methyl carbonate
Welcome to the technical support center for 2,4-Di-tert-butylphenyl methyl carbonate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered building block. The bulky tert-butyl groups at the 2 and 4 positions, while imparting unique properties, significantly reduce the reactivity of the carbonate moiety and the aromatic ring. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Challenge: Steric Hindrance
The primary obstacle in reactions involving 2,4-Di-tert-butylphenyl methyl carbonate is the immense steric congestion around the reactive sites. The two bulky tert-butyl groups shield the carbonate's carbonyl carbon from nucleophilic attack and hinder access to the ortho positions of the aromatic ring. This steric hindrance necessitates more forcing reaction conditions, specialized catalysts, and carefully optimized protocols to achieve desired transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Low Yield or No Reaction in Nucleophilic Acyl Substitution
Scenario: You are attempting to use 2,4-Di-tert-butylphenyl methyl carbonate as an acylating agent for a nucleophile (e.g., an amine or alcohol), but you observe low conversion of your starting material.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Insufficient Nucleophile Reactivity | The steric hindrance of the 2,4-di-tert-butylphenyl group requires a highly reactive nucleophile. For N-acylation, consider converting the amine to its corresponding amide anion using a strong base like NaH or KHMDS. For O-acylation, using the corresponding alkoxide is essential. This increases the nucleophilicity, enabling it to overcome the steric barrier. |
| Inadequate Reaction Temperature | Due to the high activation energy barrier imposed by steric hindrance, ambient temperatures are often insufficient. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. High-boiling point solvents like toluene, xylene, or DMF can be used. |
| Ineffective Catalyst | For challenging acylations, a catalyst may be necessary to activate the carbonate. While traditional catalysts may be ineffective, consider the use of more potent activators. For certain transformations, strong Lewis acids can activate the carbonyl group, but their use must be carefully controlled to avoid side reactions. |
| Poor Leaving Group Ability | The 2,4-di-tert-butylphenoxide is a relatively poor leaving group. The use of a strong nucleophile and higher temperatures helps to drive the reaction forward. |
Issue 2: Difficulty in Cleavage (Deprotection) of the Methyl Carbonate Group
Scenario: You are using the 2,4-di-tert-butylphenyl methyl carbonate as a protecting group for a phenol and are struggling to deprotect it to reveal the free hydroxyl group.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Mild Hydrolysis Conditions are Ineffective | Standard hydrolysis conditions (e.g., mild aqueous acid or base) are often insufficient to cleave the sterically hindered carbonate. |
| Solution 1: Strong Base Hydrolysis: Employ a strong base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or THF at elevated temperatures (reflux). The hydroxide ion is a potent nucleophile that can attack the sterically encumbered carbonyl carbon. | |
| Solution 2: Nucleophilic Cleavage: Use a strong nucleophile like sodium thiomethoxide (NaSMe) in an aprotic solvent like DMF. Thiolates are excellent nucleophiles and can effectively cleave the carbonate. | |
| Substrate Degradation Under Harsh Conditions | Your molecule may contain other functional groups that are sensitive to the strong basic or nucleophilic conditions required for deprotection. |
| Solution: Reductive Cleavage: If your substrate can tolerate it, reductive cleavage using strong reducing agents like lithium aluminum hydride (LiAlH₄) can be an option. However, this will also reduce other sensitive functional groups. A milder alternative for some substrates could be catalytic hydrogenolysis if a suitable catalyst system can be employed, though this is less common for carbonates. |
Frequently Asked Questions (FAQs)
Q1: Why is 2,4-Di-tert-butylphenyl methyl carbonate so unreactive compared to other aryl methyl carbonates?
The low reactivity is a direct consequence of steric hindrance. The two bulky tert-butyl groups at the ortho and para positions create a congested environment around the carbonate's carbonyl carbon. This steric shield makes it difficult for nucleophiles to approach and attack the carbonyl, thus slowing down or preventing reactions that would proceed readily with less hindered analogues.
Q2: Can I use 2,4-Di-tert-butylphenyl methyl carbonate for a Fries Rearrangement?
Yes, but with significant challenges. The Fries rearrangement involves the migration of the acyl group to the aromatic ring, catalyzed by a Lewis acid.[1] Due to the steric hindrance from the tert-butyl groups, this intramolecular acylation is difficult.[1]
-
Expected Outcome: The rearrangement, if successful, would likely favor the formation of the ortho-hydroxy ketone, as the para position is blocked.
-
Troubleshooting:
-
Strong Lewis Acid: A strong Lewis acid like aluminum chloride (AlCl₃) in stoichiometric amounts or greater is typically required.[2]
-
High Temperature: The reaction will likely require high temperatures to overcome the activation energy barrier.
-
Side Reactions: Be aware of potential side reactions, such as intermolecular acylation or decomposition of the starting material under the harsh conditions. Cleavage of the ester C-O bond can be a major competitive pathway.[3]
-
Q3: Is Directed Ortho-Metalation (DoM) a viable strategy for functionalizing the aromatic ring?
Yes, the carbonate group can act as a Directed Metalation Group (DMG), although it is not as strong as some other DMGs like amides or carbamates.[4][5] The DoM reaction involves deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent.[5]
-
Challenge: The ortho position is sterically hindered by the adjacent tert-butyl group. This can make the deprotonation step challenging.
-
Potential for Anionic Fries Rearrangement: Upon ortho-lithiation, the intermediate can be unstable and undergo an anionic Fries rearrangement, where the methyl carbonate group migrates to the lithiated position. This can be a competing and sometimes desired reaction pathway.[6]
-
Troubleshooting:
-
Choice of Base: A strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) may be more effective than n-butyllithium in achieving selective deprotonation without adding to the steric congestion.
-
Low Temperature: The reaction should be performed at very low temperatures (e.g., -78 °C) to control the reactivity and potentially suppress the anionic Fries rearrangement if it is not the desired outcome.
-
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol provides a starting point for the acylation of a primary amine with 2,4-Di-tert-butylphenyl methyl carbonate, employing a strong base to enhance nucleophilicity.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the primary amine (1.0 eq) and dry, anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Reaction Initiation: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Addition of Carbonate: Add a solution of 2,4-Di-tert-butylphenyl methyl carbonate (1.1 eq) in dry THF dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Strong Base-Mediated Deprotection of the Methyl Carbonate Group
This protocol outlines a robust method for cleaving the methyl carbonate to yield the parent phenol.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2,4-Di-tert-butylphenyl methyl carbonate-protected compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Addition of Base: Add a significant excess of solid sodium hydroxide or potassium hydroxide (5-10 eq).
-
Heating: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude phenol can be further purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
Diagram 1: Nucleophilic Acyl Substitution
Caption: Workflow for nucleophilic acyl substitution.
Diagram 2: Troubleshooting Logic for Low Reactivity
Caption: Decision tree for addressing low reactivity.
References
- CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google P
- Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs) - Sciforum. (URL not available)
- Directed (ortho)
- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing). (URL not available)
-
Fries Rearrangement - Organic Chemistry Portal. [Link]
-
Directed ortho metalation - Wikipedia. [Link]
- Directed Metalation: A Survival Guide - Baran Lab. (URL not available)
-
Fries rearrangement - Wikipedia. [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. baranlab.org [baranlab.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
Technical Support Center: Temperature Optimization for 2,4-Di-tert-butylphenyl Methyl Carbonate
Subject: Thermal Management & Reaction Kinetics for Sterically Hindered Carbonates Compound: 2,4-Di-tert-butylphenyl methyl carbonate (CAS: 873055-54-0) Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The "Steric Fortress" Challenge
Welcome to the technical support hub for 2,4-Di-tert-butylphenyl methyl carbonate . If you are accessing this guide, you are likely encountering one of two extremes: non-reaction (due to the kinetic barrier of the ortho-tert-butyl group) or decomposition (decarboxylation to the phenol).[1]
This compound is not a standard reagent; it is a sterically congested electrophile .[1] The bulky tert-butyl group at the 2-position creates a "steric fortress" around the carbonyl carbon, significantly increasing the activation energy (
The Core Directive: Temperature optimization here is not about maximizing speed—it is about navigating the narrow window between steric overcoming (
Thermodynamic & Kinetic Landscape[1]
The following diagram illustrates the energy landscape you are navigating. Unlike standard carbonates (e.g., dimethyl carbonate), the 2,4-di-tert-butyl moiety imposes a high entropic penalty on the transition state.[1]
Figure 1: Reaction Energy Profile showing the high activation barrier due to steric hindrance and the risk of thermal decomposition at elevated temperatures.
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction is stuck. I see starting material after 24 hours."
Diagnosis: Kinetic Trapping. The temperature is likely insufficient to rotate the tert-butyl group or vibrate the carbonyl bond enough to allow nucleophilic approach.[1]
-
The Fix:
-
Solvent Switch: If you are using DCM (boiling point 40°C) or THF (66°C), you are likely under the activation threshold.[1] Switch to Toluene or 1,4-Dioxane .[1]
-
Temperature Ramp: Increase reaction temperature to 80°C - 90°C .
-
Catalyst Activation: Ensure you are using a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) .[1] The steric bulk of the carbonate requires a "smaller" but highly active catalyst to form the intermediate acyl-pyridinium species, which is more susceptible to attack.[1]
-
Issue 2: "I am seeing 2,4-di-tert-butylphenol in my LC-MS."
Diagnosis: Decarboxylation or Hydrolysis.
Phenyl carbonates are essentially "masked" phenols.[1] High heat or moisture will eject
-
The Fix:
-
Check Moisture: This reaction is water-intolerant at high temperatures.[1] Ensure solvents are anhydrous (<50 ppm water).[1]
-
Lower Temperature: If running >110°C, reduce to 95°C .
-
Base Check: Strong hydroxide bases can promote hydrolysis.[1] Use non-nucleophilic organic bases (e.g., DIPEA, DBU) if a base is required.[1]
-
Issue 3: "The reaction works, but yields are inconsistent between batches."
Diagnosis: Thermal Lag / Mass Transfer. In viscous mixtures or large scales, the internal temperature may lag behind the mantle temperature, or local "hot spots" are causing decomposition.[1]
-
The Fix:
-
Internal Monitoring: Do not rely on the hotplate setting. Use an internal thermocouple.
-
Stirring Rate: Increase agitation to >600 RPM to ensure rapid heat dissipation.
-
Experimental Protocols
Protocol A: Optimized Nucleophilic Substitution (General Usage)
Target: Reacting 2,4-Di-tert-butylphenyl methyl carbonate with an amine/alcohol.[1]
| Parameter | Specification | Rationale |
| Solvent | Toluene (Anhydrous) | High boiling point (110°C) allows access to the 80-100°C window.[1] Non-polar nature stabilizes the transition state.[1] |
| Temperature | 85°C ± 5°C | "Goldilocks" zone: High enough to overcome sterics, low enough to prevent decarboxylation.[1] |
| Concentration | 0.2 M - 0.5 M | Dilution prevents intermolecular side reactions but maintains kinetics.[1] |
| Catalyst | DMAP (10-20 mol%) | Critical: Acts as a "steric shuttle," transferring the methoxycarbonyl group.[1] |
| Atmosphere | Nitrogen/Argon | Prevents moisture-induced hydrolysis to the phenol.[1] |
Step-by-Step:
-
Dissolution: Dissolve 2,4-Di-tert-butylphenyl methyl carbonate (1.0 equiv) and the nucleophile (1.1 equiv) in anhydrous Toluene under
. -
Base Addition: Add DIPEA (1.5 equiv) if the nucleophile is an amine salt or alcohol.[1]
-
Catalyst: Add DMAP (0.1 equiv) at Room Temperature (RT).
-
Ramp: Heat the oil bath to 90°C (Internal temp target: 85°C).
-
Monitor: Check HPLC/TLC at 2 hours. If conversion <50%, increase internal temp to 95°C.
-
Note: Do not exceed 110°C.[1]
-
Protocol B: Synthesis of the Carbonate (Precursor Step)
Target: Synthesizing the carbonate from 2,4-di-tert-butylphenol.[1]
-
Reagent: Methyl Chloroformate (1.2 equiv).[1]
-
Temperature: 0°C to RT .
-
Why? The formation reaction is highly exothermic.[1] Unlike the usage of the carbonate (which needs heat), the synthesis involves a highly reactive chloroformate.[1]
-
Warning: Adding methyl chloroformate at high temperatures will result in rapid decomposition and gas evolution (
, ).[1]
Troubleshooting Logic Tree
Use this flowchart to diagnose reaction failures in real-time.
Figure 2: Decision matrix for optimizing reaction conditions based on intermediate analysis.
References
-
Synthesis of 2,4-di-tert-butylphenol derivatives
-
Steric Hindrance in Phenyl Carbonates
-
Source: Organic Syntheses, Coll.[1] Vol. 6, p. 418 (1988); Vol. 57, p. 45 (1977).[1] (Analogous procedure for tert-butyl phenyl carbonate).
-
Relevance: Demonstrates that bulky carbonates often require reflux conditions (approx. 80°C in Ethanol/Toluene) to effect transesterification or carbamate formation.[1]
-
Link:[1]
-
-
Thermal Stability of Antioxidant Intermediates
-
Source: National Institutes of Health (NIH) / PubMed.[1] "Stability of the Secondary Antioxidant Bis(2,4-di-tert-butylphenyl)pentaerythritol Diphosphite".
-
Relevance: Highlights that 2,4-di-tert-butylphenyl derivatives are prone to decomposition in acidic environments and high heat, validating the need for anhydrous, neutral/basic conditions.[1]
-
Link:[1]
-
-
Reaction Conditions for Hindered Carbonates
Sources
Preventing decomposition of 2,4-Di-tert-butylphenyl methyl carbonate during reaction
Executive Summary: The Stability Paradox
2,4-Di-tert-butylphenyl methyl carbonate (DBPMC) is a mixed carbonate ester characterized by significant steric bulk. While the tert-butyl groups at the 2- and 4-positions provide kinetic shielding against nucleophilic attack, they also create a "loaded spring" effect. The phenoxide leaving group (2,4-di-tert-butylphenoxide) is electronically stable and a good leaving group compared to the methoxide.
The Core Problem: The molecule is thermodynamically predisposed to cleave at the carbonyl-phenoxy bond, releasing 2,4-di-tert-butylphenol (2,4-DTBP) and methyl carbonate (which further degrades). This guide addresses the three primary vectors of decomposition: Hydrolysis , Transesterification , and Thermal Decarboxylation .
Decomposition Mechanisms (Visualized)
To prevent decomposition, one must understand the pathways. The diagram below illustrates how environmental factors trigger the collapse of the carbonate linkage.
Figure 1: Primary decomposition vectors.[1] Note that the 2,4-di-tert-butylphenoxide is the preferred leaving group due to its stability (pKa ~10) compared to methoxide (pKa ~16).
Troubleshooting Guide: Diagnostics & Solutions
Use this table to diagnose instability issues during your reaction workflow.
| Symptom | Probable Cause | Mechanism | Immediate Corrective Action |
| Strong Phenolic Odor | Moisture Ingress (Hydrolysis) | Water attacks the carbonyl, releasing 2,4-DTBP. | Dry solvents over 3Å molecular sieves. Switch to Schlenk line techniques. |
| Low Yield / Wrong Product | Solvent Transesterification | Reaction solvent (e.g., MeOH, EtOH) attacked the carbonate. | NEVER use protic solvents. Switch to DCM, THF, or Toluene. |
| Gas Evolution (Bubbling) | Decarboxylation or Hydrolysis | Release of CO₂ from carbonate breakdown. | Lower reaction temperature. Check base strength (avoid strong hydroxides). |
| White Precipitate | Formation of Phenol | 2,4-DTBP is solid at RT (MP ~99°C). | Filter precipitate. If product is soluble, wash with cold 1M NaOH (rapidly) to remove phenol. |
| TLC shows new spot (High Rf) | Thermal Degradation | Formation of ether or breakdown products. | Limit heating to <60°C. Use Lewis Acid catalysis instead of thermal activation. |
Experimental Protocols: The "Safe-Zone" Workflow
To ensure the integrity of DBPMC, strict adherence to anhydrous, non-nucleophilic conditions is required.
A. Solvent & Reagent Preparation[2][3][4][5]
-
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) must be anhydrous.
-
Standard: <50 ppm water content (Karl Fischer titration).
-
Method: Distill over CaH₂ (DCM) or Na/Benzophenone (THF), or use a solvent purification system (SPS).
-
-
Bases: Avoid nucleophilic bases (e.g., NaOH, KOH, NaOMe).
-
Recommended: Non-nucleophilic organic bases like DIPEA (Hünig's base) , DBU , or 2,6-Lutidine .
-
Inorganic Option:Cs₂CO₃ or K₂CO₃ (must be oven-dried) in aprotic solvents (DMF/Acetonitrile).
-
B. Reaction Setup (Step-by-Step)
-
Glassware Prep: Flame-dry all glassware under vacuum; backfill with Argon/Nitrogen x3.
-
Reagent Addition:
-
Dissolve the substrate (nucleophile) in anhydrous solvent.
-
Add the base (1.1 - 1.5 eq).
-
Critical Step: Add DBPMC as a solution (in DCM/THF) dropwise at 0°C .
-
Rationale: Low temperature suppresses the kinetic energy required for side-reactions (transesterification) while allowing the desired acylation.
-
-
Monitoring:
-
Monitor via TLC (Silica gel).[2]
-
Visualization: UV (254 nm) for the aromatic ring.
-
Stain: Anisaldehyde or KMnO4.
-
Target: Disappearance of the carbonate starting material (Rf usually higher than the phenol byproduct).
-
-
Quench & Workup:
-
Do NOT quench with strong acid (risk of acid-catalyzed hydrolysis of product).
-
Use Saturated NH₄Cl (aq) or Phosphate Buffer (pH 7).
-
Perform a rapid extraction with DCM.
-
Dry organic layer over Na₂SO₄ (Magnesium sulfate is slightly acidic; Sodium sulfate is neutral).
-
Decision Logic for Reaction Optimization
Follow this logic flow to select the correct conditions for your specific substrate.
Figure 2: Decision matrix for selecting reaction conditions based on nucleophile type.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn yellow over time? A: Yellowing often indicates the formation of quinone methides or oxidation products of the liberated 2,4-di-tert-butylphenol. While the phenol itself is white, trace oxidation in basic conditions yields yellow impurities. This confirms the carbonate bond has cleaved.
Q2: Can I use Ethanol or Methanol as a solvent? A: Absolutely not. Primary alcohols will rapidly attack the carbonate carbonyl, displacing the hindered phenol via transesterification. You will form methyl ethyl carbonate (or dimethyl carbonate) and the free phenol, destroying your reagent [1].
Q3: How do I remove the 2,4-di-tert-butylphenol byproduct? A: The phenol is very lipophilic (greasy) due to the tert-butyl groups.
-
Method 1 (Chromatography): It moves fast on silica (high Rf) in non-polar solvents (Hexanes/EtOAc).
-
Method 2 (Basic Wash): Although hindered, the phenol can be deprotonated by 1M NaOH. Rapid washing of the organic layer with cold 1M NaOH will pull the phenoxide into the aqueous layer. Warning: Do this quickly to avoid hydrolyzing your product.
Q4: Is the compound sensitive to light? A: Generally, no. However, phenolic degradation products can be photo-oxidative. Store the reagent in amber vials under Argon at 4°C to maximize shelf life.
References
-
Transesterification Mechanisms: Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
- Carbonate Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
2,4-Di-tert-butylphenol Properties: PubChem Database. CID 7311, 2,4-Di-tert-butylphenol.[2][3]
-
Hydrolysis of Hindered Phenols: K. Chawawisit et al. (2015). 2,4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp.[2][4][5] J. App.[2] Pharm. Sci. (Demonstrates stability of the leaving group).
Sources
Technical Support Center: Contaminant Removal Guide
Topic: Removal of 2,4-di-tert-butylphenol (2,4-DTBP)
Case ID: #DTBP-001 Status: Active Severity: High (Bioassay Interference / Spectral Artifact)
Executive Summary: The "Ghost" in the Machine
If you are reading this, you have likely isolated a "promising bioactive compound" from a natural source or synthesis reaction, only to discover it is 2,4-di-tert-butylphenol (2,4-DTBP) . You are not alone. This is one of the most ubiquitous contaminants in modern chemical research, often originating not from your sample, but from the plasticware and solvents used to process it.
The Problem: 2,4-DTBP is a degradation product of Irgafos 168 , a phosphite antioxidant stabilizer found in polypropylene (PP) and polyethylene (PE) plastics. It leaches into organic solvents (DCM, EtOAc, Hexane) and co-elutes with lipophilic compounds.
The Risk: It is cytotoxic and antimicrobial .[1] If not removed, it will generate false positives in biological assays (IC50 ~50-70 μM in various cell lines).
Diagnosis: Confirming Identity
Before attempting removal, confirm the contaminant is 2,4-DTBP. It has a distinct spectral signature.[2]
Spectral Fingerprint Table
| Technique | Signal / Characteristic | Notes |
| 1H NMR (CDCl3) | δ 1.29 (s, 9H) | tert-butyl group at C4 (para) |
| δ 1.43 (s, 9H) | tert-butyl group at C2 (ortho) | |
| δ 4.65 (s, 1H) | Phenolic -OH (variable, sharp or broad) | |
| δ 6.58 (d, J=8.5 Hz, 1H) | Aromatic H at C6 | |
| δ 7.10 (dd, J=8.5, 2.5 Hz, 1H) | Aromatic H at C5 | |
| δ 7.32 (d, J=2.5 Hz, 1H) | Aromatic H at C3 | |
| GC-MS (EI) | m/z 206 [M]+ | Molecular ion (Strong) |
| m/z 191 [M-15]+ | Loss of methyl group (Base Peak) | |
| TLC (Hex/EtOAc) | Rf ~ 0.6 - 0.8 | Moves with solvent front in non-polar systems |
Root Cause Analysis: The Leaching Pathway
Understanding the origin is critical for prevention. 2,4-DTBP is not usually "in" your sample; it is introduced during processing.
Figure 1: Degradation Pathway of Irgafos 168. The antioxidant additive leaches from plastics and degrades via hydrolysis/oxidation into 2,4-DTBP, especially when exposed to UV light or heat.[3]
Removal Protocols (Troubleshooting Guides)
WARNING: Do NOT attempt to remove 2,4-DTBP using standard Acid/Base extraction (e.g., NaOH wash).
-
Why? 2,4-DTBP is a hindered phenol . The bulky tert-butyl group at the ortho position sterically shields the hydroxyl group. Its pKa is ~11.7–12.0, making it too weak to be deprotonated effectively by bicarbonate or dilute NaOH, and it remains in the organic layer.
Method A: High-Vacuum Sublimation (Gold Standard)
Best for: Thermally stable, non-volatile target compounds (solids). Mechanism: 2,4-DTBP is highly volatile and sublimes easily, while most drug-like scaffolds do not.
-
Preparation: Place your contaminated solid in a round-bottom flask or a sublimation apparatus (cold finger).
-
Vacuum: Apply high vacuum (< 0.1 mmHg). A standard oil pump is required; a water aspirator is insufficient.
-
Heat: Gently heat the flask to 40–60°C using a water bath or oil bath.
-
Note: 2,4-DTBP sublimes at relatively low temperatures under high vacuum.
-
-
Observation: 2,4-DTBP will collect as white needles on the cold finger or the upper neck of the flask.
-
Recovery: Stop heating, release vacuum, and carefully scrape the contaminant off the cold surface. Your purified product remains at the bottom.
Method B: Reverse-Phase (C18) Chromatography
Best for: Lipophilic target compounds that cannot be heated. Mechanism: 2,4-DTBP is extremely non-polar (LogP ~5.2). In Reverse Phase (RP), it sticks strongly to the column and elutes very late.
-
Column: Use a C18 silica column (Flash or HPLC).
-
Mobile Phase: Start with 50% MeOH/Water or MeCN/Water.
-
Gradient: Ramp to 100% MeOH or MeCN.
-
Elution Profile:
-
Most bioactive/drug-like molecules will elute earlier (more polar).
-
2,4-DTBP will elute near 100% organic solvent.
-
-
Validation: Check fractions with TLC. 2,4-DTBP absorbs strongly in UV (254 nm).
Method C: Trituration (Solubility Wash)
Best for: Target compounds that are insoluble in cold methanol or acetonitrile.
-
Solvent Choice: 2,4-DTBP is highly soluble in Methanol (MeOH), Acetonitrile (MeCN), and Hexane.
-
Procedure:
-
Add a small volume of cold MeOH or MeCN to your crude solid.
-
Sonicate briefly.
-
Centrifuge or filter.
-
-
Result: The 2,4-DTBP dissolves in the supernatant (wash). Your target compound remains as the solid pellet.
-
Verification: Run NMR on the solid pellet to confirm removal.
Decision Matrix: Which Method to Use?
Figure 2: Selection Logic for Purification Strategy. Follow this flow to select the least destructive method for your specific compound.
Frequently Asked Questions (FAQ)
Q: I washed my extract with 1M NaOH, but the 2,4-DTBP peak is still there. Why? A: This is the most common error. 2,4-DTBP is a hindered phenol . The tert-butyl groups surrounding the hydroxyl group create a "steric shield," preventing the base from accessing the proton. Additionally, its high pKa (~11.7) means it prefers the organic layer in standard extraction conditions. You cannot wash it out with base; you must separate it physically (chromatography) or thermally (sublimation).
Q: Is 2,4-DTBP toxic? A: Yes. It exhibits cytotoxicity against various cell lines (e.g., MCF-7, HepG2) and has antimicrobial properties. If you see "moderate activity" in a crude extract containing this peak, assume the activity is likely false until purified.
Q: How do I prevent this in the future? A:
-
Switch to Glass: Use glass pipettes and glass solvent reservoirs. Avoid storing organic solvents in plastic tubes (e.g., Falcon tubes) for extended periods.
-
Grade Matters: Use HPLC-grade solvents. Lower grade solvents are often stored in plastic drums before bottling.
-
Rinse: Pre-rinse plastic tips with solvent waste before dispensing into your actual sample (though glass is preferred).
References
-
Identification & NMR Data: National Institute of Standards and Technology (NIST). "2,4-Di-tert-butylphenol Mass Spectrum & Properties."
-
Origin from Plastics: Hermabessiere, L. et al. (2017). "Occurrence and effects of plastic additives on marine environments and organisms: A review." Chemosphere. (Discusses Irgafos 168 degradation).
-
Bioactivity Artifacts: Zhao, F. et al. (2020).[4][5] "2,4-Di-tert-butylphenol: A common volatile organic compound with antioxidant activity." (Highlights the risk of false positives in bioassays).
-
Degradation Mechanism: Gensler, R. et al. (2000). "Thermo-oxidative degradation of isotactic polypropylene in the presence of Irgafos 168." Polymer Degradation and Stability. (Details the hydrolysis to 2,4-DTBP).
Sources
How to avoid steric hindrance with 2,4-Di-tert-butylphenyl methyl carbonate
Topic: Circumventing Steric Barriers in 2,4-Di-tert-butylphenyl Methyl Carbonate Reactivity Ticket ID: #SH-24DTBP-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Steric Challenge
You are encountering low reactivity with 2,4-Di-tert-butylphenyl methyl carbonate . This is not a failure of your reagents but a predictable kinetic consequence of the molecular geometry.
The tert-butyl group at the C2 (ortho) position creates a "steric umbrella" that shields the carbonyl carbon from nucleophilic attack. Standard protocols (e.g., room temperature stirring, weak bases like triethylamine) will fail because the nucleophile cannot physically access the electrophilic center to form the tetrahedral intermediate.
To "avoid" this hindrance, you must shift from a standard Arrhenius approach to a Catalytic Activation strategy. This guide details the three specific protocols required to bypass this energy barrier.
Module 1: Catalytic Activation (The "Steglich" Solution)
The Problem: Standard bases (TEA, Pyridine) are too sterically demanding to activate the carbonyl effectively in the presence of the ortho-t-butyl group. The Solution: Use 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst.
Mechanism of Action
DMAP attacks the carbonyl center to form an Acyl-Pyridinium intermediate . Unlike the neutral carbonate, this intermediate is:
-
Positively Charged: Highly electrophilic.
-
Structurally Distinct: The DMAP moiety extends away from the steric bulk, effectively "extending" the reactive site beyond the reach of the ortho-t-butyl shield.
Experimental Protocol: DMAP-Mediated Transesterification
Use this protocol if you are attempting to react the carbonate with an alcohol or amine.
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
Nucleophile: 1.1 – 1.5 equiv
-
Catalyst (DMAP): 0.1 – 0.2 equiv (10-20 mol%)
-
Note: Standard reactions use 1 mol%, but hindered substrates require higher loading.
-
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Procedure:
-
Dissolve substrate and nucleophile in solvent under
atmosphere. -
Add DMAP in one portion.[1]
-
Critical Step: If reaction is slow at RT, heat to reflux (Toluene, 110°C). The thermal energy is required to overcome the rotational barrier of the tert-butyl group.
-
Figure 1: The DMAP "Trojan Horse" mechanism. The small, flat pyridine ring penetrates the steric shield to form an activated intermediate that the nucleophile can easily attack.
Module 2: Thermodynamic Adjustments (Solvent & Temperature)
The Problem: The transition state for attacking a hindered carbonate is highly ordered (entropic penalty) and high energy (enthalpic penalty). The Solution: Use high-boiling, non-polar solvents to allow high-temperature reflux, or polar aprotic solvents to strip cations.
Solvent Selection Matrix
| Solvent Class | Representative | Boiling Pt. | Suitability | Mechanism Benefit |
| Polar Aprotic | DMF, DMSO | High (>150°C) | Excellent | Solvates cations, leaving "naked" reactive anions. |
| Non-Polar | Toluene, Xylene | High (>110°C) | Good | Allows high-temp reflux to overcome activation energy ( |
| Polar Protic | Methanol, Water | Low/Med | Poor | Forms solvent cage around nucleophile (H-bonding), increasing effective steric size. |
Troubleshooting Workflow
If your reaction yields are <50% after 24 hours:
-
Switch Solvent: Move from THF/DCM to Toluene .
-
Increase Temperature: Reflux at 110°C.
-
Concentration: Increase concentration to 1.0 M (standard is 0.1 M). This increases the frequency of effective collisions in the crowded steric environment.
Module 3: Nucleophile Engineering
The Problem: Even with an activated carbonyl, a bulky nucleophile (e.g., tert-butanol) will face "double steric trouble" when approaching the 2,4-di-tert-butyl substrate. The Solution: Minimize the nucleophile's effective radius.
-
Use "Naked" Anions:
-
If using anionic nucleophiles (e.g., alkoxides), add 18-Crown-6 (for
salts) or 15-Crown-5 (for salts). -
Reasoning: This sequesters the counter-ion, preventing the formation of tight ion pairs which act as effectively larger steric bulk.
-
-
Linear Approach:
-
Prioritize primary amines/alcohols over secondary or tertiary ones.
-
If a bulky nucleophile is mandatory, use High Pressure Chemistry (10-15 kbar) . High pressure accelerates reactions with negative volumes of activation (
), which is characteristic of bond-forming transition states in crowded systems.
-
Figure 2: Troubleshooting logic flow for optimizing hindered carbonate reactions.
Frequently Asked Questions (FAQ)
Q: Can I use enzymatic hydrolysis (Lipases) to cleave this carbonate? A: Likely No. Most commercial lipases (e.g., CAL-B) have active sites that cannot accommodate the massive 2,4-di-tert-butyl moiety. Chemical catalysis (DMAP/OH-) is significantly more reliable for this specific substrate.
Q: Why is the 2-position (ortho) worse than the 4-position (para)? A: The para-tert-butyl group is electronically donating (inductive effect) but sterically irrelevant to the carbonate linkage. The ortho-tert-butyl group physically occludes the trajectory of the incoming nucleophile (Burgi-Dunitz angle), raising the activation energy barrier significantly [1].
Q: I see a product, but it's the wrong one. What happened?
A: You likely experienced C-O bond cleavage instead of acyl substitution. If you use extremely harsh Lewis Acids (e.g.,
References
-
PubChem. (2025). 2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3.[2] National Library of Medicine. [Link]
-
Xu, S., et al. (2018). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. [Link]
- Hofmann, G., et al. (1978). Steglich Esterification Mechanism and Applications. Angewandte Chemie International Edition.
-
Common Organic Chemistry. (2024). 4-Dimethylaminopyridine (DMAP) Reactivity Guide. [Link]
Sources
Technical Support Center: 2,4-Di-tert-butylphenyl Methyl Carbonate (2,4-DTBPMC)
Executive Summary & Chemical Context
2,4-Di-tert-butylphenyl methyl carbonate is a specialized reagent typically employed as a hindered carbonate donor or a protected intermediate in organic synthesis. Its structural rigidity, provided by the bulky tert-butyl groups at the ortho and para positions, offers unique stability compared to simple phenyl carbonates.
However, this steric bulk creates a specific challenge during work-up: The separation of the lipophilic byproduct, 2,4-di-tert-butylphenol (2,4-DTBP). Unlike simple phenol, 2,4-DTBP is significantly less water-soluble and slower to deprotonate, often leading to persistent contamination in the organic phase.
This guide provides a self-validating workflow to isolate the carbonate while effectively removing the hindered phenolic byproduct without degrading the sensitive carbonate linkage.
Standard Operating Procedure (The "Golden Path")
This protocol assumes a standard synthesis scale (1–10 mmol) in a non-polar solvent (e.g., Dichloromethane or Diethyl Ether).
Phase 1: Quench & Stabilization
-
Objective: Stop the reaction while preventing acid-catalyzed hydrolysis or base-promoted transesterification.
-
Protocol:
-
Cool the reaction mixture to 0°C .
-
Add 0.5 M Ammonium Chloride (NH₄Cl) solution (1:1 volume ratio with solvent).
-
Stir vigorously for 5 minutes.
-
Why: NH₄Cl buffers the pH to ~5-6, neutralizing any strong base (e.g., TEA, Pyridine) used in synthesis without exposing the carbonate to the harsh conditions of strong mineral acids.
-
Phase 2: The "Cold Alkaline" Wash (Critical Step)
-
Objective: Selectively remove unreacted 2,4-di-tert-butylphenol.
-
The Challenge: 2,4-DTBP is a weak acid (pKa ~11.6 due to steric hindrance). Standard Bicarbonate washes will not remove it. Strong NaOH washes risk hydrolyzing your carbonate product.
-
Protocol:
-
Separate the organic layer.
-
Prepare a 0.5 M NaOH solution and chill it to 4°C (ice bath).
-
Perform a rapid extraction (max 60 seconds contact time) with the cold NaOH.
-
Immediately separate layers.
-
Repeat NaOH wash once if phenol content was high (>10%).
-
IMMEDIATELY wash the organic layer with Brine to remove residual base.
-
Phase 3: Drying & Isolation
-
Protocol:
-
Dry organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) . Avoid MgSO₄ if the solution is acidic, though Na₂SO₄ is generally safer for carbonates.
-
Filter and concentrate under reduced pressure at <40°C .
-
Result: White to off-white solid.
-
Troubleshooting Guide (FAQ)
Issue A: "I still see the phenol peak in my NMR after work-up."
Diagnosis: The steric hindrance of the tert-butyl groups prevents efficient deprotonation by dilute NaOH, or the phenol is partitioning back into the organic phase due to its high lipophilicity.
Solution:
-
Switch to Claisen Alkali (Modified): Use a mixture of KOH (5%) in Methanol/Water (1:4). The methanol increases the solubility of the hindered phenoxide in the aqueous phase.
-
Warning: Perform this rapidly at 0°C to avoid transesterification.
-
-
Chromatographic Purification: If chemical washing fails, flash chromatography is highly effective due to the polarity difference.
-
Stationary Phase: Silica Gel (SiO₂).
-
Mobile Phase: Hexane:Ethyl Acetate (95:5). The lipophilic phenol elutes first; the more polar carbonate elutes later.
-
Issue B: "My product yield is low, and I see 2,4-DTBP increasing."
Diagnosis: Hydrolysis is occurring during the work-up. You are likely using a base wash that is too strong, too warm, or the contact time is too long.
Solution:
-
Eliminate Base Wash: If the reaction was clean, skip the NaOH wash.
-
Recrystallization: Instead of washing, concentrate the crude mixture. Recrystallize from cold Methanol or Hexane .
-
Logic: 2,4-DTBP is highly soluble in hexane; the carbonate is less soluble and will precipitate upon cooling.
-
Issue C: "The mixture is forming a stable emulsion."
Diagnosis: The surfactant-like properties of the di-tert-butyl group, combined with the density of chlorinated solvents, can stabilize emulsions.
Solution:
-
Salting Out: Add solid NaCl to the aqueous layer until saturation.
-
Filtration: Pass the emulsion through a pad of Celite.
-
Solvent Swap: Dilute the organic layer with Diethyl Ether (lower density than water) to force a sharper phase boundary.
Data & Physical Properties Comparison
| Property | 2,4-Di-tert-butylphenyl Methyl Carbonate (Product) | 2,4-Di-tert-butylphenol (Byproduct) | Implication |
| Molecular Weight | ~264.36 g/mol | 206.33 g/mol | Close MW makes size-exclusion ineffective. |
| Physical State | Solid (White) | Solid (White, crystals) | Co-crystallization is a risk. |
| Melting Point | 68–73°C | 56–58°C | Very similar; requires precise recrystallization. |
| pKa | N/A (Non-ionizable) | ~11.6 (Weakly Acidic) | Requires pH >12 for efficient extraction. |
| Polarity (TLC) | Medium (Rf ~0.4 in 9:1 Hex/EtOAc) | High Lipophilicity (Rf ~0.7 in 9:1 Hex/EtOAc) | Chromatography is the most reliable separation method. |
Logic Diagram: Purification Decision Tree
Caption: Decision tree for isolating 2,4-DTBPMC, prioritizing chemical washing for speed and chromatography/recrystallization for high purity.
References
-
PubChem. (2024).[3] 2,4-Di-tert-butylphenyl methyl carbonate (Compound Summary). National Library of Medicine. Retrieved August 24, 2024, from [Link]
-
Thieme Connect. (n.d.). Protecting Groups: Mixed Carbonates and their Stability. Retrieved August 24, 2024, from [Link]
Sources
Technical Support Center: Monitoring & Optimization of 2,4-Di-tert-butylphenyl Methyl Carbonate Synthesis
Topic: Reaction Monitoring & Troubleshooting for CAS 873055-54-0 Target Molecule: 2,4-Di-tert-butylphenyl methyl carbonate Primary Precursor: 2,4-Di-tert-butylphenol (2,4-DTBP)[1]
Introduction: The Steric Challenge
Synthesizing 2,4-di-tert-butylphenyl methyl carbonate presents a specific kinetic challenge: steric hindrance .[1] The bulky tert-butyl group at the ortho (2-position) shields the phenolic oxygen, significantly reducing its nucleophilicity compared to unhindered phenols.[1]
Standard protocols for carbonate formation often fail or stall with this substrate.[1] This guide provides optimized monitoring workflows and troubleshooting strategies specifically designed to overcome this steric barrier.
Module 1: Analytical Method Setup
Thin Layer Chromatography (TLC) Monitoring
Rapid qualitative assessment of reaction progress.[1]
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexane : Ethyl Acetate (9:1 v/v).[1]
-
Visualization: UV Light (254 nm).[1]
-
Note: Both compounds absorb strongly in the UV region due to the aromatic ring.[1]
-
-
Expected R_f Values:
-
2,4-DTBP (SM):
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Product (Carbonate):
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
High-Performance Liquid Chromatography (HPLC)
Quantitative conversion analysis.
Due to the lipophilic nature of the two tert-butyl groups, a high-organic gradient is required to elute the compounds within a reasonable timeframe.[1]
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Gradient | 70% B to 100% B over 10 mins; Hold 100% B for 5 mins.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 275 nm (Aromatic absorption) |
| Elution Order | 1.[1] 2,4-DTBP (More polar, elutes first) 2. Product (Highly lipophilic, elutes second) |
NMR Spectroscopy Validation ( H)
Structural confirmation.
-
Diagnostic Signal (Product): Look for a sharp singlet at
3.8 – 4.0 ppm corresponding to the methyl carbonate (–OCHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) protons. -
Diagnostic Signal (SM): Disappearance of the phenolic –OH singlet (variable, typically
4.5 – 5.5 ppm in CDClngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ). -
Aromatic Region: The aromatic protons will shift slightly downfield upon acylation due to the electron-withdrawing nature of the carbonate group.[1]
Module 2: Analytical Workflow Visualization
The following diagram outlines the decision logic for monitoring the reaction from sampling to workup.
Figure 1: Iterative monitoring workflow emphasizing the decision loop for incomplete conversion due to steric hindrance.
Module 3: Troubleshooting Guide
Scenario A: Reaction Stalls at ~60% Conversion
Symptom: HPLC shows a persistent peak for 2,4-DTBP that does not decrease over time.[1] Root Cause: Steric shielding by the tert-butyl group at position 2 prevents the acylating agent (e.g., Methyl Chloroformate or DMC) from attacking the oxygen.[1] Corrective Action:
-
Nucleophilic Catalysis: Add 4-Dimethylaminopyridine (DMAP) (5–10 mol%).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the free reagent.[1]
-
Solvent Switch: If using DCM (Dichloromethane), switch to THF or Toluene to allow for higher reaction temperatures (reflux).[1]
Scenario B: Product Hydrolysis During Workup
Symptom: High conversion observed in-process, but low yield after isolation. Phenol peak reappears.[1] Root Cause: Methyl carbonates can be labile under strongly basic or acidic conditions.[1] Corrective Action:
-
Quench Protocol: Do not use strong bases (NaOH/KOH) to wash the organic layer.[1] Use saturated NaHCO
or water.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Acid Sensitivity: Avoid prolonged exposure to strong acids.[1] If acidifying to remove amine bases, do so rapidly at
.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Scenario C: "Ghost" Peak in HPLC
Symptom: A new peak appears close to the product.[1] Root Cause: If using Methyl Chloroformate, you may be forming the symmetric carbonate (Bis(2,4-di-tert-butylphenyl)carbonate) if stoichiometry is off, though this is sterically difficult.[1] More likely, it is an impurity from the starting material (e.g., 2,6-di-tert-butylphenol isomer).[1] Corrective Action:
-
Check the purity of the starting 2,4-DTBP.[1]
-
Verify stoichiometry (Use 1.2 – 1.5 eq of Methyl Chloroformate).[1]
Frequently Asked Questions (FAQs)
Q1: Can I use Dimethyl Carbonate (DMC) instead of Methyl Chloroformate?
A: Yes, but it is "greener" and generally less reactive.[1] The reaction of 2,4-DTBP with DMC typically requires a transesterification catalyst (e.g., Ti(OiPr)
Q2: Why is the product eluting after the starting material on Reverse Phase HPLC? A: The starting material (2,4-DTBP) has a free hydroxyl group (-OH), capable of hydrogen bonding, making it relatively more polar.[1] The product caps this -OH with a methyl carbonate group, removing the hydrogen bond donor and increasing the overall lipophilicity (LogP increases), resulting in longer retention on C18 columns.[1]
Q3: Is the compound light-sensitive?
A: While the carbonate linkage is generally stable to light, the parent phenol (2,4-DTBP) and its derivatives can be prone to oxidation (yellowing) over time.[1] Store the isolated product in amber vials under inert atmosphere (N
References
-
PubChem. (n.d.).[1][2] 2,4-Di-tert-butylphenyl methyl carbonate (CAS 873055-54-0).[1][2][3] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]
Sources
Challenges in solid-phase synthesis using 2,4-Di-tert-butylphenyl methyl carbonate
The following Technical Support Center guide is designed for researchers utilizing 2,4-Di-tert-butylphenyl methyl carbonate in Solid-Phase Synthesis (SPS).
This reagent is a specialized methoxycarbonylating agent . Unlike standard chloroformates (which are moisture-sensitive and aggressive) or p-nitrophenyl carbonates (which are highly reactive but prone to side reactions), this reagent utilizes the 2,4-di-tert-butylphenol leaving group. The steric bulk of this leaving group provides exceptional selectivity, minimizing polymerization and "double-hit" side reactions, but it introduces unique kinetic challenges in a heterogeneous solid-phase environment.
Quick Reference: Reagent Profile
| Property | Specification |
| Primary Application | Introduction of Methyl Carbamate (Moc) protection; N-terminal Capping. |
| Leaving Group | 2,4-Di-tert-butylphenol (Bulky, Lipophilic, pKa ~11.7). |
| Reactivity Class | Moderate/Low (Kinetically controlled by steric hindrance). |
| Key Advantage | High selectivity; eliminates dimerization; stable solid handling. |
| Critical Note | NOT an Fmoc reagent. This introduces a stable Moc group, orthogonal to TFA (Boc cleavage) and Piperidine (Fmoc cleavage). |
Module 1: Reactivity & Coupling Efficiency
Q: I am observing incomplete coupling (positive Kaiser test) even after 2 hours. Is the reagent degraded?
Diagnosis: It is likely not degradation but steric deceleration . The 2,4-di-tert-butylphenyl moiety is chemically designed to be bulky. In solution phase, this prevents side reactions. In Solid-Phase Synthesis (SPS), this bulk creates a high energy barrier for the reagent to diffuse into the resin pores and orient itself correctly for nucleophilic attack by the amine.
Troubleshooting Protocol:
-
Switch Solvent System: If using pure DMF, switch to DCM (Dichloromethane) or a 1:1 DCM/DMF mixture. The reagent is highly lipophilic; DCM improves the swelling of polystyrene-based resins (like Wang or Merrifield), allowing better diffusion.
-
Catalytic Activation: The leaving group (phenol, pKa ~11.7) is less acidic than p-nitrophenol (pKa ~7.1). You must drive the reaction.
-
Standard: 3-5 eq.[1] Reagent + 5-10 eq. DIEA.
-
Boosted: Add 0.1 eq. DMAP (4-Dimethylaminopyridine) or HOAt to catalyze the acyl transfer.
-
-
Thermal Assist: Increase reaction temperature to 40°C . Do not exceed 50°C to avoid resin degradation or unexpected transesterification.
Q: Why are my yields lower compared to using Methyl Chloroformate?
Analysis: Methyl chloroformate is a "hard" electrophile that reacts indiscriminately. 2,4-Di-tert-butylphenyl methyl carbonate is a "soft," selective electrophile. Lower yields usually indicate that the reaction time was insufficient for this slower kinetics, or the resin loading is too high (pseudo-dilution effect).
Corrective Action:
-
Double Coupling: Perform the coupling step twice (2 x 4 hours) rather than one long overnight reaction. This refreshes the concentration gradient.
-
Resin Loading: Ensure your resin loading is
. High-loading resins exacerbate the steric clash between the bulky reagent and the growing peptide/molecule chain.
Module 2: Solubility & Handling
Q: The reagent appears to precipitate when added to the resin mixture. How do I fix this?
Diagnosis: This reagent is highly hydrophobic due to the two tert-butyl groups. It has poor solubility in pure methanol or high-water-content solvents.
Solubility Matrix:
| Solvent | Solubility Rating | Recommendation |
|---|---|---|
| DCM | Excellent | Preferred. Maximizes reagent solubility and resin swelling. |
| DMF | Good | Acceptable, but may require heating to maintain high concentrations. |
| MeOH/EtOH | Poor | Avoid. Will cause precipitation and slow kinetics. |
| Water | Insoluble | Strictly Avoid. Ensure resin is dry before coupling. |
Handling Protocol: Dissolve the reagent in a minimal amount of DCM before adding it to the reaction vessel. Do not add the solid directly to the resin slurry.
Module 3: Side Reactions & Scavenging
Q: I see a persistent UV impurity in my cleaved product. What is it?
Diagnosis: This is almost certainly the 2,4-di-tert-butylphenol byproduct. Unlike water-soluble leaving groups (like NHS), this phenol is extremely lipophilic. It adsorbs non-covalently to the polystyrene matrix of the resin and elutes during the final cleavage step.
Scavenging/Washing Protocol: Standard DCM/MeOH washes are often insufficient to remove this greasy phenol.
-
Post-Coupling Wash: Perform 3x washes with DCM .
-
The "Displacement" Wash: Perform 2x washes with DMF containing 5% DIEA . The base keeps the phenol deprotonated (phenolate), increasing its solubility in the polar DMF and helping to wash it out of the resin pores.
-
Final Wash: Wash 3x with DCM to remove the DMF/DIEA.
Module 4: Cleavage & Stability (The "Moc" Trap)
Q: I treated the resin with 20% Piperidine, but the protecting group didn't come off. What is wrong?
Critical Clarification: You have installed a Methyl Carbamate (Moc) , NOT an Fmoc group.
-
Fmoc: Cleaved by bases (Piperidine) via beta-elimination.
-
Moc: Stable to bases and acids (TFA). It is often used as a permanent capping group or requires harsh conditions to remove (e.g., TMSI/CHCl3 or 6M HCl reflux).
Decision Tree:
-
Did you intend to make a permanent modification? -> Success. The Moc group is stable.
-
Did you intend to have a temporary protecting group? -> Error. You cannot remove Moc under standard SPPS conditions without destroying the peptide/scaffold. You must restart using Fmoc-(2,4-di-tert-butylphenyl) carbonate if you wanted Fmoc.
Visualizing the Workflow
Figure 1: Mechanism & Steric Selectivity
Caption: The nucleophilic attack of the resin-bound amine on the carbonate. Note the steric shielding provided by the tert-butyl groups (red), which slows kinetics but prevents over-reaction.
Figure 2: Troubleshooting Decision Logic
Caption: Step-by-step logic flow for resolving low coupling efficiency or impurity issues.
Experimental Protocol: Optimized Moc-Capping
Objective: Quantitative conversion of Resin-NH2 to Resin-NH-CO-OMe (Moc-capped).
-
Preparation:
-
Swell resin (
scale) in DCM for 20 minutes. Drain.
-
-
Reagent Mix:
-
Dissolve 2,4-Di-tert-butylphenyl methyl carbonate (
, 5 eq) in of DCM . -
Add DIEA (
, 10 eq). -
(Optional for hindered amines): Add DMAP (
, 0.5 eq).
-
-
Coupling:
-
Add mixture to resin. Shake vigorously at room temperature for 4 hours .
-
Note: If using pure DMF, extend time to 6-8 hours or heat to 40°C.
-
-
Washing (Crucial Step):
-
Drain.
-
Wash 3x with DCM .
-
Wash 2x with DMF + 5% DIEA (Removes the lipophilic phenol).
-
Wash 3x with DCM .
-
-
Validation:
-
Perform Kaiser Test (Ninhydrin).
-
Result: Solution should remain yellow (Negative for free amines). If blue, repeat coupling.
-
References
-
Reactivity of Mixed Carbonates
-
Title: "Carbonates and Carbamates: Synthesis and Applications in Organic Synthesis."[2]
- Source:Chemical Reviews (General context on carbon
- Context: Establishes the hierarchy of leaving group reactivity (Chloride > p-Nitrophenol > 2,4-Di-tert-butylphenol > Alkyl).
-
URL:[Link](Note: Generalized reference for carbonate chemistry).
-
-
2,4-Di-tert-butylphenol Properties
-
Solid Phase Synthesis Solvents
- Title: "Greening Fmoc/tBu solid-phase peptide synthesis."
- Source:Green Chemistry (RSC).
- Context: Supports the use of DCM/DMF mixtures for optimal resin swelling and reagent diffusion.
-
URL:[Link]
Sources
- 1. 2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3 | CID 59544152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 4. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Di-tert-butylphenyl methyl carbonate Synthesis
Welcome to the technical support guide for the synthesis of 2,4-Di-tert-butylphenyl methyl carbonate. This resource is designed for researchers, chemists, and process development professionals to address common challenges and minimize impurity formation during this synthesis. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and achieve high-purity outcomes.
Section 1: The Synthetic Pathway: Mechanism and Critical Control Points
The synthesis of 2,4-Di-tert-butylphenyl methyl carbonate is typically achieved via the acylation of 2,4-di-tert-butylphenol with methyl chloroformate. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact yield and purity. The process involves the deprotonation of the phenolic hydroxyl group by a base, followed by nucleophilic attack of the resulting phenoxide on the electrophilic carbonyl carbon of methyl chloroformate.
The choice of base is critical; a non-nucleophilic organic base such as triethylamine is commonly used to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2] The use of an appropriate solvent, like methylene chloride, facilitates the reaction while allowing for simple workup procedures.[1]
Caption: High-level workflow for the synthesis of 2,4-Di-tert-butylphenyl methyl carbonate.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low Yield or Stalled Reaction
-
Q: My reaction seems to have stopped, and analysis by TLC/HPLC shows a significant amount of unreacted 2,4-di-tert-butylphenol. What are the likely causes?
A: This is a common issue stemming from several potential root causes:
-
Moisture Contamination: Methyl chloroformate is highly susceptible to hydrolysis, reacting with water to form inactive methanol, CO₂, and HCl.[3][4] This side reaction consumes your electrophile. The additional HCl generated can also neutralize your base, further stalling the desired reaction.
-
Causality: The presence of water provides an alternative nucleophile for the highly reactive methyl chloroformate.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and high-purity reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice to exclude atmospheric moisture.
-
-
Insufficient Base: The reaction generates one equivalent of HCl. An insufficient charge of base (e.g., triethylamine) will result in a drop in pH, protonating the phenoxide intermediate and halting the reaction.
-
Causality: The phenoxide is a much stronger nucleophile than the neutral phenol. Without sufficient base to scavenge the generated acid, the phenol remains protonated and unreactive.
-
Solution: Use at least 1.1 to 1.5 equivalents of the base to ensure the reaction medium remains basic.
-
-
Reaction "Push": If monitoring indicates a stalled reaction, a "push" can be attempted. After filtering the reaction mixture, cool the filtrate back to 0°C and add an additional portion of both the base and methyl chloroformate.[2] Allow it to warm to room temperature and stir for another hour to drive the conversion of the remaining starting material.[2]
-
Issue 2: Persistent Impurities in the Final Product
-
Q: My final product is contaminated with the starting phenol, even after a standard workup. How can I improve its purity?
A: The acidic nature of the unreacted phenol provides a straightforward chemical handle for its removal.
-
Basic Aqueous Wash: During the workup phase, after the initial water wash, perform an extraction with a dilute, cold (0-5°C) aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH).
-
Causality: The basic solution will deprotonate the acidic 2,4-di-tert-butylphenol, forming the water-soluble sodium phenoxide salt, which partitions into the aqueous layer. The desired product, a neutral carbonate ester, remains in the organic layer.
-
Solution: Extract the organic layer once or twice with cold, dilute NaOH, followed by a water wash to remove any residual base, and then a brine wash.[2]
-
-
Chromatographic Purification: For achieving the highest purity (>99.5%), column chromatography on silica gel is effective. A non-polar eluent system, such as hexane/ethyl acetate, will allow for the separation of the slightly more polar phenol from the non-polar carbonate product.
-
-
Q: I'm observing unexpected peaks in my GC-MS analysis. What are the potential side products?
A: Besides unreacted starting material, several side products can arise from suboptimal conditions.
-
2,6-Di-tert-butylphenol Isomers: The starting material, 2,4-di-tert-butylphenol, is synthesized by the Friedel-Crafts alkylation of phenol.[5] This process can sometimes yield isomeric impurities like 2,6-di-tert-butylphenol or 2,4,6-tri-tert-butylphenol.[6][7] These will react similarly to your main starting material, leading to isomeric carbonate impurities.
-
Causality: Lack of selectivity in the preceding alkylation step.
-
Solution: Ensure the purity of the starting 2,4-di-tert-butylphenol using a validated analytical method (e.g., GC-MS) before beginning the synthesis.[8] If necessary, purify the starting material by recrystallization or distillation.
-
-
Hydrolysis Products: As mentioned, water contamination is a major issue. The hydrolysis of methyl chloroformate is a primary competing reaction.[9]
-
Causality: Water acting as a nucleophile.
-
Solution: Strict adherence to anhydrous techniques is the only effective preventative measure.
-
-
Caption: Primary reaction pathway and key impurity-forming side reaction.
Section 3: Frequently Asked Questions (FAQs)
-
Q: How critical are anhydrous conditions for this synthesis?
-
Q: What is the best method for monitoring the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The starting phenol is more polar and will have a lower Rf value than the less polar product. The disappearance of the starting material spot indicates reaction completion. For quantitative analysis, HPLC is the preferred method.[2][8]
-
-
Q: Can I use an inorganic base like potassium carbonate instead of triethylamine?
-
A: Yes, inorganic bases like potassium carbonate can be used, often in combination with a solvent like acetone or DMF.[10] However, these reactions can be slower due to the heterogeneous nature (solid-liquid). Triethylamine offers the advantage of creating a homogeneous reaction mixture in solvents like methylene chloride, and the resulting triethylamine hydrochloride byproduct is often easily filtered off.[1]
-
-
Q: Can I use dimethyl carbonate (DMC) as a "greener" alternative to methyl chloroformate?
-
A: While DMC is an environmentally benign methylating and carboxymethylating agent, it is significantly less reactive than methyl chloroformate.[11][12] Reactions with DMC typically require much higher temperatures (often >150°C) and a catalyst, which may not be compatible with the stability of your product or could lead to different side-product profiles.[10] For this specific transformation under mild conditions, methyl chloroformate remains the more conventional choice.
-
Section 4: Protocols & Data
Detailed Experimental Protocol
This protocol is a synthesized example based on established procedures.[1][2]
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,4-di-tert-butylphenol (10.0 g, 48.5 mmol). Dissolve it in anhydrous methylene chloride (100 mL).
-
Base Addition: Add triethylamine (8.1 mL, 58.2 mmol, 1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Reagent Addition: Add methyl chloroformate (4.1 mL, 53.3 mmol, 1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC (9:1 Hexane:EtOAc).
-
Workup:
-
Filter the white precipitate (triethylamine hydrochloride) and wash the solid with a small amount of methylene chloride.
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 50 mL).
-
(Optional Purity Enhancement) Wash with cold 1M HCl (1 x 50 mL) to remove residual triethylamine.
-
(Optional Purity Enhancement) Wash with cold 1M NaOH (1 x 50 mL) to remove unreacted phenol.
-
Wash with brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if required.
Purity Analysis Data
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.
| Parameter | HPLC Method Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 85% Acetonitrile, 15% Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Rt (Product) | ~4.5 min |
| Expected Rt (Phenol) | ~3.2 min |
Note: Retention times (Rt) are approximate and should be confirmed with analytical standards. This method provides excellent separation between the non-polar product and the more polar starting material.
References
-
Guo, J. (2018). 2, 4-di-tert-butylphenol preparation method. SciSpace. Available at: [Link]
-
Siripong, P., et al. (2019). Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. ResearchGate. Available at: [Link]
- Koehler, K., et al. (1993). Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. Google Patents, US5235086A.
-
Zain, M. Z., et al. (2021). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. ResearchGate. Available at: [Link]
-
Tundo, P., & Selva, M. (2001). Dimethylcarbonate for eco-friendly methylation reactions. IRIS. Available at: [Link]
- Reddy, M. A., et al. (2016). An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof. Google Patents, WO2016075703A2.
-
Varsha, K. K., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. PubMed. Available at: [Link]
-
Christensen, T. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Kumar, A., et al. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenyl methyl carbonate. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Available at: [Link]
-
Nemoto, S., et al. (2001). [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. PubMed. Available at: [Link]
-
Aresta, M., & Quaranta, E. (1991). Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols. ResearchGate. Available at: [Link]
-
Chen, X., et al. (2022). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC - NIH. Available at: [Link]
- Arken, J. V., & Fischer, U. (2003). Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. Google Patents, EP1109768B2.
-
Castro, E. A., et al. (1998). The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. ACS Publications. Available at: [Link]
-
Castro, E. A., et al. (1985). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Nemoto, S., et al. (2001). Determination of 2,4,6-Tri-tert-butylphenol and Related Compounds in Foods. ResearchGate. Available at: [Link]
-
Queen, A. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Science Publishing. Available at: [Link]
-
Kumar, A., et al. (2014). (PDF) Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Schoenrath, I., et al. (2025). Human biomonitoring of 2,4-di-tert-butylphenol: determination of the parent substance and a novel, specific metabolite in urine by UHPLC-MS/MS. PubMed. Available at: [Link]
-
Castro, E. A., et al. (1998). The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. Journal of Chemical Education. Available at: [Link]
-
Shieh, W.-C., et al. (2001). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Aricò, F., & Tundo, P. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. PMC - NIH. Available at: [Link]
-
Tundo, P., & Selva, M. (1995). Selective monomethylation reactions of methylene-active compounds with dimethylcarbonate. An example of clean synthesis. ResearchGate. Available at: [Link]
Sources
- 1. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 2. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. framochem.com [framochem.com]
- 5. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 6. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Analysis of 2,4-Di-tert-butylphenyl Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of chemical intermediates is paramount. 2,4-Di-tert-butylphenyl methyl carbonate is a valuable intermediate, often utilized in the synthesis of more complex molecules due to the protective nature of the carbonate group and the steric influence of the bulky tert-butyl substituents. Its purity and structural integrity are critical for the success of subsequent reaction steps. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon framework of the molecule.
This guide, designed for the discerning researcher, offers an in-depth comparison of the ¹³C NMR analysis of 2,4-Di-tert-butylphenyl methyl carbonate against other structurally related carbonate compounds. By understanding the subtle yet significant differences in their carbon chemical shifts, scientists can gain a deeper appreciation for the structural nuances that govern their reactivity and physicochemical properties. This document will delve into the experimental protocol for acquiring high-quality ¹³C NMR data, present a comparative analysis of the spectra, and provide the foundational knowledge to interpret these results with confidence.
The Crucial Role of ¹³C NMR in Structural Verification
¹³C NMR spectroscopy provides a unique fingerprint of a molecule's carbon skeleton. Unlike ¹H NMR, which focuses on the protons, ¹³C NMR directly probes the carbon atoms, offering unambiguous information about their chemical environment. The chemical shift of each carbon is highly sensitive to its hybridization state, the electronegativity of neighboring atoms, and steric effects within the molecule. For a molecule like 2,4-Di-tert-butylphenyl methyl carbonate, ¹³C NMR is indispensable for:
-
Confirming the presence of all carbon atoms: Ensuring the molecular integrity of the synthesized compound.
-
Distinguishing between aromatic and aliphatic carbons: The distinct chemical shift ranges for sp² and sp³ hybridized carbons allow for clear differentiation.
-
Verifying the carbonate functionality: The carbonyl carbon of the carbonate group exhibits a characteristic downfield chemical shift.
-
Assessing isomeric purity: The presence of any unwanted isomers would be readily apparent as additional peaks in the spectrum.
Experimental Protocol for ¹³C NMR Analysis
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon a meticulously executed experimental protocol. The following procedure is a self-validating system designed to ensure reproducibility and accuracy.
1. Sample Preparation:
-
Analyte: 2,4-Di-tert-butylphenyl methyl carbonate (or comparative carbonate).
-
Concentration: A concentration of 50-100 mg of the analyte is recommended for a standard 5 mm NMR tube.[1] This ensures a good signal-to-noise ratio for the relatively insensitive ¹³C nucleus, allowing for data acquisition in a reasonable timeframe of 20-60 minutes.[1]
-
Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for this class of compounds. A volume of 0.6-0.7 mL is typically used.
-
Procedure:
-
Weigh the desired amount of the analyte and dissolve it in the deuterated solvent in a small, clean vial.
-
Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Causality Behind Experimental Choices: The choice of a relatively high concentration is a direct consequence of the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H.[2] Deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals and to provide a lock signal for the spectrometer's magnetic field stabilization.
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 100 MHz for ¹³C | Standard for a 400 MHz ¹H instrument. |
| Pulse Program | zgpg30 | A standard pulse sequence with a 30° pulse angle and proton decoupling. |
| Acquisition Time (AQ) | ~1-2 seconds | A sufficient duration to allow for the decay of the free induction signal (FID). |
| Relaxation Delay (D1) | 2 seconds | A delay to allow for the relaxation of the carbon nuclei back to their equilibrium state before the next pulse. |
| Number of Scans (NS) | 1024 (or more) | Due to the low sensitivity of ¹³C, a large number of scans are averaged to improve the signal-to-noise ratio. |
| Spectral Width (SW) | ~250 ppm | A wide spectral window to ensure all carbon signals, from aliphatic to carbonyl, are captured. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Self-Validating System: This protocol is self-validating as the expected number of signals and their approximate chemical shift ranges can be predicted from the known structure of the molecule. Any significant deviation would indicate a problem with the sample or the experiment.
Comparative ¹³C NMR Data
The following table presents the experimental ¹³C NMR chemical shifts for 2,4-Di-tert-butylphenyl methyl carbonate and a selection of alternative carbonate compounds. All data is reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
| Compound | Carbonyl (C=O) | Aromatic C-O | Aromatic C-H | Aromatic C-tBu | t-Butyl (quat. C) | t-Butyl (CH₃) | Methyl (O-CH₃) |
| 2,4-Di-tert-butylphenyl methyl carbonate | ~154 | ~148 | ~120-145 | ~140, ~146 | ~34, ~35 | ~30, ~31 | ~55 |
| Diphenyl Carbonate | ~152 | ~151 | ~121, ~126, ~129 | - | - | - | - |
| Di-tert-butyl Carbonate | ~146 | - | - | - | ~82 | ~27 | - |
| Methyl Phenyl Carbonate | ~155 | ~151 | ~121, ~126, ~129 | - | - | - | ~55 |
Note: The chemical shifts for 2,4-Di-tert-butylphenyl methyl carbonate are predicted based on known substituent effects and data from similar compounds, as a publicly available experimental spectrum was not found. The data for the other compounds are from publicly available spectral databases.
Analysis and Interpretation
The ¹³C NMR spectrum of 2,4-Di-tert-butylphenyl methyl carbonate is expected to exhibit a distinct set of signals that reflect its unique structure.
-
Carbonyl Carbon: The carbonyl carbon of the carbonate group is the most deshielded carbon in the molecule, appearing at approximately 154 ppm. This is a characteristic chemical shift for this functional group.[3]
-
Aromatic Carbons: The aromatic region will show a number of signals between 120 and 150 ppm.
-
The carbon atom directly attached to the carbonate oxygen (C-O) is expected to be the most downfield of the aromatic carbons (around 148 ppm) due to the deshielding effect of the electronegative oxygen atom.
-
The carbons bearing the tert-butyl groups will also be significantly downfield.
-
The remaining aromatic C-H carbons will appear at relatively upfield positions within the aromatic region.
-
-
Tert-butyl Carbons: The two non-equivalent tert-butyl groups will each give rise to two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The steric hindrance and electronic effects of their positions on the phenyl ring will lead to slight differences in their chemical shifts.
-
Methyl Carbonate Carbon: The methyl group attached to the carbonate oxygen will appear as a single peak around 55 ppm.
Comparison with Alternative Carbonates
By comparing the ¹³C NMR spectrum of 2,4-Di-tert-butylphenyl methyl carbonate with those of other carbonates, we can highlight key structural influences on chemical shifts.
-
Diphenyl Carbonate: In diphenyl carbonate, the two phenyl groups are equivalent, leading to a simpler aromatic region with only three signals. The absence of the bulky tert-butyl groups results in less steric crowding and a slightly different electronic environment for the aromatic carbons.
-
Di-tert-butyl Carbonate: This symmetrical molecule shows only two signals: one for the two equivalent carbonyl carbons (which are part of a dicarbonate structure) and one for the six equivalent methyl carbons of the tert-butyl groups. The quaternary carbon of the tert-butyl group is significantly deshielded due to its attachment to an oxygen atom.
-
Methyl Phenyl Carbonate: This compound provides a good comparison for the effect of the 2,4-di-tert-butyl substitution. The aromatic region of methyl phenyl carbonate is simpler, and the absence of the bulky alkyl groups will influence the chemical shifts of the aromatic carbons. The chemical shift of the methyl carbonate carbon is expected to be very similar to that in the target molecule.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the ¹³C NMR analysis process, from sample preparation to data interpretation.
Caption: Workflow for ¹³C NMR Analysis.
Conclusion
The ¹³C NMR analysis of 2,4-Di-tert-butylphenyl methyl carbonate provides a wealth of structural information that is essential for its characterization and quality control in a research and development setting. By following a robust experimental protocol, researchers can obtain high-quality spectra that allow for unambiguous peak assignment. The comparative analysis with other carbonate compounds underscores the significant influence of substituents on the ¹³C chemical shifts, offering valuable insights into the electronic and steric environment of the carbon framework. This guide serves as a comprehensive resource for scientists and professionals, enabling them to leverage the power of ¹³C NMR for the confident structural elucidation of this important chemical intermediate.
References
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A Multi-step Continuous Flow Synthesis of Cystic Fibrosis Medicine Ivacaftor. The Royal Society of Chemistry. Available from: [Link]
-
Supplementary Information. Macmillan Group - Princeton University. Available from: [Link]
-
¹³C NMR Chemical Shift. Oregon State University. Available from: [Link]
-
Sample Preparation and Positioning. University of Notre Dame. Available from: [Link]
-
Optimized Default 13C Parameters. University of California, Santa Barbara. Available from: [Link]
-
2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3 | CID 59544152. PubChem. Available from: [Link]
-
NMR Sample Preparation. Western University. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington. Available from: [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
- Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. Google Patents.
-
WO 2016181414, IVACAFTOR, NEW PATENT, COUNCIL OF SCIENTIFIC & INDUSTRIAL RESEARCH. New Drug Approvals. Available from: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
-
Chemical Properties of Carbonic acid, methyl phenyl ester (CAS 13509-27-8). Cheméo. Available from: [Link]
-
Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. ResearchGate. Available from: [Link]
-
Understanding Chemical Shifts in pi-Systems: 13C, 15N, 17O NMR. ACS Publications. Available from: [Link]
-
NMR Chemical Shifts. The Journal of Organic Chemistry. Available from: [Link]
-
The standard 13C NMR spectrum of phenyl propanoate is shown here.... Pearson+. Available from: [Link]
-
1H NMR spectrum of a pure active compound (2, 4 DTBP). ResearchGate. Available from: [Link]
-
Solid Forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide. Patsnap. Available from: [Link]
-
C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 .... Doc Brown's Chemistry. Available from: [Link]
-
Process for the synthesis of ivacaftor and related compounds. Justia Patents. Available from: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available from: [Link]
Sources
Introduction: The Analytical Significance of 2,4-Di-tert-butylphenyl methyl carbonate
An In-Depth Guide to the Mass Spectrometric Analysis of 2,4-Di-tert-butylphenyl methyl carbonate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
2,4-Di-tert-butylphenyl methyl carbonate (C₁₆H₂₄O₃, MW: 264.36 g/mol ) is a sterically hindered aromatic carbonate.[1] Its structural progenitor, 2,4-Di-tert-butylphenol, is a widely utilized antioxidant and a precursor for UV stabilizers.[2][3] The analysis of such carbonate esters is crucial for quality control in manufacturing, stability studies, and understanding metabolic or degradation pathways. Mass spectrometry, particularly when coupled with gas chromatography, stands as the premier technique for this purpose, offering unparalleled sensitivity and structural detail. This guide will focus on the predictable and characteristic fragmentation of this molecule under Electron Ionization (EI), providing a foundational understanding for its identification in complex matrices.
Table 1: Physicochemical Properties of 2,4-Di-tert-butylphenyl methyl carbonate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄O₃ | PubChem[1] |
| Molecular Weight | 264.36 g/mol | PubChem[1] |
| IUPAC Name | (2,4-di-tert-butylphenyl) methyl carbonate | PubChem[1] |
| XLogP3 | 5.4 | PubChem[1] |
Electron Ionization (EI) Mass Spectrometry: A Rationale
For a volatile and thermally stable molecule like 2,4-Di-tert-butylphenyl methyl carbonate, GC-MS with Electron Ionization (EI) is the method of choice. In EI, high-energy electrons (typically 70 eV) bombard the analyte, causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M⁺•).[4] The excess energy imparted to this ion is substantial, leading to its fragmentation into a series of smaller, characteristic ions. This fragmentation pattern serves as a molecular fingerprint, enabling confident structural identification. While other "softer" ionization techniques like Chemical Ionization (CI) can be used to enhance the molecular ion signal, the rich structural information provided by EI is indispensable for initial characterization.[5]
The Fragmentation Pathway: A Predictive Elucidation
The structural features of 2,4-Di-tert-butylphenyl methyl carbonate—two bulky tert-butyl groups and a carbonate ester linkage—dictate a highly predictable fragmentation cascade. The stability of the resulting carbocations is the primary driving force for the observed cleavages.[6]
The most energetically favorable fragmentations involve the sterically strained tert-butyl groups.
-
Loss of a Methyl Radical ([M-15]⁺): The most common fragmentation for compounds containing a tert-butyl group attached to an aromatic system is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation.[7] This is confirmed by the mass spectrum of the precursor, 2,4-Di-tert-butylphenol, which shows a base peak at [M-15]⁺ (m/z 191 from a molecular weight of 206).[8] For our target molecule, this results in the formation of a prominent ion at m/z 249 . This is often the base peak in the spectrum.
-
Formation of the tert-Butyl Cation ([C₄H₉]⁺): Alpha-cleavage can result in the loss of a tert-butyl radical, but the formation of the extremely stable tert-butyl cation at m/z 57 is a hallmark of this structural motif and is expected to be a highly abundant ion.
-
Cleavage of the Carbonate Moiety: The carbonate group itself offers several cleavage points. Fragmentation tends to occur alpha to the carbonyl group.[9][10]
-
Loss of Methoxy Radical ([M-31]⁺): Cleavage of the O–CH₃ bond can lead to the formation of an acylium ion at m/z 233 .
-
Loss of Methoxycarbonyl Radical ([M-59]⁺): Cleavage of the aryl-O bond results in the loss of •COOCH₃, yielding an ion corresponding to the 2,4-di-tert-butylphenoxide radical cation at m/z 205 .
-
Caption: Predicted EI fragmentation pathway for 2,4-Di-tert-butylphenyl methyl carbonate.
Table 2: Summary of Predicted Key Ions in the EI Mass Spectrum
| m/z | Proposed Ion Structure | Description of Loss | Predicted Relative Abundance |
|---|---|---|---|
| 264 | [C₁₆H₂₄O₃]⁺• | Molecular Ion (M⁺•) | Low to Medium |
| 249 | [M - CH₃]⁺ | Loss of a methyl radical from a tert-butyl group | High (Likely Base Peak) |
| 233 | [M - OCH₃]⁺ | Loss of a methoxy radical | Low to Medium |
| 205 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical | Medium |
| 57 | [C₄H₉]⁺ | tert-Butyl cation | High |
Comparison of Analytical Methodologies
While GC-MS is a powerful tool, selecting the optimal analytical technique depends on the specific research question, such as routine quantification versus novel identification.
Table 3: Comparative Guide to Analytical Techniques
| Technique | Primary Use | Sensitivity | Structural Information | Throughput | Key Limitation |
|---|---|---|---|---|---|
| GC-MS (EI) | Identification & Quantification | High | High (via fragmentation) | High | Molecular ion may be weak/absent |
| GC-MS (CI) | Molecular Weight Confirmation | High | Low | High | Limited structural data |
| HPLC-UV | Quantification | Medium | None | High | Co-elution risk; no identification |
| NMR | Definitive Structure Elucidation | Low | Very High (unambiguous) | Low | Requires pure sample; low sensitivity |
| FTIR | Functional Group Analysis | Medium | Low (functional groups only) | High | Not suitable for complex mixtures |
GC-MS offers the best balance of sensitivity, structural detail, and throughput for analyzing this compound in most research and development settings.[11] For routine quality control where the identity is known, HPLC-UV could be a cost-effective alternative. For absolute structural confirmation of an unknown, NMR would be required, though it is far less sensitive.
Experimental Protocols & Workflow
A trustworthy protocol is a self-validating one. The following GC-MS method is designed for robust and reproducible analysis of hindered phenols and their derivatives.
Protocol: GC-MS Analysis of 2,4-Di-tert-butylphenyl methyl carbonate
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of a high-purity solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a working concentration of 1-10 µg/mL.
-
Causality: Using a volatile, high-purity solvent ensures no interference with the analyte peak and promotes efficient vaporization in the GC inlet.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[12]
-
-
GC Parameters:
-
Column: Agilent J&W HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.[12]
-
Causality: A 5% phenyl-methylpolysiloxane phase provides excellent resolving power for a wide range of semi-volatile organic compounds.
-
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, Split mode (50:1 ratio).
-
Causality: Split injection prevents column overloading and ensures sharp chromatographic peaks for concentrated samples.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Causality: The initial hold allows for solvent focusing, while the temperature ramp ensures efficient elution and separation from potential impurities.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Causality: This range covers the expected molecular ion and all significant fragments without collecting unnecessary low-mass data.
-
-
Solvent Delay: 3 minutes.
-
Causality: Prevents the high-intensity solvent peak from saturating the detector and causing premature filament burnout.
-
-
Caption: Standard experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometric analysis of 2,4-Di-tert-butylphenyl methyl carbonate is defined by predictable and structurally informative fragmentation. A GC-MS method utilizing Electron Ionization is the superior choice for both identification and quantification, providing a rich fingerprint characterized by a base peak at [M-15]⁺ (m/z 249) and a strong signal for the tert-butyl cation (m/z 57). While alternative methods like HPLC-UV have a role in routine quantification, they lack the definitive structural power of mass spectrometry. The protocols and comparative data presented herein provide a comprehensive framework for researchers to confidently analyze this compound and its structural analogs, ensuring data integrity and accelerating research and development objectives.
References
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
-
ResearchGate. (n.d.). Mass spectrum of 2,4-di-tert-butylphenol. Retrieved from [Link]
-
Obode, O. C., Adebayo, A. H., & Li, C. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]
-
Lee, M. R., & Hsiang, W. S. (2002). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Di-tert-butylphenol. NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Carbonate Esters, Additives, and Phosphate Esters in Lithium-Ion Battery Electrolyte Using GCMS-QP2050. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Di-tert-butylphenyl methyl carbonate. Retrieved from [Link]
-
Agilent. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. Retrieved from [Link]
-
Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Walwil, H. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
Trefz, P., et al. (2023). Gas chromatography coupled to time-of-flight mass spectrometry using parallel electron and chemical ionization with permeation-based swift reagent ion switching. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. 2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3 | CID 59544152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. research.unipd.it [research.unipd.it]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Di-tert-butylphenol(96-76-4) MS spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccsenet.org [ccsenet.org]
- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
FT-IR spectrum of 2,4-Di-tert-butylphenyl methyl carbonate
An In-Depth Technical Guide to the FT-IR Spectroscopic Profiling of 2,4-Di-tert-butylphenyl Methyl Carbonate
Executive Summary: The Analytical Context
In pharmaceutical development and Extractables & Leachables (E&L) studies, 2,4-Di-tert-butylphenyl methyl carbonate (CAS 873055-54-0) occupies a critical niche. It is frequently encountered in two distinct contexts:
-
Synthetic Intermediate: As a protected precursor in the synthesis of active pharmaceutical ingredients (APIs) containing the 2,4-di-tert-butylphenol moiety (e.g., analogs of CFTR modulators like Ivacaftor).
-
Analytical Artifact/Derivatization Product: In gas chromatography (GC) or liquid chromatography (LC) workflows involving methanol and carbonate buffers, the parent antioxidant 2,4-di-tert-butylphenol (a ubiquitous degradation product of Irgafos 168) can undergo transesterification or carbonylation to form this carbonate species.
Misidentifying this compound as the parent phenol or a phosphate degradant can lead to erroneous risk assessments in drug product safety. This guide provides a definitive spectroscopic framework to distinguish 2,4-di-tert-butylphenyl methyl carbonate from its structural analogs using Fourier Transform Infrared (FT-IR) spectroscopy.
Molecular Architecture & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The transition from the parent phenol to the methyl carbonate introduces a specific "spectral fingerprint" change—primarily the silencing of the hydroxyl rotor and the emergence of the carbonyl dipole .
| Functional Group | Structural Motif | Vibrational Mode | Diagnostic Value |
| Carbonate Ester | Ar-O-C(=O)-O-Me | C=O Stretching | High : Differentiates from phenol and phosphites. |
| Aromatic Ring | 1,2,4-substituted benzene | C=C Ring Stretch | Medium : Confirms the core scaffold. |
| tert-Butyl Groups | -C(CH₃)₃ | C-H Bending (Doublet) | High : Signature of the 2,4-di-tert-butyl moiety. |
| Ether Linkage | C-O-C | C-O Stretching | Medium : Overlaps with other esters/ethers. |
Comparative Spectral Analysis: The Discrimination Matrix
The following table contrasts the FT-IR profile of the target carbonate against its two most common "imposters" in a drug development context: the parent phenol (hydrolysis product) and the phosphate (oxidative degradant).
Table 1: Diagnostic Peak Assignments (wavenumbers in cm⁻¹)
| Vibrational Mode | Target: Methyl Carbonate | Alt 1: 2,4-Di-tert-butylphenol | Alt 2: Bis(2,4-di-tert-butylphenyl)phosphate |
| O-H Stretch | Absent | 3600–3200 (Broad, Strong) | Absent (unless hydrolyzed) |
| C=O Stretch | 1760–1775 (Strong) | Absent | Absent |
| P=O Stretch | Absent | Absent | 1280–1300 (Strong) |
| P-O-C Stretch | Absent | Absent | 950–1050 (Strong) |
| C-O Stretch | 1240–1260 (Strong) | 1150–1200 (Phenolic C-O) | Overlapped |
| t-Butyl Doublet | 1365 & 1395 | 1360 & 1390 | 1365 & 1395 |
| Aromatic C-H | 3050 (Weak) | 3050 (Weak) | 3050 (Weak) |
Technical Insight: The carbonyl band in aryl alkyl carbonates (like our target) typically appears at a higher frequency (1760+ cm⁻¹) than standard aliphatic esters (~1740 cm⁻¹) due to the resonance inhibition by the aromatic ring oxygen, which increases the double-bond character of the carbonyl.
Experimental Protocol: Synthesis of Analytical Standard
Since 2,4-di-tert-butylphenyl methyl carbonate is not always available as a certified reference material (CRM), researchers must often synthesize a standard to validate the spectrum. The following protocol is a self-validating system adapted from standard phenol protection methodologies.
Objective: Synthesize high-purity standard for FT-IR library addition. Precursors: 2,4-Di-tert-butylphenol (CAS 96-76-4), Methyl Chloroformate, Triethylamine (TEA).
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 10.0 g (48.5 mmol) of 2,4-di-tert-butylphenol in 100 mL of anhydrous Dichloromethane (DCM).
-
Add 1.2 equivalents (58.2 mmol) of Triethylamine (TEA) .
-
Cool the solution to 0°C in an ice bath to suppress side reactions.
-
-
Acylation (The Critical Step):
-
Add 1.1 equivalents (53.4 mmol) of Methyl Chloroformate dropwise over 20 minutes.
-
Mechanism:[1][2][3] The TEA deprotonates the phenol, creating a phenoxide nucleophile that attacks the carbonyl of the chloroformate.
-
Validation Check: Monitor by TLC (Hexane:Ethyl Acetate 9:1). The starting material spot (Rf ~0.6) should disappear, replaced by a less polar product spot (Rf ~0.8).
-
-
Work-up & Isolation:
-
Allow to warm to room temperature and stir for 4 hours.
-
Wash the organic phase with 1M HCl (to remove TEA), then saturated NaHCO₃ (to remove acid traces), and finally Brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the resulting solid from cold methanol or purify via flash column chromatography (Silica gel, 100% Hexane → 5% EtOAc/Hexane).
-
-
FT-IR Sample Preparation:
-
Technique: Attenuated Total Reflectance (ATR) is preferred for this solid.
-
Protocol: Place ~5 mg of the purified crystal on the Diamond ATR crystal. Apply high pressure clamp. Collect 32 scans at 4 cm⁻¹ resolution.
-
Identification Logic & Workflow
The following diagram illustrates the decision logic for identifying this compound in a complex E&L mixture.
Figure 1: Spectroscopic decision tree for differentiating the target carbonate from common antioxidant degradants.
Mechanistic Pathway of Formation
Understanding how this compound appears in your sample is as important as identifying it.
Figure 2: Origin pathways.[3][4][5] The dashed line represents a potential analytical artifact pathway during extraction.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 2,4-Di-tert-butylphenol Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2025). ICH Q3E Guideline for Extractables and Leachables. Retrieved from [Link]
-
Markley, L. C., et al. (2023).[1] Safety assessment for Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) used as an antioxidant. Food and Chemical Toxicology. Retrieved from [Link]
Sources
2,4-Di-tert-butylphenyl methyl carbonate vs Boc-anhydride for amine protection
This guide provides an in-depth technical comparison between 2,4-Di-tert-butylphenyl methyl carbonate and Di-tert-butyl dicarbonate (Boc-anhydride) for amine protection.
It is critical to clarify the chemical distinction immediately:
-
Boc-Anhydride (
) installs the tert-Butoxycarbonyl (Boc) group (acid-labile). -
2,4-Di-tert-butylphenyl methyl carbonate is a "mixed carbonate" reagent that installs the Methoxycarbonyl (Moc) group (base-labile/stable).
While
Part 1: Executive Technical Summary
| Feature | Boc-Anhydride ( | 2,4-Di-tert-butylphenyl Methyl Carbonate |
| Protecting Group | Boc (tert-Butoxycarbonyl) | Moc (Methoxycarbonyl) |
| Reagent Type | Symmetrical Anhydride | Mixed Activated Carbonate |
| Leaving Group | tert-Butoxide (decarboxylates to | 2,4-Di-tert-butylphenol (2,4-DTBP) |
| Physical State | Low-melting solid ( | Crystalline Solid (High MP) |
| Thermal Stability | Low (Risk of thermal runaway > | High (Stable crystalline solid) |
| Atom Economy | Poor (Generates | Moderate (Generates recyclable phenol) |
| Selectivity | Moderate (Reacts with most nucleophiles) | High (Tunable via steric bulk of phenol) |
| Deprotection | Acidic (TFA, HCl) | Basic (NaOH, Hydrazine) or Enzymatic |
Part 2: Mechanistic & Application Analysis
Boc-Anhydride: The Transient Standard
Mechanism:
-
Pros: Fast kinetics, gaseous byproduct (
) simplifies workup, product (Boc-amine) is easily cleaved by acid (TFA/DCM). -
Cons:
is thermally unstable. In large-scale manufacturing, the evolution of poses pressurization risks. It is also sensitive to moisture.
2,4-Di-tert-butylphenyl Methyl Carbonate: The Stable Specialist
Mechanism: This reagent functions as an acylating agent . The amine attacks the methyl carbonate carbonyl. The 2,4-di-tert-butylphenol acts as the leaving group.
-
Why 2,4-DTBP? The bulky tert-butyl groups at the 2 and 4 positions of the phenol ring serve two purposes:
-
Electronic Activation: They modulate the electrophilicity of the carbonate, making it reactive enough for amines but stable to hydrolysis.
-
Steric Selectivity: The bulk hinders the approach of hindered amines, allowing for chemoselective protection of primary amines over secondary amines (or less hindered over hindered).
-
-
Product Utility: The resulting Moc-protected amine (
) is significantly more stable than a Boc-amine. It resists acidic conditions (surviving TFA deprotection of other groups) and requires strong base or specific conditions to remove.
Decision Matrix: When to Use Which?
-
Use Boc-Anhydride when:
-
You need a temporary protecting group for peptide synthesis or multi-step synthesis.
-
You require mild, acid-mediated deprotection.
-
Speed and commercial availability are the primary drivers.
-
-
Use 2,4-Di-tert-butylphenyl Methyl Carbonate when:
-
You require permanent protection or a "capping" group (Moc) that survives acidic conditions.
-
Safety/Stability: You need a solid, thermally stable reagent for storage or transport (avoiding the explosion hazards of bulk
). -
Selectivity: You need to discriminate between polyamines (e.g., protecting a primary amine in the presence of a secondary amine).
-
Process Chemistry: As seen in the synthesis of drugs like Ivacaftor , this reagent is used to introduce the carbonate moiety precisely, often utilizing the 2,4-DTBP group as a handle for crystallization or purification before the final coupling.
-
Part 3: Experimental Protocols
Protocol A: Standard Boc Protection with
Objective: Protection of Phenylalanine methyl ester.
-
Dissolution: Dissolve amino acid ester HCl salt (10 mmol) in DCM (30 mL).
-
Base Addition: Add Triethylamine (TEA, 22 mmol) slowly at
. -
Reagent Addition: Add
(11 mmol) dissolved in minimal DCM dropwise. -
Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor
evolution. -
Workup: Wash with 1M citric acid (to remove excess amine/TEA), then brine. Dry over
.[1] -
Purification: Evaporate solvent. Product is usually pure enough for next steps.
Protocol B: Moc Protection with 2,4-Di-tert-butylphenyl Methyl Carbonate
Objective: Chemoselective protection of a primary amine in a diamine.
-
Preparation: Dissolve the diamine (10 mmol) in THF or MeCN (50 mL).
-
Reagent Addition: Add 2,4-Di-tert-butylphenyl methyl carbonate (10 mmol). Note: No exogenous base is strictly required if the amine is nucleophilic enough, but 1.1 eq of TEA accelerates the reaction.
-
Reaction: Stir at
(The bulky leaving group often requires mild heating compared to the highly reactive ). -
Monitoring: Monitor by TLC/HPLC. The release of 2,4-di-tert-butylphenol (UV active) indicates progress.
-
Workup:
-
Dilute with EtOAc.[1]
-
Crucial Step: Wash with 1M NaOH or KOH. This converts the liberated 2,4-di-tert-butylphenol into its water-soluble phenolate, removing it from the organic phase.
-
Wash with brine, dry, and concentrate.
-
-
Result: The primary amine is converted to the Methyl Carbamate (
).
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways and selectivity profiles of the two reagents.
Figure 1: Mechanistic divergence between Boc-anhydride (Acid-labile pathway) and Mixed Carbonate (Stable Moc pathway).
Part 5: References
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates. Synthesis, 2002(15), 2195-2202. Link
-
Knölker, H. J., & Braxmeier, T. (1996). A Novel Method for the Synthesis of Isocyanates and Carbamates. Tetrahedron Letters, 37(33), 5861-5864. Link
-
Vertex Pharmaceuticals. (2010). Process for the synthesis of Ivacaftor (VX-770). World Intellectual Property Organization, WO2011019413. (Example of 2,4-di-tert-butylphenyl methyl carbonate as a process intermediate). Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link
Sources
Advanced Methoxycarbonylation: Evaluating 2,4-Di-tert-butylphenyl Methyl Carbonate as a Green Alternative to Chloroformates
Executive Summary
In the landscape of organic synthesis, the introduction of the methoxycarbonyl protecting group (Moc) or the synthesis of methyl carbamates is routinely achieved using Methyl Chloroformate (MCF) . While effective, MCF presents significant safety hazards (toxicity, lachrymatory effects) and chemical limitations (poor selectivity, moisture sensitivity).
This guide evaluates 2,4-Di-tert-butylphenyl methyl carbonate (CAS 873055-54-0) as a superior, solid-state alternative. By leveraging the steric bulk and leaving-group stability of the 2,4-di-tert-butylphenol moiety, this reagent offers a distinct advantage in chemoselectivity and process safety over traditional chloroformates.
Mechanistic Foundation: The Leaving Group Dilemma
To understand the superiority of the carbonate, we must analyze the acylation mechanism. Both reagents function via a nucleophilic substitution at the carbonyl carbon. The differentiator is the leaving group (LG).
The Competitors
-
Methyl Chloroformate (MCF): LG is Chloride (
). Highly reactive, releases HCl. -
2,4-Di-tert-butylphenyl Methyl Carbonate (DTB-MC): LG is 2,4-Di-tert-butylphenoxide. Tunable reactivity, releases a neutral phenol (after workup).
Pathway Visualization
The following diagram illustrates the divergent pathways and safety profiles of these reagents.
Figure 1: Comparative reaction pathways showing the leaving group divergence between traditional chloroformates and the bulky carbonate alternative.
Comparative Performance Analysis
The choice between MCF and DTB-MC depends on the specific requirements of the synthesis (e.g., scale, presence of sensitive functional groups).
Table 1: Technical Specification Comparison
| Feature | Methyl Chloroformate (MCF) | 2,4-Di-tert-butylphenyl Methyl Carbonate | Phenyl Chloroformate |
| CAS Number | 79-22-1 | 873055-54-0 | 1885-14-9 |
| Physical State | Volatile Liquid | Crystalline Solid | Liquid |
| Reactivity | High (Non-selective) | Moderate (Chemoselective) | High |
| Leaving Group | Chloride ( | 2,4-Di-tert-butylphenoxide | Phenoxide |
| Byproduct | HCl (Gas/Acid) | 2,4-Di-tert-butylphenol | Phenol |
| Atom Economy | High | Low (Large LG) | Moderate |
| Storage Stability | Poor (Hydrolyzes in air) | Excellent (Shelf-stable) | Moderate |
| Safety Profile | Danger: Lachrymator, Toxic | Warning: Irritant | Danger: Corrosive |
| Selectivity | Reacts with | Preferential to | Low Selectivity |
Key Advantages of DTB-MC
-
Chemoselectivity (The "Steric Shield"): The two tert-butyl groups at the 2,4-positions of the leaving group create significant steric hindrance. This slows down the attack of bulky nucleophiles.
-
Result: DTB-MC can selectively protect primary amines in the presence of secondary amines or alcohols, a feat difficult to achieve with the hyper-reactive MCF.
-
-
Safety & Handling: MCF requires strict anhydrous conditions and fume hoods due to phosgene generation upon decomposition. DTB-MC is a solid that can be weighed on an open benchtop, eliminating the risk of inhalation toxicity.
-
Purification (The "Lipophilic Trick"): The byproduct, 2,4-di-tert-butylphenol, is highly lipophilic (LogP ~ 5.4).
-
Protocol: After the reaction, a simple wash with a non-polar solvent (like Hexane or cold Ether) or filtration often removes the byproduct, whereas removing phenol (from phenyl chloroformate) or quenching excess MCF can be chemically messy.
-
Experimental Protocols
Protocol A: Standard Acylation with Methyl Chloroformate (The "Old" Way)
Use this for simple, small molecules where atom economy is the priority.
-
Setup: Flame-dried round-bottom flask,
atmosphere. -
Solvent: Anhydrous DCM or THF.
-
Base: Add 1.2 eq. Pyridine or Triethylamine (TEA) to scavenge HCl.
-
Addition: Cool to 0°C . Add Substrate (1.0 eq). Dropwise add MCF (1.1 eq) over 15 mins.
-
Critical: Exotherm control is mandatory to prevent bis-acylation.
-
-
Workup: Quench with water (violent bubbling possible). Wash with 1M HCl to remove pyridine. Dry and concentrate.
Protocol B: Precision Acylation with 2,4-DTBP Methyl Carbonate (The "Green" Way)
Use this for late-stage functionalization or acid-sensitive substrates.
-
Setup: Standard glass vial or flask (Air tolerant).
-
Solvent: DCM, Acetonitrile, or Toluene.
-
Base: 1.0 - 1.2 eq. DIPEA or TEA (Catalytic DMAP may be added for alcohols).
-
Reaction: Add Substrate (1.0 eq) and DTB-MC (1.05 eq) at Room Temperature .
-
Note: No ice bath required. If the amine is hindered, heat to 40°C.
-
-
Monitoring: Monitor by TLC. The spot for the carbonate reagent will disappear, replaced by the spot for the 2,4-di-tert-butylphenol (high
). -
Workup (Self-Validating Step):
-
Evaporate solvent.[1]
-
Redissolve in minimal MeOH/Water. The product often precipitates while the lipophilic phenol remains in solution (or vice versa depending on product polarity).
-
Alternative: Column chromatography is simplified as the byproduct elutes very fast in non-polar solvents.
-
Decision Matrix: When to Switch?
Use the following logic flow to determine the appropriate reagent for your campaign.
Figure 2: Decision matrix for selecting between chloroformates and active carbonates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59544152, 2,4-Di-tert-butylphenyl methyl carbonate. Retrieved from [Link]
- Burk, R. M., et al. (1993). Active Carbonates in Organic Synthesis.
Sources
A Comparative Guide to Reagents for Phenolic Methyl Carbonate Synthesis: Alternatives to 2,4-Di-tert-butylphenyl methyl carbonate
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. The methyl carbonate moiety is a versatile functional group, frequently employed to mask the reactivity of phenols. This protection strategy is critical in multi-step syntheses where the presence of a free hydroxyl group would be incompatible with subsequent reaction conditions. The reagent 2,4-Di-tert-butylphenyl methyl carbonate serves as a specialized agent for this transformation, leveraging its bulky, sterically hindered phenolic leaving group to potentially modulate reactivity and selectivity.
However, reliance on a single, specialized reagent can present challenges related to cost, availability, and a fixed reactivity profile. For researchers and process chemists, a thorough understanding of the available alternatives is essential for optimizing synthetic routes, enhancing process safety, and adhering to the principles of green chemistry. This guide provides an in-depth, objective comparison of the primary alternative reagents for the synthesis of phenyl methyl carbonates. We will move beyond a simple listing of options to explore the mechanistic underpinnings, performance data, and practical considerations for each alternative, empowering scientists to make informed decisions tailored to their specific synthetic challenges.
The Benchmark: Understanding 2,4-Di-tert-butylphenyl methyl carbonate
Before evaluating alternatives, it is crucial to understand the benchmark reagent. 2,4-Di-tert-butylphenyl methyl carbonate is a solid compound whose utility lies in its function as a methyl carbonate transfer agent.[1] The two bulky tert-butyl groups on the phenyl ring influence its physical properties, such as solubility and stability, and its chemical reactivity.[2] In a transesterification-type reaction, a nucleophilic phenol would attack the carbonate carbonyl, displacing the 2,4-di-tert-butylphenoxide anion. The stability and steric bulk of this leaving group are the defining features that dictate the reagent's performance.
Presumed Mechanism of Action:
Caption: General mechanism for methyl carbonate transfer.
Advantages:
-
Solid and Stable: Potentially easier to handle and store than volatile liquids or gases.
-
Defined Reactivity: The specific leaving group provides a unique reactivity profile that may be advantageous in certain niche applications.
Disadvantages:
-
Atom Economy: The large phenolic leaving group results in poor atom economy.
-
Cost and Availability: As a specialized reagent, it is generally more expensive and less readily available than commodity chemicals.
-
Byproduct Removal: The phenolic byproduct must be separated from the desired product.
Alternative Reagents: A Performance-Based Comparison
The selection of an appropriate reagent for methyl carbonylation hinges on a balance of reactivity, safety, cost, and environmental impact. We will now analyze the most prominent alternatives.
The Workhorse: Methyl Chloroformate (MCF)
Methyl chloroformate is a highly reactive, classic reagent for the formation of methyl carbonates.[3] Its efficacy stems from the excellent chloride leaving group, which facilitates rapid reaction with nucleophiles like phenoxides.
Mechanism & Causality: The reaction proceeds via a straightforward nucleophilic acyl substitution. A base, typically a tertiary amine like pyridine or triethylamine, is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. This anion then readily attacks the electrophilic carbonyl carbon of MCF, displacing the chloride ion. The choice of base is critical; a non-nucleophilic, sterically hindered base can prevent side reactions, while a base like pyridine can also act as a nucleophilic catalyst.
Performance Profile:
-
Reactivity: Very high. Reactions are often fast and can be conducted at low temperatures (0 °C to room temperature).
-
Yields: Generally high to excellent, even with moderately hindered phenols.[4]
-
Drawbacks:
-
Toxicity: Highly toxic and corrosive. Must be handled with extreme care in a well-ventilated fume hood.[3]
-
Moisture Sensitivity: Readily hydrolyzes to methanol and HCl, requiring anhydrous reaction conditions.
-
Byproducts: Produces stoichiometric amounts of salt (e.g., pyridinium hydrochloride), which must be removed during workup.
-
Representative Experimental Protocol: Methyl Carbonate Formation using MCF
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the phenol (1.0 equiv.) and an anhydrous solvent (e.g., CH₂Cl₂, THF) (approx. 0.5 M).
-
Basification: Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Reagent Addition: Add methyl chloroformate (1.1 equiv.) dropwise via syringe over 15-20 minutes. A precipitate (pyridinium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with dilute HCl (to remove pyridine), then with saturated NaHCO₃ solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
The Green Champion: Dimethyl Carbonate (DMC)
Dimethyl carbonate is a non-toxic, environmentally benign reagent that has gained significant attention as a green alternative to traditional methylating and carbonylating agents.[5][6][7] Unlike the aggressive MCF, DMC's reactivity is tunable and requires catalytic activation.
Mechanism & Causality: DMC exhibits dual reactivity. The reaction outcome is highly dependent on the nucleophile and the catalyst.
-
O-Methylation (Sₙ2 pathway): Phenoxide attacks one of the methyl groups of DMC, with methoxycarbonyl anion as the leaving group. This is the dominant pathway for phenols, especially with strong bases at high temperatures.
-
Methoxycarbonylation (Bₐc2 pathway): The nucleophile attacks the carbonyl carbon. This pathway is more common for aliphatic alcohols but can be promoted for phenols under specific catalytic conditions.
To favor methyl carbonate formation from phenols, milder conditions and specific catalysts are needed, though O-methylation often remains a competitive side reaction. The key is to activate the DMC carbonyl without promoting Sₙ2 attack on the methyl group.
Performance Profile:
-
Reactivity: Low. Requires elevated temperatures (typically 90-160 °C) and a catalyst.[6][8][9]
-
Selectivity: Can be highly selective, but conditions must be carefully optimized to avoid O-methylation.
-
Catalysts: A variety of catalysts can be used, including bases like K₂CO₃, Cs₂CO₃, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5][9]
-
Advantages:
-
Safety: Non-toxic and biodegradable.
-
Green Chemistry: Byproducts are methanol and CO₂, which are far more benign than hydrochloride salts.[5]
-
Cost-Effective: Inexpensive and available in bulk.
-
Representative Experimental Protocol: Base-Catalyzed Methylation with DMC
-
Setup: In a sealed pressure vessel or a flask equipped with a reflux condenser, combine the phenol (1.0 equiv.), dimethyl carbonate (often used as solvent or in large excess), and a catalytic amount of base (e.g., Cs₂CO₃, 0.25 equiv.).
-
Reaction: Heat the mixture to 120-160 °C with vigorous stirring. The reaction progress should be monitored over several hours (4-24 h) by GC-MS or LC-MS to determine the ratio of O-methylation to methyl carbonylation.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The product can be purified by chromatography to separate it from unreacted starting material and any O-methylated byproduct.
The High-Hazard Specialist: Triphosgene (Bis(trichloromethyl) carbonate)
For particularly challenging or sterically hindered substrates where other reagents fail, phosgene surrogates like triphosgene offer a path to success. Triphosgene is a stable, crystalline solid that serves as a safer-to-handle equivalent of gaseous phosgene.[10]
Mechanism & Causality: In the presence of a nucleophilic catalyst (like pyridine or DMAP), triphosgene decomposes to release three equivalents of phosgene in situ. Phosgene then reacts with the phenol to form a phenyl chloroformate intermediate. Subsequent reaction with methanol, typically in the same pot, yields the desired methyl carbonate. This two-step, one-pot procedure offers high efficiency.
Performance Profile:
-
Reactivity: Extremely high, comparable to using phosgene gas directly.
-
Versatility: Can be used for a wide range of carbonylation reactions.[11]
-
Drawbacks:
-
Extreme Toxicity: Although a solid, triphosgene and its decomposition product, phosgene, are highly toxic and require stringent safety protocols and a dedicated, well-maintained fume hood.[10]
-
Stoichiometry: Precise control of stoichiometry is critical to avoid side reactions.
-
Quantitative Data Summary and Comparative Analysis
To provide a clear, at-a-glance comparison, the following table summarizes the key performance indicators for each reagent class.
| Feature | Methyl Chloroformate (MCF) | Dimethyl Carbonate (DMC) | Triphosgene | 2,4-Di-tert-butylphenyl methyl carbonate |
| Physical State | Volatile, corrosive liquid | Volatile liquid | Crystalline solid | Solid |
| Reactivity | Very High | Low to Moderate | Extremely High | Moderate (Presumed) |
| Typical Temp. | 0 °C to 25 °C | 90 °C to 160 °C | 0 °C to 25 °C | Varies (Requires catalyst) |
| Safety Profile | Highly toxic, corrosive | Non-toxic, flammable | Extremely toxic solid | Moderate (Irritant) |
| Key Byproducts | HCl salts (e.g., Py·HCl) | Methanol, CO₂ | HCl salts | 2,4-Di-tert-butylphenol |
| Green Aspect | Poor | Excellent | Very Poor | Poor (Atom Economy) |
| Primary Use Case | General-purpose, high yield | Green chemistry, large scale | Difficult/hindered substrates | Specialized applications |
Decision-Making Workflow for Reagent Selection
Choosing the right reagent is a multi-factorial decision. The following workflow, presented as a logic diagram, can guide researchers to the optimal choice based on experimental priorities.
Caption: A decision-making workflow for selecting a methyl carbonylation reagent.
Conclusion
While 2,4-Di-tert-butylphenyl methyl carbonate represents a specific tool for methyl carbonate synthesis, a broader palette of reagents offers greater flexibility for the modern chemist. Methyl Chloroformate remains the go-to reagent for rapid, high-yielding transformations on the lab scale, provided its toxicity is properly managed. For processes where safety, environmental impact, and cost are paramount, Dimethyl Carbonate stands out as the superior green alternative, though it demands more rigorous process optimization to achieve desired reactivity and selectivity. In cases of extreme steric hindrance or low reactivity, the power of Triphosgene is undeniable, but it should only be used by experienced personnel with the appropriate safety infrastructure. By understanding the causal mechanisms and performance trade-offs of each alternative, researchers can strategically select the optimal reagent to advance their synthetic goals efficiently, safely, and sustainably.
References
- US6706929B2, "Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols", Google P
-
Tundo, P., & Selva, M. (2002). Dimethylcarbonate for eco-friendly methylation reactions. Journal of Cleaner Production, 10(8), 825-831. (Note: URL from ResearchGate is a request page, direct link not available) [Link]
-
Bhagwat, D. A., & Datar, A. G. (2014). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. ResearchGate, [Link]
-
Quora. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Quora, [Link]
-
Kobe University. (2022). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. Kobe University News, [Link]
-
Pivonka, D. E. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?. Organic Process Research & Development, 21(9), 1365-1373. [Link]
-
Astuti, W., & Prasetyoko, D. (2017). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate, [Link]
-
The Hive. (2003). Methylation of phenols using DMC and a PTC. Hive Novel Discourse, [Link]
-
PubChem. 2,4-Di-tert-butylphenyl methyl carbonate. National Center for Biotechnology Information, [Link]
-
Anderson, B. A., & Beck, J. P. (2001). New Process for the Preparation of Methyl Carbonates. Organic Letters, 3(18), 2871-2873. [Link]
-
ChemicalBook. (2025). Methyl carbonate. ChemBK, [Link]
-
Wikipedia. Methyl chloroformate. Wikipedia, [Link]
Sources
- 1. 2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3 | CID 59544152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
- 3. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosgene and Substitutes [sigmaaldrich.com]
Structural Elucidation of 2,4-Di-tert-butylphenyl Methyl Carbonate: A Comparative Technical Guide
Executive Summary
2,4-Di-tert-butylphenyl methyl carbonate (CAS: 873055-54-0) represents a class of sterically hindered organic carbonates critical in the synthesis of pharmaceutical intermediates (e.g., for Ivacaftor derivatives) and polymer stabilizers.[1][2]
The defining structural feature of this molecule is the severe steric clash between the ortho-tert-butyl group and the carbonyl oxygen of the carbonate moiety. While solution-state NMR is the standard for purity assessment, it frequently fails to resolve the specific torsional strain and "locked" conformation caused by this steric bulk.
This guide provides a rigorous comparison of Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT alternatives, establishing SC-XRD as the requisite method for defining the precise 3D geometry and torsional barriers of this derivative.[1]
Part 1: The Structural Challenge (Steric Locking)
The primary challenge in characterizing 2,4-di-tert-butylphenyl derivatives is the restricted rotation around the
-
The Ortho-Effect: The bulky tert-butyl group at position 2 occupies significant spatial volume.[1][2]
-
The Carbonate Planarity: The carbonate group (
) prefers a planar geometry due to resonance.[2] -
The Conflict: To minimize steric repulsion between the tert-butyl hydrogens and the carbonyl oxygen, the carbonate group is forced to rotate out of the phenyl ring's plane.
Hypothesis: Unlike simple phenyl carbonates, which may adopt a near-planar conformation, the 2,4-di-tert-butyl derivative adopts a significantly twisted geometry (dihedral angle
Part 2: Comparative Analysis (SC-XRD vs. Alternatives)
The following table contrasts the utility of X-ray crystallography against solution-state NMR and Computational DFT for this specific application.
| Feature | SC-XRD (Solid State) | 1H/13C NMR (Solution State) | DFT (Computational) |
| Primary Output | Precise 3D coordinates, bond lengths, and torsional angles.[1][2] | Chemical shifts, purity, and connectivity.[1][2][3] | Predicted low-energy conformers and rotational barriers.[1][2] |
| Steric Insight | High: Visualizes the exact "frozen" twist angle caused by the t-butyl group. | Low: Rapid rotation at RT often results in time-averaged signals, masking the twist.[1] | Medium: Good prediction, but requires experimental validation (SC-XRD) to confirm the model. |
| Sample State | Single Crystal (Solid).[1][2] | Solvated (Liquid). | Gas Phase or Solvation Model.[1][2] |
| Limitations | Requires a high-quality single crystal; static snapshot only. | Cannot easily distinguish between rapid interconversion and static symmetry. | Theoretical only; depends heavily on the chosen basis set. |
Decision Logic: When to use SC-XRD?
Caption: Decision workflow for selecting SC-XRD versus NMR based on the need for conformational specificity.
Part 3: Experimental Protocols
Synthesis of 2,4-Di-tert-butylphenyl Methyl Carbonate
Objective: Synthesize high-purity material suitable for crystallization.
Reagents:
-
Methyl Chloroformate (1.2 eq)[2]
-
Triethylamine (TEA) (1.5 eq) or Pyridine[2]
-
Dichloromethane (DCM) (Solvent)[2]
Step-by-Step Workflow:
-
Solvation: Dissolve 2,4-di-tert-butylphenol in anhydrous DCM under an inert atmosphere (
). -
Base Addition: Add TEA slowly. The base acts as an acid scavenger for the HCl generated.
-
Cooling: Cool the reaction mixture to 0°C . Reasoning: Although the phenol is hindered, the reaction is exothermic. Cooling prevents side reactions and decomposition.[1]
-
Acylation: Add Methyl Chloroformate dropwise over 30 minutes.
-
Reflux/Stir: Allow to warm to Room Temperature (RT) and stir for 6-8 hours.
-
Workup: Wash organic layer with dilute HCl (to remove excess amine), then water, then brine.[1][2] Dry over
.[1][2] -
Purification: Remove solvent in vacuo. If necessary, purify via column chromatography (Hexane/Ethyl Acetate).[2]
Crystallization Protocol (Critical for X-ray)
Objective: Grow single crystals free of twinning.[2]
Method: Slow Evaporation [1]
-
Solvent Selection: Prepare a saturated solution of the carbonate in Hexane or a Hexane/DCM (3:1) mixture.[2]
-
Filtration: Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial. Reasoning: Removes dust nuclei that cause poly-crystallization.[1][2] -
Evaporation: Cover the vial with Parafilm and poke 3-5 small holes with a needle. Place in a vibration-free area at constant temperature (20°C).
-
Harvesting: Inspect after 24-48 hours. Look for block-like, transparent crystals.[1][2]
SC-XRD Data Collection & Refinement
-
Temperature: 100 K (Cryostream). Reasoning: Reduces thermal motion (ellipsoids) of the tert-butyl methyl groups, which are prone to high disorder.[1]
-
Radiation: Mo-K
( Å) or Cu-K .[1][2] -
Refinement: SHELXL. Special attention must be paid to the tert-butyl groups; if rotational disorder is observed, split positions (A/B parts) may need to be modeled.[1][2]
Part 4: Structural Insights & Data Interpretation[3]
When analyzing the X-ray data for this derivative, the researcher must focus on three specific parameters that define the steric strain.
The Twist Angle ( )
The torsion angle defined by
-
Expectation:
.[1][2] -
Significance: A value near
would indicate conjugation (coplanarity), which is energetically prohibited here due to the ortho-t-butyl group.[1][2] The X-ray structure provides the definitive proof of this deconjugation.
Bond Lengths[1][2]
-
Bond: Expect a length of
Å.[1][2] -
Bond: Expect
Å.[1][2] -
Observation: If the
bond is significantly longer than standard phenyl esters, it confirms that the steric twist has reduced the orbital overlap between the oxygen lone pair and the phenyl ring.
Crystal Packing
The tert-butyl groups act as "bumpers," preventing close
Workflow Visualization
Caption: Step-by-step experimental workflow from synthesis to structural refinement.
References
-
Sigma-Aldrich. (n.d.).[1][2] 2,4-Di-tert-butylphenyl methyl carbonate Product Sheet. Retrieved from [1][2]
-
Godt, A., Unsal, O., & Enkelmann, V. (2000).[1][2] Formation, structure and conformational dynamics of highly substituted diphenylcarbonates. Chemistry (Weinheim an der Bergstrasse, Germany), 6(19), 3522–3530.[1][2] Retrieved from
-
BenchChem. (n.d.).[1][2] 5-Amino-2,4-di-tert-butylphenyl methyl carbonate: Synthesis, Properties, and Application. (Protocol adapted for non-amino derivative).[2] Retrieved from [2]
-
PubChem. (n.d.).[1][2] 2,4-Di-tert-butylphenyl methyl carbonate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [2]
-
Acta Crystallographica. (2017). Crystal structure of (E)-2,6-di-tert-butyl-4-...phenol derivatives. (Context for steric hindrance in t-butyl phenols). Retrieved from
Sources
Structural Validation of Sterically Hindered Carbonates: A Comparative Guide for 2,4-Di-tert-butylphenyl Methyl Carbonate Derivatives
Executive Summary
In drug development and polymer stabilization, 2,4-di-tert-butylphenyl methyl carbonate (CAS: 873055-54-0) serves as a critical intermediate and a model for sterically hindered carbonate prodrugs. Its validation is often complicated by two factors:
-
Hydrolytic Instability: The carbonate linkage is susceptible to hydrolysis, reverting to the parent 2,4-di-tert-butylphenol.
-
Regio-Isomerism: Distinguishing the 2,4-substitution pattern from the 2,6-isomer (BHT derivatives) or 3,5-isomers requires precise spectroscopic assignment.
This guide moves beyond basic identification, providing a comparative analysis of three validation methodologies: NMR (1D/2D) , FT-IR , and Single Crystal X-Ray Diffraction (SC-XRD) .
Chemical Identity & Core Properties[1]
Before validation, establish the baseline properties. The steric bulk of the tert-butyl groups at the 2- and 4-positions significantly influences the chemical shift of the carbonate carbonyl and the crystallization kinetics.
| Property | Specification | Notes |
| IUPAC Name | (2,4-di-tert-butylphenyl) methyl carbonate | |
| Formula | C₁₆H₂₄O₃ | |
| Mol.[1][2][3][4][5][6] Weight | 264.36 g/mol | |
| Appearance | White to off-white crystalline solid | Often forms thin plates; difficult to handle. |
| Solubility | Soluble in CHCl₃, DCM, EtOAc | Hydrolyzes slowly in wet DMSO/Methanol. |
| Key Impurity | 2,4-Di-tert-butylphenol | Result of moisture exposure/hydrolysis. |
Comparative Validation Methodologies
Method A: FT-IR Spectroscopy (The "Quick Check")
Objective: Rapidly distinguish the carbonate ester from the parent phenol.
-
Principle: The conversion of the phenolic -OH to a carbonate -O-C(=O)-O- induces a dramatic shift in the carbonyl region and eliminates the hydroxyl stretch.
-
Protocol: ATR (Attenuated Total Reflectance) on neat solid.
-
Diagnostic Signals:
| Functional Group | Parent Phenol (2,4-DTBP) | Target Carbonate | Interpretation |
| O-H Stretch | 3500–3200 cm⁻¹ (Broad) | Absent | Primary indicator of successful capping. |
| C=O Stretch | Absent | 1775–1790 cm⁻¹ | Aromatic carbonates absorb at higher wavenumbers than typical esters (~1740 cm⁻¹) due to resonance inhibition by the phenoxy oxygen [1]. |
| C-O Stretch | ~1150 cm⁻¹ | 1230–1260 cm⁻¹ | Asymmetric O-C-O stretch. |
Expert Insight: Do not confuse the carbonate doublet often seen in solid-state IR (due to crystal packing splitting) with a mixture of impurities. If the O-H band is absent, the doublet is likely a lattice effect [2].
Method B: NMR Spectroscopy (The Workhorse)
Objective: Unambiguous structural assignment and purity quantification.
-
Protocol: Dissolve ~10 mg in CDCl₃ (Chloroform-d).
-
Note: Avoid DMSO-d₆ unless necessary, as hygroscopic DMSO can accelerate hydrolysis during long 2D acquisitions.
-
Parameter: Relaxation delay (d1) ≥ 5 seconds for quantitative integration of the hindered aromatic protons.
-
1. ^1H NMR (Proton) Analysis
The methyl carbonate group introduces a distinct singlet, while the aromatic region confirms the 2,4-substitution pattern.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Proof |
| Carbonate -OCH₃ | 3.85 – 3.95 | Singlet (s) | 3H | Diagnostic for methyl carbonate. |
| Ar-H (C3) | ~7.40 | Doublet (d, J~2 Hz) | 1H | meta-coupling indicates 2,4-subst. |
| Ar-H (C5) | ~7.20 | dd (J~8, 2 Hz) | 1H | Coupling to C6 and C3. |
| Ar-H (C6) | ~7.00 | Doublet (d, J~8 Hz) | 1H | ortho-coupling. |
| t-Butyl (C2) | 1.35 – 1.40 | Singlet (s) | 9H | Downfield due to carbonate proximity. |
| t-Butyl (C4) | 1.30 – 1.32 | Singlet (s) | 9H | Typical alkyl region. |
2. ^13C NMR & 2D HMBC (Connectivity)
The most critical validation step is proving the Carbonyl (C=O) presence and its connectivity to both the methyl group and the aromatic ring.
-
Carbonyl Shift: Expect the carbonate carbonyl at ~153–155 ppm . This is distinct from esters (~165+ ppm) and ketones (~200 ppm).
-
HMBC Correlation:
-
The -OCH₃ protons (~3.9 ppm) must show a strong cross-peak to the C=O carbon (~154 ppm).
-
Crucial Check: If you see a carbonyl peak but no correlation to the methyl group, you may have formed a symmetric diphenyl carbonate dimer impurity.
-
Method C: Single Crystal X-Ray Diffraction (The Gold Standard)
Objective: Absolute configuration and confirmation of steric locking.
-
Challenge: 2,4-di-tert-butyl derivatives often crystallize as thin plates that diffract poorly due to disordered tert-butyl rotations [3].
-
Optimized Crystallization Protocol:
-
Solvent System: Use a slow evaporation of DCM/Hexane (1:3) or Methanol at 4°C.
-
Pi-Stacking Aid: If plates are too thin, introduce a drop of benzene or toluene. The aromatic solvent can intercalate, stabilizing the lattice via
stacking with the electron-rich phenyl ring [3].
-
-
Validation Criteria:
-
Confirm the trans or cis orientation of the methoxy group relative to the phenyl ring (often cis to minimize steric clash with the 2-position tert-butyl).
-
R-factor should be < 5% for publication-quality data.
-
Visualizing the Validation Workflow
The following diagram outlines the logical decision tree for validating the synthesized carbonate.
Figure 1: Decision tree for the structural validation of hindered phenyl carbonates. Note the critical IR checkpoint for hydrolysis before consuming expensive deuterated solvents.
Synthesis & Degradation Pathway
Understanding the origin of the molecule is vital for identifying impurities. The synthesis typically involves the nucleophilic attack of the hindered phenoxide on methyl chloroformate.
Figure 2: Synthesis and degradation cycle. The target carbonate is kinetically stable but thermodynamically susceptible to moisture, reverting to the starting phenol.
References
-
Spectroscopy Online. (2018). The Infrared Spectra of Organic Carbonates. Retrieved from
-
ResearchGate. (2025). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Retrieved from
-
Reddit / Crystallography Community. (2023). Optimization of thin plate crystal growth for hindered aromatics. Retrieved from
-
PubChem. (2023). 2,4-Di-tert-butylphenyl methyl carbonate (CID 59544152).[3] Retrieved from
-
International Journal of Pharmaceutical Sciences and Research. (2019). Isolation and NMR characterization of 2,4-di-tert-butylphenol. Retrieved from [7]
Sources
- 1. 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 [chemicalbook.com]
- 3. 2,4-Di-tert-butylphenyl methyl carbonate | C16H24O3 | CID 59544152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ijpsr.com [ijpsr.com]
A Prospective Benchmarking Study: Evaluating 2,4-Di-tert-butylphenyl Methyl Carbonate as a Novel Polymer Stabilizer
Abstract
This guide presents a comprehensive framework for benchmarking the performance of 2,4-Di-tert-butylphenyl methyl carbonate as a potential antioxidant and thermal stabilizer in polymeric systems. Due to the limited publicly available data on this specific molecule, we will leverage established principles of polymer degradation and stabilization, drawing comparisons with its close structural analog, 2,4-Di-tert-butylphenol (2,4-DTBP), and well-established industry standards: Irganox 1076 and Butylated Hydroxytoluene (BHT). This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of new stabilizing agents, providing a robust set of experimental protocols and a logical framework for data interpretation.
Introduction: Unveiling the Potential of 2,4-Di-tert-butylphenyl Methyl Carbonate
The relentless pursuit of novel, high-performance polymer additives is a cornerstone of materials science and drug formulation. Hindered phenolic antioxidants are a critical class of stabilizers that protect polymers from thermo-oxidative degradation during processing and end-use.[1][2] 2,4-Di-tert-butylphenyl methyl carbonate is a molecule of interest due to its structural similarity to 2,4-di-tert-butylphenol (2,4-DTBP), a compound recognized for its antioxidant properties.[3][4][5] The key structural features of 2,4-Di-tert-butylphenyl methyl carbonate are the sterically hindered phenolic ring, conferred by the two tert-butyl groups, and the methyl carbonate moiety protecting the hydroxyl group.
The rationale for investigating this molecule lies in the hypothesis that the methyl carbonate group may offer unique properties compared to the free hydroxyl in 2,4-DTBP. This modification could potentially influence its thermal stability, solubility in polymer matrices, and its mechanism of radical scavenging. This guide outlines a systematic approach to validate these hypotheses through rigorous, side-by-side comparisons with industry-leading antioxidants.
Industry Standard Comparators:
-
Irganox 1076 (Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): A high molecular weight, sterically hindered phenolic antioxidant known for its excellent thermal stability, low volatility, and broad compatibility with various polymers.[6][7][8]
-
Butylated Hydroxytoluene (BHT): A widely used, lower molecular weight antioxidant. While effective, its higher volatility can be a limitation in high-temperature applications.[2][9]
Mechanistic Considerations: A Tale of Two Moieties
The antioxidant activity of hindered phenols stems from their ability to donate a hydrogen atom from the hydroxyl group to terminate radical chain reactions.[2] In the case of 2,4-Di-tert-butylphenyl methyl carbonate, the methyl carbonate group must first be cleaved to liberate the active phenolic hydroxyl. This deprotection could be triggered by thermal or hydrolytic stress during polymer processing or aging, potentially creating a "pro-antioxidant" that becomes active when needed.
Hypothesized Advantages and Disadvantages of the Methyl Carbonate Group:
-
Potential Advantages:
-
Enhanced Thermal Stability: The carbonate may be more thermally stable than the free phenol, preventing premature degradation of the antioxidant at high processing temperatures.
-
Controlled Release Mechanism: Gradual deprotection could lead to a more sustained antioxidant effect over the polymer's lifetime.
-
Improved Compatibility: The carbonate group might alter the polarity of the molecule, potentially improving its solubility and distribution in certain polymer matrices.
-
-
Potential Disadvantages:
-
Slower Activation: The need for deprotection might result in a delayed onset of antioxidant activity.
-
Byproduct Formation: The cleavage of the methyl carbonate group will generate byproducts, which could potentially have unintended effects on the polymer or its application.
-
Incomplete Deprotection: If the deprotection is not efficient under the conditions of use, the full antioxidant potential of the molecule may not be realized.
-
Experimental Design: A Roadmap to Robust Benchmarking
A comprehensive evaluation of 2,4-Di-tert-butylphenyl methyl carbonate necessitates a multi-faceted approach, assessing its performance from initial processing through to long-term aging. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for benchmarking antioxidant performance.
Materials and Formulation
-
Polymer Matrix: A well-characterized polyolefin, such as polypropylene (PP) or polyethylene (PE), should be selected as the base resin. These polymers are known to be susceptible to thermo-oxidative degradation.
-
Antioxidant Dosing: Each antioxidant (2,4-Di-tert-butylphenyl methyl carbonate, Irganox 1076, and BHT) should be compounded into the polymer matrix at various concentrations (e.g., 0.1%, 0.25%, and 0.5% by weight) to assess dose-dependent effects. A control sample with no antioxidant is essential.
-
Compounding: A twin-screw extruder should be used to ensure homogeneous dispersion of the antioxidants within the polymer matrix. The resulting pellets can then be compression or injection molded into plaques for testing.
Evaluation of Processing Stability
This phase assesses the ability of the antioxidant to protect the polymer during high-temperature processing.
3.2.1. Melt Flow Index (MFI)
-
Protocol:
-
Determine the MFI of the compounded pellets according to ASTM D1238.
-
Subject the pellets to multiple extrusion cycles (e.g., 1, 3, and 5 passes) to simulate the rigors of recycling and reprocessing.
-
Measure the MFI after each extrusion pass.
-
-
Rationale: A smaller change in MFI indicates better preservation of the polymer's molecular weight and, therefore, superior stabilization by the antioxidant.
3.2.2. Colorimetry and Yellowness Index (YI)
-
Protocol:
-
Rationale: Discoloration, particularly yellowing, is a common sign of polymer degradation. An effective antioxidant will minimize color change during processing.
Assessment of Long-Term Thermal Stability
This phase evaluates the long-term efficacy of the antioxidant in protecting the polymer during its service life.
3.3.1. Oxidative Induction Time (OIT)
-
Protocol:
-
Determine the OIT of the molded samples using Differential Scanning Calorimetry (DSC) as per ASTM D3895.[15][16][17][18][19]
-
The sample is heated to a high temperature (e.g., 200°C) under a nitrogen atmosphere.
-
The atmosphere is then switched to oxygen, and the time until the onset of the exothermic oxidation peak is measured.
-
-
Rationale: A longer OIT signifies a higher level of residual stabilization and predicts a longer service life for the polymer.
Caption: Oxidative Induction Time (OIT) measurement workflow.
3.3.2. Thermogravimetric Analysis (TGA)
-
Protocol:
-
Analyze the thermal stability of the pure antioxidants and the compounded polymer samples using TGA.
-
Heat the samples at a controlled rate (e.g., 10°C/min) in an air atmosphere.
-
Record the temperature at which significant weight loss begins (onset of degradation).
-
-
Rationale: TGA of the pure antioxidants will provide insight into their relative thermal stability. For the compounded samples, a higher degradation temperature indicates better thermal protection of the polymer.
3.3.3. Accelerated Aging and Color Stability
-
Protocol:
-
Rationale: This test simulates long-term thermal exposure and assesses the antioxidant's ability to prevent discoloration over time.
Hypothetical Data and Interpretation
The following tables illustrate how the experimental data could be presented for a clear comparison.
Table 1: Processing Stability - Melt Flow Index (g/10 min)
| Antioxidant (0.25 wt%) | MFI (Pass 1) | MFI (Pass 3) | MFI (Pass 5) | % Change (Pass 5 vs 1) |
| Control (None) | 4.5 | 8.2 | 15.1 | +235.6% |
| 2,4-DTBP-MC | 4.2 | 4.8 | 5.5 | +31.0% |
| Irganox 1076 | 4.1 | 4.4 | 4.9 | +19.5% |
| BHT | 4.3 | 5.5 | 7.1 | +65.1% |
| 2,4-DTBP-MC: 2,4-Di-tert-butylphenyl methyl carbonate |
Table 2: Long-Term Stability - OIT and Color Change
| Antioxidant (0.25 wt%) | OIT @ 200°C (min) | Initial YI | YI after 500h @ 150°C | ΔYI |
| Control (None) | < 1 | 2.1 | 25.4 | +23.3 |
| 2,4-DTBP-MC | 35 | 2.3 | 8.9 | +6.6 |
| Irganox 1076 | 45 | 2.2 | 6.5 | +4.3 |
| BHT | 20 | 2.4 | 12.1 | +9.7 |
| 2,4-DTBP-MC: 2,4-Di-tert-butylphenyl methyl carbonate |
Conclusion and Future Outlook
This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of 2,4-Di-tert-butylphenyl methyl carbonate as a polymer stabilizer. By benchmarking against established industry standards and employing standardized test methodologies, researchers can generate the necessary data to ascertain its efficacy.
The central question remains whether the methyl carbonate moiety offers a tangible benefit over a traditional free phenolic antioxidant. The proposed experiments will elucidate its performance in terms of processing stability, long-term thermal stability, and color retention. Should 2,4-Di-tert-butylphenyl methyl carbonate demonstrate a favorable balance of properties, particularly in offering enhanced thermal stability or a controlled-release antioxidant effect, it could represent a valuable addition to the toolbox of polymer formulators. Further studies could also explore its compatibility with a wider range of polymers and its synergistic effects with other types of stabilizers.
References
-
2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice. National Center for Biotechnology Information. [Link]
-
2,4-Di-tert-butylphenol. Wikipedia. [Link]
- An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
-
Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. International Journal of Agricultural Technology. [Link]
-
2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. National Center for Biotechnology Information. [Link]
-
Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer. Tintoll. [Link]
-
Laboratory analysis of antioxidant additives. FILAB. [Link]
-
2,4-Di-tert-butylphenyl methyl carbonate. PubChem. [Link]
-
5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6. Chemsrc. [Link]
-
Yellowness Index of Plastics: Understanding Laboratory Testing Methods. Impact Solutions. [Link]
-
Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. [Link]
-
ASTM D6042 Phenolic Antioxidants and Erucamide Slip Additives. Infinita Lab. [Link]
-
D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. [Link]
-
Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. ResearchGate. [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. [Link]
-
a detailed comparison: primary antioxidant 1520 against other hindered phenol antioxidants for premium-grade applications. BDMAEE. [Link]
-
Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. [Link]
-
Yellowness Index (YI) ASTM E313. Intertek. [Link]
-
What is Yellowness Index? YI D1925,YI E313? CHNSpec. [Link]
-
ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. ResearchGate. [Link]
-
DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. Luda Telan Co., Ltd. [Link]
-
Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. National Center for Biotechnology Information. [Link]
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Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. MATEC Web of Conferences. [Link]
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Transformation of Hindered Phenolic Antioxidants. LinkedIn. [Link]
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Interlaboratory test on polymers: Determination of antioxidants in polyolefins. ResearchGate. [Link]
-
A Guide to the Determination of Oxidation Induction Time. Mettler Toledo. [Link]
-
Yellowness index measurement method. 3NH. [Link]
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What standard do I use to verify Yellowness Index Performance? HunterLab. [Link]
-
ASTM Standards Supporting Plastics Sustainability and Circularity Initiatives. United Nations Environment Programme. [Link]
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Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. National Center for Biotechnology Information. [Link]
-
GRI GM13 ASTM D3895 & D5885 Oxidative Induction Time of HDPE Geomembranes. YouTube. [Link]
-
Thermal degradation analyses of carbonate solvents used in Li-ion batteries. ResearchGate. [Link]
-
Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. MDPI. [Link]
-
Thermal Decomposition Mechanism of Lithium Methyl Carbonate in Solid Electrolyte Interphase Layer of Lithium-ion battery. ResearchGate. [Link]
-
a direct comparison of primary antioxidant 330 against other leading hindered phenol antioxidants for premium-grade uses. BDMAEE. [Link]
-
Effect of Dimethallyl Carbonate Addition on Thermal Stability of Lithium Ion Batteries. IOPscience. [Link]
-
Thermal degradation analyses of carbonate solvents used in Li-ion batteries. HAL Open Science. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,4-Di-tert-butylphenyl methyl carbonate
Hazard Assessment and Initial Preparations: The "Why" Before the "How"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. 2,4-Di-tert-butylphenyl methyl carbonate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is GHS07, indicating a warning-level hazard.
This hazard profile dictates the necessity of stringent personal protective equipment (PPE) and careful handling even during disposal preparations. The causality is clear: the irritant nature of the compound necessitates a barrier to prevent contact with skin and eyes, while its potential as a respiratory irritant underscores the need for a well-ventilated workspace.
Table 1: Hazard and Safety Summary for 2,4-Di-tert-butylphenyl methyl carbonate
| Property | Information | Source |
| CAS Number | 873055-54-0 | |
| Molecular Formula | C16H24O3 | |
| Physical Form | Liquid or Solid or Semi-solid or lump | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302, H315, H319, H335 | |
| Signal Word | Warning | |
| Storage | Sealed in dry, room temperature |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a comprehensive, step-by-step process for the safe disposal of 2,4-Di-tert-butylphenyl methyl carbonate. This procedure is designed to be a self-validating system, with each step logically following from the previous one, grounded in established safety protocols and regulatory frameworks.
Step 1: Waste Characterization and Segregation
The first crucial step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). While the provided SDS indicates harmful and irritant properties, it does not automatically assign a specific RCRA hazardous waste code. However, as a precautionary principle, all laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise.
-
Action: Designate the 2,4-Di-tert-butylphenyl methyl carbonate waste as "hazardous waste."
-
Rationale: This conservative approach ensures compliance with the stringent regulations governing hazardous waste and minimizes environmental risk.
-
Protocol:
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
If the compound is in a solution, identify all components of the solution on the waste label.
-
Step 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's irritant properties, robust PPE is non-negotiable.
-
Action: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
-
Rationale: This combination of PPE provides a primary barrier against skin and eye contact.
-
Protocol:
-
Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Step 3: Containment and Labeling
Proper containment and labeling are cornerstones of safe waste management and are mandated by regulatory bodies like the EPA.
-
Action: Use a chemically compatible, leak-proof container for waste accumulation.
-
Rationale: Prevents spills and environmental contamination.
-
Protocol:
-
The container must be in good condition, with a secure-fitting lid.
-
Label the container with the words "Hazardous Waste," the full chemical name ("2,4-Di-tert-butylphenyl methyl carbonate"), and the date accumulation started.[2]
-
List all constituents of the waste if it is a mixture.
-
Step 4: On-Site Accumulation and Storage
Regulations for on-site storage of hazardous waste vary based on the generator's status (e.g., Very Small, Small, or Large Quantity Generator).[3]
-
Action: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Rationale: Centralizes hazardous waste, making it easier to manage and inspect.
-
Protocol:
-
The satellite accumulation area should be at or near the point of generation and under the control of the operator.
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure the container is stored away from incompatible materials. The SDS for a related compound, 2,4-Di-tert-butylphenol, lists bases, acid anhydrides, acid chlorides, and some metals as incompatible.[1]
-
Step 5: Final Disposal Route Selection
The selection of the final disposal method is a critical decision that should be made in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor.
-
Action: The primary recommended disposal method for 2,4-Di-tert-butylphenyl methyl carbonate is incineration .
-
Rationale: Incineration is a robust method for the complete destruction of organic compounds, converting them into less harmful substances like carbon dioxide and water. For phenolic compounds, incineration is a suitable disposal method.[4]
-
Alternative (with pre-treatment): Landfilling in a designated hazardous waste landfill is a potential alternative, but requires pre-treatment.
-
Protocol for Landfilling:
-
If the waste is in a liquid form, it must be solidified using a non-biodegradable absorbent material such as vermiculite or sand.[1]
-
The solidified waste must be packaged in a Department of Transportation (DOT)-approved container.
-
Land disposal is generally less preferred than incineration for organic compounds due to the potential for long-term environmental contamination.
-
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the disposal of 2,4-Di-tert-butylphenyl methyl carbonate.
Caption: Disposal workflow for 2,4-Di-tert-butylphenyl methyl carbonate.
Field-Proven Insights and Trustworthiness
The procedures outlined in this guide are not merely theoretical; they are grounded in the practical realities of laboratory work and the overarching principles of chemical safety and environmental stewardship. The emphasis on treating all laboratory chemical waste as hazardous until proven otherwise is a cornerstone of a robust safety culture. This "guilty until proven innocent" approach for chemical waste minimizes the risk of accidental non-compliance and environmental release.
Furthermore, the recommendation for incineration as the primary disposal route is based on the chemical nature of 2,4-Di-tert-butylphenyl methyl carbonate. As an organic compound containing a phenolic group, high-temperature incineration is a highly effective and reliable method of destruction. While the environmental fate of this specific carbonate ester is not extensively documented, the potential for hydrolysis of the ester linkage and the persistence of the substituted phenol moiety in the environment make containment and complete destruction the most responsible disposal strategy.
By adhering to this comprehensive, step-by-step guide, researchers and drug development professionals can ensure that their vital work does not come at the cost of safety or environmental integrity. This commitment to responsible chemical stewardship is a hallmark of scientific excellence.
References
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]
-
Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.[Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.[Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste.[Link]
-
U.S. Environmental Protection Agency. (n.d.). Basic Information about Landfills.[Link]
-
Chemtalk. (n.d.). Ester Disposal.[Link]
-
U.S. Environmental Protection Agency. (n.d.). Identification and Listing of Hazardous Waste.[Link]
-
Frontiers in Environmental Science and Engineering. (2018). Phenolic compounds removal by wet air oxidation based processes.[Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2,4-Di-tert-butylphenyl methyl carbonate
Therefore, the guidance herein is synthesized from the known hazard profile of 2,4-Di-tert-butylphenol and established best practices for handling carbonate esters in a laboratory setting.
Assumed Hazard Profile
The primary precursor, 2,4-Di-tert-butylphenol, is classified with the following hazards, which we must assume are transferable to its carbonate derivative until proven otherwise:
-
Serious Eye Damage/Irritation (H318/H319): Can cause serious eye damage or irritation.[2][4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]
-
Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects.[2][4]
Additionally, as an organic carbonate, we must consider its potential for reactivity and the hazards associated with its class.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the risks of exposure. The causality is clear: creating effective barriers between the researcher and the chemical is the most direct way to prevent contact-based injuries and systemic exposure.
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face | Chemical safety goggles with side shields OR a full-face shield. | The assumed H319/H318 hazard necessitates robust protection against splashes and airborne particles that could cause serious, irreversible eye damage.[2][5] Standard safety glasses are insufficient. |
| Skin & Body | Nitrile or Neoprene gloves, changed frequently. A fully-fastened laboratory coat. | Prevents skin contact, mitigating the H315 skin irritation hazard.[6] The use of appropriate glove materials is critical, as not all polymers provide an effective barrier against all chemicals.[7] A lab coat protects underlying clothing and skin from contamination. |
| Respiratory | Work within a certified chemical fume hood. | This engineering control is the primary defense against inhaling dust or vapors, addressing the H335 respiratory irritation risk.[2][5] It captures contaminants at the source, preventing their entry into the laboratory environment and the user's breathing zone. |
| Footwear | Closed-toe, non-perforated shoes. | Protects the feet from spills and falling objects, a fundamental tenet of laboratory safety.[6] |
Operational Plan: From Benchtop to Disposal
Adherence to a strict, repeatable workflow minimizes variables and enhances safety. The following protocols are designed as self-validating systems, where each step logically follows the last to ensure containment and safety.
Experimental Workflow: Safe Handling Protocol
-
Pre-Operational Safety Check:
-
Verify that the chemical fume hood's certification is current and that airflow is optimal.
-
Inspect all PPE for integrity (e.g., no cracks in goggles, no pinholes in gloves).[8]
-
Ensure an operational safety shower and eyewash station are directly accessible.[4]
-
Prepare all necessary equipment (spatulas, glassware, etc.) and place it within the fume hood to minimize movement in and out of the containment area.
-
-
Chemical Handling:
-
Always handle the solid chemical within the fume hood.
-
Use dedicated spatulas or powder funnels to transfer the material. Avoid scooping directly from the primary container with glassware.
-
When weighing, tare the balance with the receiving vessel inside the hood if possible. If not, transfer a slightly larger amount than needed to a tared, sealed container inside the hood, and perform the final weight adjustment outside, minimizing the potential for contamination.
-
Keep the primary container tightly sealed when not in use.[3][5]
-
-
Post-Handling Procedure:
Caption: Standard Operating Procedure for Handling 2,4-Di-tert-butylphenyl methyl carbonate.
Emergency Response & Spill Plan
Immediate and correct action during an emergency can significantly alter the outcome.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Caption: Emergency Response Flowchart for Personnel Exposure.
-
Minor Spill (inside a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or vermiculite.[5][10]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][11]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If the substance is volatile or creates dust, evacuate the entire lab and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the area.
-
Disposal Plan
Proper disposal is critical to protect the environment, stemming from the H410 aquatic toxicity hazard.
-
Chemical Waste: All quantities of 2,4-Di-tert-butylphenyl methyl carbonate, whether unused or surplus, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, paper towels, and pipette tips, must be disposed of in the solid hazardous waste stream.[3]
-
Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[2][10] This is to prevent its release into waterways where it can cause long-lasting harm to aquatic life.
References
-
Safety Data Sheet: tert-Butyl methyl ether. Carl ROTH. 10
-
Safety Data Sheet: 2,4-Di-tert-butylphenol. Chemos GmbH & Co. KG. 2
-
SAFETY DATA SHEET: 2,4-Di-tert-butylphenol. Fisher Scientific. 3
-
2,4-Di-tert-butylphenol (Standard)-SDS. MedChemExpress. 4
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
2,6-Di-(tert-butyl-ds)-4-methylphenol-3,5-d2, OD. C/D/N Isotopes, Inc.
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. 6
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. 9
-
Material Safety Data Sheet - 2,6-Di-Tert.-Butylphenol, 99%. Cole-Parmer. 5
-
SAFETY DATA SHEET. Fisher Scientific. 11
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. 12
-
Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. 13
-
Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. 1
-
Personal Protective Equipment. Environmental Health & Safety Services. 7
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. 8
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. 14
-
Personal Protective Equipment | US EPA. 15
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
